N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair conditioning; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNKJVPRTLBJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041243 | |
| Record name | N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2372-82-9 | |
| Record name | N,N-Bis(3-aminopropyl)dodecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2372-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laurylamine dipropylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-AMINOPROPYL)-N-DODECYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCJ6308JUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Properties, Mechanisms, and Applications
Abstract
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, also known by synonyms such as Bis(3-aminopropyl)dodecylamine and the trade name Lonzabac® 12.100, is a versatile diamine compound with significant applications across various scientific and industrial sectors.[1] Its unique amphiphilic structure, comprising a long hydrophobic dodecyl chain and a hydrophilic head with three amino groups, underpins its efficacy as a potent biocide, surfactant, and formulation agent.[2][3][4] This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis, mechanism of action, and diverse applications. It further explores its toxicological profile and established experimental protocols, offering a holistic resource for leveraging this compound in research and development.
Chemical and Physical Identity
This compound is a polyamine-based compound whose utility is directly derived from its molecular structure and resultant chemical properties.
Nomenclature and Identifiers
The compound is identified by several names and registry numbers, which are crucial for accurate sourcing and regulatory compliance.
| Identifier | Value | Source(s) |
| CAS Number | 2372-82-9 | [5] |
| EC Number | 219-145-8 | |
| Molecular Formula | C₁₈H₄₁N₃ | [2][5] |
| Molecular Weight | 299.54 g/mol | |
| Common Synonyms | Bis(3-aminopropyl)dodecylamine, Laurylamine dipropylenediamine, Dodecyl Dipropylenetriamine, Lonzabac 12.100 | [6] |
| IUPAC Name | N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine | [7] |
Physicochemical Properties
The compound's physical characteristics dictate its behavior in various formulations and environments. It is typically supplied as a clear, colorless to light yellow liquid with a characteristic amine-like odor. Its aqueous solutions are strongly alkaline.[4]
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid | |
| Odor | Slight amine/ammonia smell | [8] |
| Density | 0.87 - 0.88 g/cm³ | [8][9] |
| Boiling Point | ~386 °C @ 760 mmHg | [10] |
| Flash Point | ~184.5 °C | [10] |
| pH (1% aqueous solution) | 10.0 - 12.0 | [8] |
| Solubility | Soluble in water and polar organic solvents | [8] |
| Surface Tension (1% aq.) | 32 mN/m | [8] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes, typically involving the alkylation of amines. The choice of pathway is often dictated by the desired purity, yield, and scalability.
Common Synthesis Routes
Two primary methods are documented for its synthesis:
-
Reaction with Halogenated Amines: The most common approach involves the reaction of dodecylamine with 3-chloropropylamine.[3] This nucleophilic substitution reaction is conducted under controlled temperature and pressure, often in the presence of a suitable solvent and a catalyst to drive the formation of the tertiary amine product.[3] The causality behind this choice lies in the high reactivity of the primary amine (dodecylamine) with the alkyl halide.
-
Cyanethylation and Hydrogenation: An alternative route begins with the cyanethylation of laurylamine using acrylonitrile.[2] This is followed by a catalytic hydrogenation step to reduce the nitrile groups to the corresponding primary amines, yielding the final product.[2] This method provides a pathway to construct the aminopropyl chains sequentially.
Generalized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of the compound.
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N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine structure and properties
An In-depth Technical Guide to N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, also known by synonyms such as Bis(3-aminopropyl)dodecylamine and Laurylamine dipropylenediamine, is a versatile polyamine compound with significant industrial and research applications.[1][2] Its unique molecular architecture, featuring a long hydrophobic dodecyl tail and a hydrophilic head with three amine groups, imparts both potent surfactant properties and broad-spectrum antimicrobial activity.[3][4] This guide provides a comprehensive technical overview of its structure, physicochemical properties, mechanisms of action, and key applications, intended for researchers, scientists, and professionals in drug development and chemical industries.
Chemical Identity and Structure
The fundamental characteristics of a molecule are dictated by its structure. This compound possesses an amphiphilic structure, which is central to its functionality as both a surfactant and a biocide.
-
IUPAC Name: N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine[5]
-
EC Number: 219-145-8
-
Synonyms: Bis(3-aminopropyl)dodecylamine, N,N-Bis(3-aminopropyl)dodecylamine, Laurylamine dipropylenediamine, Lonzabac 12.[1][2]
The molecule consists of a twelve-carbon (dodecyl) alkyl chain, which forms a nonpolar, hydrophobic tail. This is attached to a tertiary amine which is, in turn, linked to two separate aminopropyl groups, forming the polar, hydrophilic head.
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are critical for determining its suitability for various formulations and applications.
| Property | Value | Source(s) |
| Molecular Weight | 299.54 g/mol | [5][7][8] |
| Appearance | Clear, colorless to pale yellow liquid | [6] |
| Odor | Amine-like | |
| Density | 0.88 g/cm³ at 20 °C | [2][9] |
| Boiling Point | 386.1 °C | [2] |
| Flash Point | 184.5 °C | [2] |
| Solubility | Soluble in water and organic solvents like ethanol and methanol. | [6] |
| pH | ~11.2 (1% aqueous solution at 20 °C) | |
| pKa | ~10.46 (Predicted) | [10] |
| Biodegradability | Readily biodegradable (e.g., 96% in 12 days). |
Mechanism of Action
The compound's utility stems from two primary mechanisms: its action as a surfactant and its potent antimicrobial properties.
Surfactant Activity
As an amphiphilic molecule, it reduces surface tension at interfaces (e.g., oil-water). The hydrophobic dodecyl chain orients into the nonpolar phase, while the hydrophilic triamine head orients into the polar phase. This property makes it an effective emulsifier, dispersing agent, and wetting agent, crucial for its use in detergents, industrial cleaners, and as a corrosion inhibitor.[11]
Antimicrobial Mechanism
The primary biocidal mechanism involves the disruption of microbial cell membranes.[3][12] This process is multi-stepped and is particularly effective against bacteria (especially Gram-positive strains) and fungi.[3]
-
Electrostatic Attraction: The amino groups are protonated in aqueous environments, resulting in a cationic character. This positive charge is electrostatically attracted to the negatively charged components of microbial cell walls and membranes (e.g., teichoic acids in Gram-positive bacteria, phospholipids).[3]
-
Membrane Insertion: The long, hydrophobic dodecyl tail inserts into and disrupts the lipid bilayer of the cell membrane.[3][12]
-
Permeability Increase & Lysis: This disruption increases the permeability of the membrane, leading to the leakage of essential intracellular components (ions, metabolites, etc.) and ultimately results in cell lysis and death.[12]
The compound's efficacy is maintained in the presence of organic matter, a significant advantage over many other disinfectants.[3]
Caption: Antimicrobial Mechanism of Action on a Bacterial Cell Membrane.
Applications in Research and Industry
The dual functionality of this compound has led to its adoption in a wide array of fields.
-
Industrial Disinfectants and Biocides: It is highly effective in controlling bacteria, fungi, and algae in various systems.[6] It is a key ingredient in disinfectants for surfaces and instruments in hospitals and food processing industries, as well as in water treatment and for preserving paints and coatings.[1][6][11][13]
-
Surfactants and Cleaning Agents: Its surfactant properties are leveraged in industrial degreasers, detergents, and cleaning formulations to improve wetting, emulsification, and soil removal.
-
Corrosion Inhibition: It forms a protective film on metal surfaces, shielding them from corrosive agents. This is valuable in oil and gas extraction, metalworking fluids, and fuel additives.[11]
-
Cosmetic and Personal Care Products: It functions as an anti-static and hair conditioning agent in products like shampoos and conditioners.[1][2][6]
-
Pharmaceutical and Research Applications: It serves as a reactant for synthesizing other molecules, such as novel cationic surfactants with antimicrobial properties.[1] Its ability to interact with membranes and DNA also makes it a candidate for research into non-viral gene delivery vectors.[3]
Synthesis Overview
The synthesis of this compound is typically achieved through the alkylation of dodecylamine. A common industrial method involves the reaction of dodecylamine with acrylonitrile via cyanoethylation, followed by the catalytic hydrogenation of the resulting dinitrile intermediate using a catalyst like Raney nickel.[3] Another approach involves the direct reaction of dodecylamine with 3-chloropropylamine under controlled temperature and pressure, often in the presence of a suitable solvent and catalyst.[12] The crude product is then purified using standard techniques like distillation to achieve high purity.[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To assess the antimicrobial efficacy of this compound, determining its Minimum Inhibitory Concentration (MIC) against a target microorganism is a fundamental experiment. The following protocol outlines the broth microdilution method, a standard and reliable technique.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterial strain.
Materials:
-
This compound (test compound)
-
Sterile 96-well microtiter plates
-
Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, MHB)
-
Sterile deionized water or appropriate solvent for the test compound
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
-
Pipettes and sterile tips
Methodology:
-
Preparation of Bacterial Inoculum: a. Culture the target bacteria on an appropriate agar plate overnight at 37°C. b. Pick several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in sterile MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable sterile solvent. b. Perform a serial two-fold dilution of the compound in the 96-well plate. For example, add 100 µL of MHB to wells 2 through 12. c. Add 200 µL of the starting concentration of the test compound to well 1. d. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial transfer down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 10 µL of the prepared bacterial inoculum (from step 1c) to wells 1 through 11. The final bacterial concentration will be ~5 x 10⁵ CFU/mL. Do not add bacteria to well 12. b. The final volume in each well (1-11) will be 110 µL. c. Seal the plate and incubate at 37°C for 18-24 hours.
-
Data Interpretation: a. After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). b. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Toxicology and Safety
This compound is classified as a hazardous material and requires careful handling.
-
Acute Toxicity: The compound is toxic if swallowed.[14][15][16] The oral LD50 in rats is reported as 261 mg/kg body weight.[17]
-
Skin and Eye Damage: It is corrosive and causes severe skin burns and eye damage upon direct contact.[14][15][16] Irreversible damage to the skin, including necrosis, can occur.[16]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[14][15]
-
Environmental Hazards: The substance is very toxic to aquatic life with long-lasting effects.[14][15] Release into the environment must be avoided.[15]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a well-ventilated area, with local exhaust ventilation required.[14][15] Safety showers and eye wash stations should be readily available.[14]
-
Eye Protection: Use chemical safety goggles or a face shield.[14][16]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[14]
-
Storage: Store in a cool, dry place in tightly sealed containers, away from incompatible materials like oxidizing agents.[6][14]
Conclusion
This compound is a high-performance chemical with a unique amphiphilic structure that underpins its efficacy as both a surfactant and a broad-spectrum antimicrobial agent. Its reliability in harsh conditions and diverse applicability in cleaning, disinfection, corrosion inhibition, and personal care make it an invaluable component in numerous industrial formulations. A thorough understanding of its properties, mechanisms, and safety protocols is essential for its effective and responsible application in scientific and industrial settings.
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N,N-Bis(3-aminopropyl)dodecylamine CAS number 2372-82-9
An In-Depth Technical Guide to N,N-Bis(3-aminopropyl)dodecylamine (CAS 2372-82-9): Properties, Mechanisms, and Applications in Research and Development
Executive Summary
N,N-Bis(3-aminopropyl)dodecylamine, CAS number 2372-82-9, is a versatile long-chain alkyl polyamine with significant applications across various scientific and industrial fields. Structurally, it is characterized by a hydrophobic 12-carbon dodecyl tail and a hydrophilic head containing three amine groups, imparting potent amphiphilic properties.[1] This unique molecular architecture makes it highly effective as a cationic surfactant and a broad-spectrum biocidal agent.[2][3] It is commercially known under trade names such as Lonzabac® 12.[2][4]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, synthesis pathway, and detailed mechanism of action as a biocidal agent. Furthermore, it explores its applications in research and development, including its role as a surfactant in formulations, a disinfectant, and a chemical intermediate for synthesizing novel functional molecules.[5] The document concludes with established experimental protocols and safety considerations to guide its practical use in a laboratory setting.
Chemical and Physical Properties
Nomenclature and Identifiers
-
IUPAC Name: N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine[6]
-
CAS Number: 2372-82-9[1]
-
Synonyms: Laurylamine dipropylenediamine, N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, Dodecyl dipropylene triamine, Lonzabac 12, Triameen Y12D.[5][7]
-
Molecular Weight: 299.54 g/mol [6]
Molecular Structure and Physicochemical Properties
N,N-Bis(3-aminopropyl)dodecylamine is an amphiphilic molecule consisting of a long, nonpolar dodecyl (C12) alkyl chain and a polar head containing two primary and one tertiary amine groups.[8] This structure allows it to reduce surface tension at interfaces, making it an effective surfactant and emulsifier.[1][3] The presence of three amino groups means the compound is basic and can be protonated in aqueous solutions, leading to its classification as a cationic surfactant.[8]
Table 1: Physicochemical Properties of N,N-Bis(3-aminopropyl)dodecylamine
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to light yellow liquid/oil | |
| Boiling Point | 182-184 °C @ 1 Torr | |
| Density | 0.880 g/mL | |
| Water Solubility | 190 g/L at 20°C | |
| Organic Solvent Solubility | 560 g/L at 20°C | |
| pKa | 10.46 ± 0.10 (Predicted) | |
| LogP | 0.34 at 20°C |
| Surface Tension (1% aq.) | 32 mN/m |[9] |
Synthesis and Manufacturing
General Synthesis Pathway
The industrial synthesis of N,N-Bis(3-aminopropyl)dodecylamine is typically a two-step process.[10]
-
Cyanoethylation: The process begins with the bis-conjugate addition of dodecylamine to acrylonitrile. This reaction, a type of aza-Michael addition, attaches two cyanoethyl groups to the nitrogen atom of the primary amine.
-
Catalytic Hydrogenation: The resulting N-alkylbis(cyanoethyl)amine intermediate is then subjected to catalytic hydrogenation. This step reduces the two nitrile (cyano) groups to primary amine groups, yielding the final N,N-Bis(3-aminopropyl)dodecylamine product.[11] Raney nickel is a commonly employed catalyst for this reduction, often performed in a methanolic ammonia solvent system under pressure.[11]
This synthesis route is efficient and does not typically require complex chromatographic purification, making it suitable for industrial-scale production.[11]
Visualization of Synthesis Workflow
Caption: General two-step synthesis pathway for N,N-Bis(3-aminopropyl)dodecylamine.
Mechanism of Action as a Biocidal Agent
Primary Mechanism: Disruption of Microbial Cell Membranes
The potent antimicrobial activity of N,N-Bis(3-aminopropyl)dodecylamine stems from its amphiphilic structure, which allows it to target and disrupt the integrity of microbial cell membranes.[12]
The mechanism involves a multi-step interaction:
-
Adsorption and Binding: The positively charged (protonated) amine groups are attracted to the net negative charge of the bacterial cell surface (due to teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria).
-
Membrane Penetration: The long, hydrophobic dodecyl chain penetrates and integrates into the lipid bilayer of the cell membrane.[12]
-
Destabilization and Lysis: This insertion disrupts the ordered structure of the phospholipid bilayer, leading to increased membrane permeability.[12] The loss of membrane integrity causes leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell lysis and death.
Spectrum of Activity
N,N-Bis(3-aminopropyl)dodecylamine exhibits a broad spectrum of activity against a wide range of microorganisms:
-
Bacteria: It is highly effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[2][12][13]
-
Mycobacteria: It shows good activity against mycobacteria, which are often resistant to other disinfectants.[4][9]
-
Fungi: It possesses strong fungicidal properties against various molds and yeasts.[14]
-
Viruses: It is active against enveloped viruses, such as Hepatitis B and HIV, by disrupting their lipid envelopes.[9] When formulated synergistically with compounds like didecyldimethylammonium chloride (DDAC) and γ-cyclodextrin, it can also achieve efficacy against more resistant non-enveloped viruses.[15][16]
Factors Influencing Efficacy
A key advantage of this compound is that it maintains high efficacy in the presence of heavy organic soiling, such as blood and protein, a condition where many other biocides fail.[2][9][13] However, some formulations may show reduced activity in the presence of high protein concentrations or hard water.[4] It is stable and effective across a wide pH range.[2][3]
Visualization of Antimicrobial Mechanism
Caption: Interaction of the molecule with a bacterial membrane, leading to lysis.
Applications in Research and Drug Development
Cationic Surfactant in Formulations
The amphiphilic nature of N,N-Bis(3-aminopropyl)dodecylamine makes it a valuable surfactant in complex formulations.[2][14] In drug development, cationic surfactants are widely used to:
-
Form Liposomes and Nanoparticles: Cationic lipids are integral to creating positively charged liposomes that can efficiently bind and deliver negatively charged cargo like nucleic acids (siRNA, DNA) or encapsulate other drugs.[17][18] While direct use of this specific molecule in clinically approved liposomes is not documented, its structural motifs (cationic head, lipid tail) are analogous to lipids like DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) used in experimental formulations.[18][19]
-
Enhance Solubility: It can form micelles that encapsulate and solubilize hydrophobic compounds in aqueous solutions, a critical step in the formulation of many poorly soluble drugs.[2]
-
Protein and Biomolecule Purification: Its detergent properties can be leveraged in the purification of proteins and other biomolecules.[2]
Disinfectant and Biocidal Research
The compound is a well-established active ingredient in disinfectants for medical facilities, food processing industries, and institutional settings.[5] For researchers, it serves as a reference compound for:
-
Synergistic Studies: Research has shown it acts synergistically with other biocides like quaternary ammonium compounds (DDAC) and enhancers like cyclodextrins to broaden the antimicrobial spectrum and achieve general virucidal activity.[15][16] This makes it a valuable tool for developing next-generation universal disinfectants.
-
Anti-Biofilm Research: Its ability to disrupt membranes is relevant for studying and combating bacterial biofilms, which are notoriously resistant to conventional antibiotics.
Chemical Intermediate and Scaffold
The three reactive amine groups make N,N-Bis(3-aminopropyl)dodecylamine a useful building block in synthetic chemistry. It has been used as a reactant to synthesize novel glucosamine and gluconamide derivatives, creating new cationic surfactants with tailored antimicrobial properties.[5] This highlights its potential as a scaffold for developing new classes of membrane-active antimicrobial agents or functionalized surfactants for drug delivery.
Experimental Protocols and Considerations
Protocol: Preparation of a 1% (w/v) Aqueous Stock Solution
This protocol describes the preparation of a standard stock solution for use in in vitro assays.
Materials:
-
N,N-Bis(3-aminopropyl)dodecylamine (CAS 2372-82-9)
-
Sterile, deionized water
-
Sterile glassware (volumetric flask, beaker)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Weigh 1.0 g of N,N-Bis(3-aminopropyl)dodecylamine in a sterile beaker.
-
Add approximately 80 mL of sterile, deionized water to the beaker.
-
Place the beaker on a magnetic stirrer and add a sterile stir bar. Stir until the compound is fully dissolved. The compound is soluble in water (190 g/L at 20°C), so it should dissolve readily.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small volumes of sterile, deionized water and add the rinsate to the volumetric flask to ensure complete transfer.
-
Bring the final volume to 100 mL with sterile, deionized water.
-
Stopper the flask and invert several times to ensure homogeneity.
-
The resulting solution is a 1% (w/v) or 10 mg/mL stock. This solution can be further diluted in appropriate culture media for antimicrobial testing. Note that a 1% aqueous solution will be alkaline, with a pH of approximately 10-12.[9]
Protocol: General Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This workflow outlines a standard method for assessing the compound's antimicrobial efficacy.
Procedure:
-
Prepare Inoculum: Culture the target microorganism (e.g., E. coli, S. aureus) overnight. Dilute the culture in sterile Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.
-
Create a serial two-fold dilution of the stock solution. Add 100 µL of the 10 mg/mL stock solution to the first well and mix. Transfer 50 µL from the first well to the second, and repeat across the plate to create a concentration gradient.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Handling and Safety
-
Toxicity and Irritation: N,N-Bis(3-aminopropyl)dodecylamine is corrosive and can cause irritation to the skin and eyes.[8][10][14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn during handling.[14]
-
Regulatory Status: Users should be aware of regional regulations. For example, in 2022 the European Union did not approve this compound as an active substance for use in wood preservatives (biocidal product-type 8) due to unacceptable risks for human health for that specific application.
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials like strong oxidizing agents and aldehydes.[9][14] Keep containers tightly sealed.[14]
Summary and Future Perspectives
N,N-Bis(3-aminopropyl)dodecylamine is a powerful and versatile molecule defined by its dual identity as a cationic surfactant and a broad-spectrum biocide. Its primary mechanism of action—the disruption of microbial cell membranes—makes it a highly effective agent against a wide array of pathogens, including resilient forms like mycobacteria. Its utility is further enhanced by its stability in complex organic matrices.
For drug development professionals and researchers, this compound offers multiple avenues for exploration:
-
Advanced Formulations: Its surfactant properties can be harnessed to develop novel drug delivery systems, such as cationic liposomes or nano-emulsions, for targeted delivery of therapeutics.
-
Antimicrobial Synergy: It is an excellent candidate for synergistic studies aimed at creating next-generation disinfectants that can overcome microbial resistance and provide broad-spectrum protection.
-
Scaffold for Drug Discovery: The reactive amine functionalities provide a versatile chemical handle for synthesizing new antimicrobial agents or functional excipients, allowing for the fine-tuning of properties like potency, selectivity, and toxicity.
Future research should focus on elucidating its interactions with eukaryotic cell membranes to better define its therapeutic window for potential in-vivo applications and on exploring its derivatization to create "smart" surfactants that respond to specific biological triggers.
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Ataman Kimya A.Ş. LONZABAC 12. [Link]
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Ataman Kimya. BIS(3-AMINOPROPYL)DODECYLAMINE. [Link]
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UL Prospector. Lonzabac® 12 by Arxada - Lubricant & Metalworking Fluids. [Link]
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Leclercq, L., & Nardello-Rataj, V. (2022). A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. Pharmaceutics, 14(12), 2791. [Link]
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PubMed. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. [Link]
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El-Newehy, M. H., et al. (2015). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 9, 39. [Link]
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ResearchGate. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. [Link]
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Miller, W. R., et al. (2018). Antibacterial Diamines Targeting Bacterial Membranes. ACS infectious diseases, 4(11), 1599–1611. [Link]
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Yan, C., et al. (2018). Selective Synthesis of N , N -Bis(3-dimethylaminopropyl)amine over Pd/γ-Al 2 O 3. Bulletin of the Korean Chemical Society, 39(3), 391-396. [Link]
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Mogosanu, G. D., et al. (2022). Coating Materials to Increase the Stability of Liposomes. Materials, 15(15), 5409. [Link]
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Abbasi, H., et al. (2023). What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review. Advanced pharmaceutical bulletin, 13(3), 509–527. [Link]
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ResearchGate. Comprehensive analysis of liposome formulation parameters and their influence on encapsulation, stability and drug release in glibenclamide liposomes. [Link]
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Lonzabac 12: A Comprehensive Technical Guide to its Chemical Characteristics and Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonzabac 12, a potent biocide and versatile surfactant, holds a significant position in various industrial and scientific applications. This guide provides an in-depth exploration of its core chemical characteristics, nomenclature, and physical properties. Understanding these fundamental attributes is paramount for its effective and safe application in fields ranging from antimicrobial formulation to drug delivery systems. Lonzabac 12 is recognized for its broad-spectrum efficacy against both gram-positive and gram-negative bacteria, maintaining its performance even in the presence of heavy organic soiling like blood and protein.[1][2] It is also effective against enveloped viruses such as Hepatitis-B.[1]
Chemical Identity and Nomenclature
Lonzabac 12 is chemically identified as N-(3-Aminopropyl)-N-dodeclypropane-1,3-diamine.[1] Its unique molecular structure, featuring a long hydrophobic dodecyl chain and two hydrophilic amino groups, imparts the amphiphilic properties that underpin its function as a surfactant.[1][3] This dual nature allows it to form micelles, which can interact with and modify the surface properties of biomolecules.[1]
Synonyms and Trade Names:
The compound is known by a variety of synonyms and trade names across different suppliers and applications. This extensive list underscores its widespread use and commercial availability.
-
N,N-Bis(3-aminopropyl)laurylamine[4]
-
Dodecyl dipropylene triamine
-
Triameen Y 12[4]
-
Grotan BA 21[1]
-
Mistral[7]
-
Lonzabac 12.30 and Lonzabac 12.100 (designating different concentrations of the active ingredient)[1][7]
Core Chemical and Physical Characteristics
A thorough understanding of the physicochemical properties of Lonzabac 12 is critical for formulation development, stability testing, and predicting its behavior in various systems.
| Property | Value | Source(s) |
| CAS Number | 2372-82-9 | [1][3] |
| Molecular Formula | C18H41N3 | [1][3] |
| Molecular Weight | 299.5 g/mol (or 299.54 g/mol ) | [1][5] |
| Appearance | Colorless to light yellow liquid | [5][8] |
| Odor | Amine-like | [8] |
| Density | 0.880 g/mL | [5] |
| Boiling Point | 182-184 °C at 1 Torr | [5] |
| Flash Point | 184.5 °C | [5] |
| Water Solubility | 190 g/L at 20 °C | [5] |
| Solubility in Organic Solvents | Soluble | [5] |
| Refractive Index | 1.477 | [5] |
Molecular Structure and Key Functional Groups
The efficacy of Lonzabac 12 as both a biocide and a surfactant is directly attributable to its molecular architecture. The following diagram illustrates its chemical structure, highlighting the key functional domains.
Caption: Chemical structure of Lonzabac 12 highlighting its amphiphilic nature.
Applications and Mechanism of Action
Lonzabac 12's primary applications stem from its potent antimicrobial and surface-active properties. It is a key active ingredient in disinfectants for hard, non-porous surfaces in food processing, institutional, veterinary, and medical fields.[1] Its efficacy is maintained at low temperatures and in the presence of organic matter.[1]
As a surfactant, Lonzabac 12 is utilized in the synthesis and purification of proteins and liposomes, and as a detergent in various industrial processes like emulsification and extraction.[1] In drug delivery, it can be used to modify the surface of liposomes to enhance their stability and efficiency.[1]
The mechanism of action is attributed to its amphiphilic character.[1] The hydrophobic dodecyl tail interacts with the lipid components of microbial cell membranes, while the hydrophilic aminopropyl heads interact with the aqueous environment. This disrupts the membrane integrity, leading to leakage of cellular contents and ultimately, cell death.
Experimental Protocols
While specific experimental protocols will vary based on the application, a general workflow for evaluating the antimicrobial efficacy of a Lonzabac 12 formulation can be outlined.
Caption: General workflow for antimicrobial efficacy testing.
Detailed Steps for a Suspension Test (Quantitative):
-
Preparation of Microbial Suspension: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared in a suitable broth to a defined concentration (e.g., 1.5 - 5.0 x 10^8 CFU/mL).
-
Formulation Dilution: The Lonzabac 12-containing product is diluted in sterile hard water or another specified diluent to the desired test concentrations.
-
Contact Time: A defined volume of the microbial suspension is added to a specific volume of the diluted disinfectant. This mixture is maintained at a controlled temperature for a predetermined contact time (e.g., 5 minutes).
-
Neutralization: After the contact time, an aliquot of the mixture is transferred to a neutralizing broth to stop the antimicrobial action of the Lonzabac 12. This step is crucial to prevent an overestimation of the biocidal effect.
-
Enumeration: Serial dilutions of the neutralized sample are plated onto agar plates.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 36 ± 1 °C for 48 hours).
-
Counting and Calculation: The number of colonies on the plates is counted, and the log reduction in microbial count is calculated relative to a control sample without the disinfectant.
Conclusion
Lonzabac 12 is a well-characterized compound with a robust profile as both a biocide and a surfactant. Its clearly defined chemical and physical properties, coupled with a deep understanding of its structure-activity relationship, enable its formulation into a wide array of effective products. For researchers and drug development professionals, its utility in modifying biological surfaces and its established safety profile for various applications make it a valuable tool in both research and commercial product development.
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An In-depth Technical Guide to the Antimicrobial Spectrum of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Abstract
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, also known as N,N-Bis(3-aminopropyl)dodecylamine, is a complex amine compound widely utilized for its potent biocidal properties. This technical guide provides a comprehensive overview of its antimicrobial spectrum, mechanism of action, and methodologies for efficacy evaluation. It is intended for researchers, scientists, and professionals in drug development and industrial microbiology who are engaged in the formulation and application of antimicrobial agents. This document synthesizes data from peer-reviewed literature and technical data sheets to offer an in-depth understanding of this versatile biocide.
Introduction and Chemical Properties
This compound (CAS No. 2372-82-9) is a triamine featuring a dodecyl chain, which imparts significant surfactant properties. Its molecular structure, consisting of a hydrophobic alkyl chain and hydrophilic amine groups, allows it to function as a cationic surfactant that interacts strongly with microbial cell membranes.[1] This dual functionality is central to its efficacy as a broad-spectrum antimicrobial agent.[2] Commercially, it is available under trade names such as Lonzabac® 12.[3][4]
The compound is noted for its high efficacy in the presence of heavy organic soiling, such as blood and protein, and its stability over a wide pH range.[4] These characteristics make it a robust choice for formulation into disinfectants for use on hard, non-porous surfaces in demanding environments like healthcare, food processing, and industrial settings.[4][5]
Mechanism of Antimicrobial Action
The primary mechanism of action for this compound is the disruption of microbial cell membranes.[1] Its cationic amine groups interact with the negatively charged components of the microbial cell envelope, such as phospholipids and teichoic acids. This interaction leads to a destabilization of the membrane's structural integrity.[1]
The process can be conceptualized in the following stages:
-
Adsorption and Penetration: The cationic head of the molecule adsorbs onto the microbial cell surface. The hydrophobic dodecyl tail then penetrates the lipid bilayer.
-
Membrane Disruption: This penetration disrupts the packing of the membrane lipids, leading to increased permeability.[1]
-
Leakage of Cellular Contents: The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.
-
Enzyme Inhibition and Cell Lysis: The compound can also inhibit essential enzyme activity and disrupt protein synthesis, ultimately leading to cell lysis and death.
This multi-faceted attack on the cell membrane contributes to its broad-spectrum activity and makes the development of resistance more challenging for microorganisms.
Antimicrobial Spectrum
This compound exhibits a broad spectrum of activity against a wide range of microorganisms.[3] Its efficacy has been demonstrated against Gram-positive and Gram-negative bacteria, fungi (including yeasts and molds), and enveloped viruses.[4][6]
Antibacterial Activity
The compound is highly effective against both Gram-positive and Gram-negative bacteria.[7] Its efficacy is maintained even in challenging conditions, such as low temperatures and the presence of organic soil.[4] Notable susceptible bacteria include:
-
Staphylococcus aureus
-
Mycobacterium terrae and Mycobacterium avium [4]
Antifungal Activity
Demonstrated fungicidal activity has been shown against several common fungi and yeasts, including:
-
Aspergillus niger [6]
-
Candida albicans [6]
-
Penicillium verrucosum [6]
-
Cladosporium cladosporoides [6]
Virucidal Activity
This compound is effective against enveloped viruses.[4][6] Its activity against non-enveloped viruses, which are generally more resistant to disinfectants, has been demonstrated in synergistic formulations, suggesting a broad virucidal potential.[8][9] Efficacy against the following viruses has been noted:
Achieving efficacy against non-enveloped viruses like poliovirus allows for a "general virucidal activity" claim, indicating effectiveness against all virus types, including enveloped ones.[8][9]
Algaecidal Activity
The compound has also shown activity against algae, with an algaecidal concentration of 5 ppm reported for Chlorella vulgaris.[6]
Table 1: Summary of Antimicrobial Efficacy
| Organism Type | Representative Species | Efficacy Noted | Reference(s) |
| Gram-Negative Bacteria | Pseudomonas aeruginosa | Bactericidal | [8],[9] |
| Gram-Positive Bacteria | Staphylococcus aureus | Bactericidal | |
| Mycobacteria | Mycobacterium terrae, M. avium | Mycobactericidal | [4] |
| Fungi (Molds) | Aspergillus niger, Penicillium verrucosum | Fungicidal | [6] |
| Fungi (Yeasts) | Candida albicans | Fungicidal | [6] |
| Enveloped Viruses | Hepatitis B Virus (HBV), HIV | Virucidal | [4],[6] |
| Non-Enveloped Viruses | Poliovirus, Murine Norovirus | Virucidal (in synergy) | [8],[9] |
| Algae | Chlorella vulgaris | Algaecidal (5 ppm) | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[10]
Principle
This method involves challenging a standardized suspension of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[10]
Materials
-
This compound (analytical grade)
-
Test microorganisms (e.g., S. aureus ATCC 6538, E. coli ATCC 11229)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium[11]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.9%)
-
0.5 McFarland turbidity standard
-
Incubator
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the this compound and dissolve it in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1,000 µg/mL).[11] The choice of solvent should not interfere with microbial growth.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 4-5 isolated colonies of the test microorganism.[11]
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute this suspension in the appropriate broth to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the stock antimicrobial solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (contains only broth and inoculum).
-
Well 12 serves as the sterility control (contains only un-inoculated broth).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
-
Interpretation of Results:
-
After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).[11]
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
Causality and Self-Validation
-
Why a 0.5 McFarland Standard? This standardizes the initial bacterial load, ensuring reproducibility and comparability of results across different experiments and laboratories.[10][11]
-
Why Serial Dilutions? This technique creates a logarithmic concentration gradient, allowing for the precise determination of the minimum concentration that is effective.
-
Why Growth and Sterility Controls? The growth control validates that the inoculum was viable and the medium could support growth. The sterility control confirms that the medium was not contaminated. These controls are essential for a self-validating system.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Mechanism of Action Diagram
Caption: Mechanism of action leading to microbial cell death.
Conclusion
This compound is a highly effective biocide with a broad antimicrobial spectrum. Its robust activity against bacteria, fungi, and viruses, coupled with its stability in the presence of organic loads, makes it an invaluable active ingredient for disinfectant and sanitizer formulations across numerous industries. The primary mechanism, centered on the rapid disruption of the microbial cell membrane, provides a strong basis for its widespread efficacy. Understanding its spectrum and the standardized methods for its evaluation, such as the broth microdilution MIC test, is critical for the development and quality control of effective antimicrobial products.
References
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Leclercq, L., & Nardello-Rataj, V. (2022). A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. Pharmaceutics, 14(12), 2791. [Link]
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Arxada. (n.d.). Lonzabac® 12. UL Prospector. Retrieved January 7, 2026, from [Link]
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Ataman Kimya A.Ş. (n.d.). LONZABAC 12. Retrieved January 7, 2026, from [Link]
-
Leclercq, L., & Nardello-Rataj, V. (2022). A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. PubMed. [Link]
-
Ataman Kimya. (n.d.). LONZABAC 12.30. Retrieved January 7, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Industrial Applications. Retrieved January 7, 2026, from [Link]
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Lonza. (2002). Lonzabac-12.100 Technical Datasheet. Retrieved January 7, 2026, from [Link]
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Ataman Kimya. (n.d.). LONZABAC 12.100. Retrieved January 7, 2026, from [Link]
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MAK Collection for Occupational Health and Safety. (2023). N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine. Publisso. [Link]
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Introduction: Unveiling the Potential of a Multifunctional Diamine
An In-depth Technical Guide to the Biological Activity of Laurylamine Dipropylenediamine
Prepared by: Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals
Laurylamine dipropylenediamine (CAS No. 2372-82-9), also known as N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine, is a versatile aliphatic amine that has garnered significant interest across multiple industrial and research sectors.[1][2][3] Its unique molecular architecture, featuring a C12 hydrophobic alkyl chain (lauryl group) and two hydrophilic propylamine moieties, imparts a dual character, making it an effective surfactant and a potent, broad-spectrum antimicrobial agent.[4][5] This guide provides a comprehensive technical overview of its biological activity, focusing on the underlying mechanisms of action and providing detailed, field-proven methodologies for its evaluation. We will delve into the causality behind its antimicrobial efficacy, explore standardized protocols for its assessment, and discuss advanced concepts such as resistance and synergy to empower researchers in their application and development efforts.
Section 1: Physicochemical Properties and Structure-Activity Relationship (SAR)
The biological activity of Laurylamine dipropylenediamine (LDPD) is intrinsically linked to its chemical structure. Understanding this relationship is fundamental to appreciating its efficacy and designing novel applications.
Chemical Identity:
The molecule's amphiphilic nature is the primary driver of its biological function. The long, 12-carbon alkyl chain provides the lipophilicity necessary to interact with and penetrate the lipid-rich membranes of microorganisms.[4] Research into the structure-activity relationship of alkyl amines has shown that compounds with an alkyl chain length of 11 to 15 carbons exhibit the most potent antimicrobial activity.[3][8][9] LDPD's C12 chain falls squarely within this optimal range. The three amine groups, which are protonated at physiological pH, confer a cationic charge, facilitating the initial electrostatic attraction to the predominantly negatively charged surfaces of bacteria.[10]
Section 2: Core Mechanism of Action: A Multi-Step Process
The biocidal activity of LDPD is not a singular event but a sequential process that culminates in cell death. The primary mechanism is the catastrophic loss of cell membrane integrity.[4]
-
Electrostatic Adsorption: The positively charged amine groups of LDPD are electrostatically attracted to negatively charged components on the microbial cell surface, such as teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) layer of Gram-negative bacteria. This initial binding concentrates the molecule at the cell surface.[10][11]
-
Hydrophobic Insertion & Membrane Disruption: Following adsorption, the hydrophobic C12 lauryl tail inserts into the phospholipid bilayer of the cell membrane. This process disrupts the ordered lipid packing, leading to increased membrane fluidity and the formation of transient pores or defects.[4][12]
-
Loss of Permeability Control & Cell Lysis: The disruption of the membrane leads to a critical loss of its barrier function. This causes the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids, and the dissipation of the proton motive force. The uncontrolled movement of substances across the compromised membrane ultimately results in cell lysis and death.[4][13]
The high alkalinity of LDPD in aqueous solutions (a 1% solution has a pH of ~11.2) also contributes to its corrosive and damaging effects on cellular structures.[2][4]
Caption: Proposed multi-step mechanism of action for Laurylamine Dipropylenediamine.
Section 3: Standardized Methodologies for Efficacy Evaluation
For drug development and regulatory purposes, the antimicrobial efficacy of LDPD must be quantified using validated, standardized methods. The following protocols are based on established European Norms (EN) and are considered industry standards for demonstrating biocidal activity.
Bactericidal Efficacy Assessment (EN 1276)
The EN 1276 is a quantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants used in food, industrial, domestic, and institutional areas.[2][5][14] A product passes this standard if it achieves a 5-log₁₀ reduction (99.999% kill rate) in the bacterial count within a specified contact time and under defined conditions.[4][5]
Table 1: Mandatory Test Conditions for EN 1276
| Parameter | Condition | Rationale |
|---|---|---|
| Test Microorganisms | Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Enterococcus hirae | Represents a spectrum of Gram-negative and Gram-positive bacteria commonly found in target environments.[14] |
| Test Temperature | 20°C (or as specified by application) | Simulates typical ambient temperatures of use.[6] |
| Contact Time | 1 to 60 minutes (as specified by manufacturer) | Defines the required time for the disinfectant to be effective.[2] |
| Interfering Substance | Clean Conditions: 0.3 g/L Bovine AlbuminDirty Conditions: 3.0 g/L Bovine Albumin | Simulates the presence of low or high levels of organic soil, which can inactivate disinfectants.[4] |
Experimental Protocol: EN 1276 Quantitative Suspension Test
-
Preparation of Microorganisms: Culture the mandatory test strains to a specified concentration (typically 1.5 - 5.0 x 10⁸ CFU/mL).
-
Preparation of Test Solution: Prepare the disinfectant at the desired concentration (e.g., 80% or less of the stock). For products diluted at point-of-use, use standardized hard water.[6]
-
Test Procedure:
-
In a sterile container at the specified temperature, mix 1 part bacterial suspension with 1 part interfering substance (clean or dirty).
-
Add 8 parts of the prepared disinfectant solution to the container, starting a timer immediately. The final volume is typically 10 mL.[5]
-
-
Neutralization: After the specified contact time has elapsed, transfer a 1 mL aliquot of the mixture into 9 mL of a validated neutralizing solution. This immediately stops the bactericidal action.[2]
-
Enumeration: After 5 minutes of neutralization, perform serial dilutions of the neutralized sample and plate onto a suitable agar medium (e.g., Tryptone Soya Agar).
-
Incubation & Calculation: Incubate plates for 24-48 hours. Count the colony-forming units (CFU) and calculate the log₁₀ reduction compared to a water control.
Virucidal Efficacy Assessment (EN 14476)
The EN 14476 standard is a quantitative suspension test to evaluate the virucidal activity of disinfectants in the medical area, but its principles are widely applied.[1][15][16] A passing result requires at least a 4-log₁₀ reduction (99.99% inactivation) of the viral titer.[17][18]
Table 2: Key Test Conditions for EN 14476
| Parameter | Condition | Rationale |
|---|---|---|
| Test Viruses | Poliovirus, Adenovirus (Non-enveloped)Vaccinia virus (Enveloped surrogate) | Tests against both robust non-enveloped and more susceptible enveloped viruses to claim broad-spectrum or limited-spectrum activity.[15][18] |
| Test Temperature | 20°C (or as specified) | Simulates practical conditions of use.[15] |
| Contact Time | 30 seconds to 60 minutes | Varies depending on the intended application (e.g., hand rub vs. surface disinfectant).[15] |
| Interfering Substance | Clean Conditions: 0.3 g/L Bovine AlbuminDirty Conditions: 3.0 g/L Bovine Albumin + 3 mL/L erythrocytes | Simulates soiling with proteinaceous material found in medical or domestic settings.[15] |
Experimental Protocol: EN 14476 Quantitative Suspension Test
-
Preparation of Virus Stock: Propagate the test virus in a suitable host cell line to achieve a high titer.
-
Test Procedure:
-
In a sterile container, mix 1 part interfering substance with 1 part virus suspension.
-
Add 8 parts of the disinfectant solution at the test concentration and start the timer.
-
-
Neutralization/Suppression: After the contact time, immediately stop the virucidal action by dilution in ice-cold cell culture medium. This is typically done by performing a serial 10-fold dilution.
-
Infectivity Assay (TCID₅₀): Inoculate a 96-well plate containing susceptible host cells with the serial dilutions.
-
Incubation & Evaluation: Incubate the plates for 3-7 days and observe for cytopathic effects (CPE). Calculate the viral titer using the Spearman-Kärber method to determine the Tissue Culture Infective Dose (TCID₅₀).
-
Calculation: Calculate the log₁₀ reduction in viral titer compared to a water control.
Mechanistic Validation: Membrane Integrity Assay
To directly validate the proposed mechanism of membrane disruption, a fluorescence-based assay using a membrane-impermeable nucleic acid stain like SYTOX™ Green is highly effective.[7][19] The dye only enters cells with compromised cytoplasmic membranes, where it binds to nucleic acids and fluoresces brightly.[19][20]
Experimental Protocol: SYTOX™ Green Membrane Permeability Assay
-
Bacterial Preparation: Grow the target bacterium (e.g., E. coli) to the mid-logarithmic phase. Harvest cells by centrifugation, wash twice with a suitable buffer (e.g., 5 mM HEPES, pH 7.2), and resuspend in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).[7]
-
Assay Setup: In a black, clear-bottom 96-well microplate, add the bacterial suspension to each well.
-
Dye Addition: Add SYTOX™ Green to each well to a final concentration of 1-5 µM.
-
Compound Addition: Add varying concentrations of Laurylamine dipropylenediamine to the test wells. Include an untreated well (negative control) and a well with bacteria killed by 70% isopropanol (positive control).
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over time (e.g., every 60 seconds for 30 minutes) using an excitation wavelength of ~488 nm and an emission wavelength of ~523 nm.[7][19]
-
Data Analysis: Plot the fluorescence intensity versus time. A rapid increase in fluorescence indicates membrane permeabilization. The rate and magnitude of the increase correlate with the compound's efficacy.
Caption: Experimental workflow for the SYTOX Green membrane integrity assay.
Section 4: Toxicological Profile & Safety Assessment
While effective as a biocide, LDPD is also known to be corrosive and can cause severe skin burns and eye damage.[2][7][21] For any application involving potential human contact or in drug development, a thorough toxicological assessment is non-negotiable.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard preliminary screen for cytotoxicity.
-
Cell Culture: Seed mammalian cells (e.g., L929 mouse fibroblasts or A549 human lung cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.[22]
-
Compound Exposure: Remove the culture medium and replace it with fresh medium containing serial dilutions of Laurylamine dipropylenediamine. Include wells with medium only (blank) and cells with medium but no compound (vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[23]
Section 5: Advanced Research & Formulation Insights
Investigating Bacterial Resistance
The overuse of any biocide can lead to the development of bacterial resistance. While specific studies on LDPD are scarce, common mechanisms of resistance to cationic disinfectants include:
-
Efflux Pumps: Overexpression of membrane proteins that actively pump the biocide out of the cell.
-
Altered Membrane Composition: Changes in the fatty acid or protein composition of the cell membrane that reduce biocide penetration or binding.[24]
-
Biofilm Formation: Bacteria encased in a protective extracellular matrix are inherently less susceptible to disinfectants.[25]
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An In-Depth Technical Guide to N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: A pH-Responsive Amphiphile for Research and Drug Development
Executive Summary: This guide provides a comprehensive technical overview of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS: 2372-82-9), a versatile amphiphilic molecule with significant applications in research and formulation science. While often classified as a non-ionic surfactant, a deeper analysis reveals its pH-responsive nature, behaving as a cationic agent under physiological and acidic conditions. This duality is central to its functionality, underpinning its potent, membrane-disrupting antimicrobial activity and its emerging role as a non-viral vector for gene delivery. This document will elucidate the compound's physicochemical properties, mechanisms of action, synthesis, and key applications, offering field-proven insights and protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties & Molecular Profile
This compound, also known by synonyms such as Laurylamine dipropylenediamine and the trade name Lonzabac®, is a polyamine-based compound valued for its dual functionality as a surfactant and a biocide.[1][2]
Chemical Identity
| Property | Value | Source(s) |
| CAS Number | 2372-82-9 | |
| Molecular Formula | C₁₈H₄₁N₃ | |
| Molecular Weight | 299.54 g/mol | |
| Common Synonyms | N,N-Bis(3-aminopropyl)dodecylamine, Laurylamine dipropylenediamine, Dodecyl dipropylenetriamine, Lonzabac 12 | [3] |
| Appearance | Clear, colorless to pale yellow, low-viscosity liquid with a mild, amine-like odor | [4] |
Molecular Structure and Amphiphilicity
The compound's efficacy is rooted in its amphiphilic structure, which consists of two distinct regions:
-
A long, hydrophobic dodecyl (C12) tail: This nonpolar alkyl chain readily interacts with and penetrates lipid environments, such as cell membranes.
-
A hydrophilic triamine head group: Comprising three amine functionalities, this polar head group confers solubility in aqueous solutions.[]
The Critical Question of Surfactant Classification: Non-ionic vs. Cationic
While widely cited as a non-ionic surfactant, this classification is context-dependent and primarily accurate under alkaline conditions.[3][6][7] The presence of three amine groups means the molecule's charge is highly sensitive to pH:
-
In alkaline solutions (high pH): The amine groups are deprotonated and electrically neutral, causing the molecule to behave as a non-ionic surfactant . Aqueous solutions of the compound are strongly alkaline, with a 1% solution exhibiting a pH of 10-12.[4][8]
-
In neutral or acidic solutions (e.g., physiological pH ~7.4): The amine groups become protonated, acquiring a positive charge. Under these conditions, the molecule behaves as a cationic surfactant .[9] This cationic nature is fundamental to some of its most compelling applications, such as gene delivery.[9]
This pH-responsive behavior is a key technical attribute. The ability to modulate the head group charge allows for versatile formulation strategies, for instance, ensuring compatibility with anionic surfactants under specific pH conditions.[4]
Key Physicochemical Data
| Property | Value | Source(s) |
| Density | ~0.865 g/mL (at 20 °C) | [2][4] |
| Boiling Point | 182–184 °C (at 1 Torr) | [4][10] |
| Water Solubility | 190 g/L (at 20 °C) | [10] |
| Surface Tension (1% aq. solution) | 32 mN/m | [8] |
| Biodegradability | Readily biodegradable (96% in 12 days) | [4] |
Mechanism of Action
The dual functionality of this compound stems from two primary mechanisms.
Surfactant and Emulsifying Action
As a surfactant, the molecule lowers the surface tension at the interface between two immiscible phases (e.g., oil and water). Its amphiphilic nature drives it to align at this interface, with the hydrophobic tail penetrating the nonpolar phase and the hydrophilic head remaining in the aqueous phase. This action stabilizes emulsions and dispersions, which is critical in cleaning and personal care formulations.[1]
Antimicrobial Mechanism: Disruption of the Cell Membrane
The primary biocidal mechanism is the physical disruption of microbial cell membranes.[6][9] This process is facilitated by the molecule's structure and charge:
-
Adsorption: The (now cationic at physiological pH) hydrophilic head group electrostatically interacts with negatively charged components of the bacterial cell wall and membrane, such as phospholipids and teichoic acids.
-
Insertion: The hydrophobic dodecyl tail inserts itself into the lipid bilayer of the cell membrane.
-
Destabilization: This insertion disrupts the ordered structure of the lipid bilayer, leading to increased membrane permeability.
-
Lysis: The loss of membrane integrity allows for the uncontrolled leakage of essential cytoplasmic contents (ions, metabolites, proteins), ultimately resulting in cell death.[9]
Synthesis and Formulation
Common Synthetic Pathways
Industrial production of this compound is typically achieved through one of two primary routes:
-
Reductive Amination: This involves the reaction of dodecylamine with 3-chloropropylamine under controlled temperature and pressure, often in the presence of a suitable catalyst and solvent.[6]
-
Cyanoethylation and Hydrogenation: This two-step process begins with the cyanoethylation of laurylamine (dodecylamine) with acrylonitrile. The resulting intermediate, N-alkylbis(cyanoethyl)amine, is then subjected to catalytic hydrogenation (e.g., using a Raney Nickel catalyst) to reduce the nitrile groups to primary amines, yielding the final product.[4][9][10]
Formulation Considerations for Researchers
-
pH Control: This is the most critical parameter. The formulation's pH will dictate the charge of the molecule, affecting its solubility, compatibility with other excipients (especially anionic ones), and biological activity.
-
Compatibility: The compound is compatible with cationic and non-ionic surfactants.[4] It shows compatibility with some anionic surfactants, likely dependent on pH and concentration to avoid precipitation.[4][8] It is explicitly not compatible with aldehydes .[8]
-
Solubility: While soluble in water, co-solvents such as ethanol or methanol can be used to prepare concentrated stock solutions for easier handling in the laboratory.[10]
Applications in Research and Drug Development
Beyond its widespread use as an industrial and institutional disinfectant, this molecule presents several high-value opportunities for researchers.[1][3]
As a Broad-Spectrum Biocidal Agent
The compound exhibits potent activity against a wide range of microbes, including antibiotic-resistant strains and spore-forming bacteria.[6][9] Its efficacy is maintained even in the presence of heavy organic soiling, such as blood and protein, making it a robust disinfectant.[11]
| Microorganism | Minimum Inhibitory Concentration (MIC) Range (mg/L) | Source(s) |
| Staphylococcus aureus | 0.5 - 2.0 | [9] |
| Bacillus subtilis | 0.78 - 1.5 | [9] |
| Pseudomonas aeruginosa | 1.0 - 4.0 | [9] |
| Escherichia coli | 0.26 - 13.6 | [9] |
Advanced Application: Non-Viral Gene Delivery
The pH-dependent cationic nature makes it a promising candidate for non-viral gene delivery.[9] At physiological pH, the protonated amine groups can electrostatically bind to negatively charged nucleic acids (like plasmid DNA or siRNA), condensing them into nanoparticles known as lipoplexes. These complexes can facilitate the entry of the genetic material into cells, offering a potentially safer alternative to viral vectors.[9]
Role in Liposome and Nanoparticle Formulations
This amphiphile can be incorporated into lipid-based drug delivery systems like liposomes.[12][13] Its inclusion can serve multiple purposes:
-
Surface Charge Modification: Imparting a positive zeta potential to the nanoparticle, which can enhance interaction with negatively charged cell membranes.
-
Enhanced Stability: The molecular structure can contribute to the structural integrity of the lipid bilayer.
-
Intrinsic Bioactivity: Formulations can leverage the compound's inherent antimicrobial properties to create drug delivery systems for treating infections.
Experimental Protocols
Protocol: Preparation of a 10 mg/mL Stock Solution
-
Objective: To prepare a standardized aqueous stock solution for use in in vitro assays.
-
Materials: this compound, sterile deionized water, sterile conical tube, analytical balance.
-
Procedure:
-
Tare a sterile 15 mL conical tube on an analytical balance.
-
Carefully add 100 mg of the compound into the tube.
-
Add sterile deionized water to bring the total volume to 10.0 mL.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Store at 2-8°C. Note the pH of the stock solution for reference in experimental design.
-
Protocol: Formulation of DNA-Lipid Complexes for Transfection
-
Objective: To form basic lipoplexes for preliminary gene transfection studies.
-
Materials: Stock solution of the compound (1 mg/mL in water), plasmid DNA (pDNA) at 1 mg/mL in TE buffer, serum-free cell culture medium (e.g., Opti-MEM).
-
Procedure:
-
Dilution: In separate sterile microcentrifuge tubes, dilute the required amount of the amphiphile and pDNA in serum-free medium. For a 4:1 charge ratio (N:P ratio), you would typically mix 4 µg of the amphiphile for every 1 µg of pDNA.
-
Complexation: Add the diluted pDNA solution to the diluted amphiphile solution dropwise while gently vortexing. Do not add the amphiphile to the DNA.
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for stable complex formation.
-
Application: The resulting lipoplex solution is now ready to be added to cultured cells for transfection experiments.
-
Safety and Handling
This compound is a corrosive and toxic substance that requires careful handling.[14][15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[16][17]
-
Handling: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[16][17] Avoid all contact with skin and eyes.[16]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container away from incompatible materials like strong oxidizing agents and aldehydes.[16][18]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[17] In case of eye contact, rinse cautiously with water for several minutes.[14] If swallowed, rinse mouth but do not induce vomiting and seek immediate medical attention.[14]
Conclusion and Future Outlook
This compound is far more than a simple "non-ionic surfactant." Its identity as a pH-responsive amphiphile is the key to its diverse and powerful functionalities. The ability to exist as a neutral molecule in alkaline conditions and a polycation at physiological pH makes it a uniquely versatile tool. While its role as a potent, membrane-targeting biocide is well-established, its potential in advanced drug delivery—particularly in non-viral gene therapy and as a functional excipient in nanoparticle formulations—represents a promising frontier for research and development. Future work will likely focus on optimizing its structure to fine-tune its biocompatibility and enhance its efficacy in targeted therapeutic applications.
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ResearchGate. N'-(3-Aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide liposomes for delivery of pTRAIL-EGFP. (2023-03). [Link]
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Regulations.gov. 1,3-Propanediamine, N-(3-aminopropyl)-N-dodecyl- Registration Review Team. [Link]
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MDPI. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization. (2023-05-11). [Link]
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N,N-Bis(3-aminopropyl)dodecylamine: A Comprehensive Technical Guide for Scientific and Clinical Applications
An in-depth exploration of the chemistry, mechanisms, and applications of a versatile polyamine with potent antimicrobial and surface-active properties.
Introduction: Unveiling a Multifunctional Molecule
N,N-Bis(3-aminopropyl)dodecylamine, also known by trade names such as Lonzabac® 12 and Triameen® Y12D, is a synthetic, long-chain alkyl polyamine that has garnered significant interest across various scientific and industrial sectors.[1][2] Its unique molecular architecture, featuring a hydrophobic 12-carbon (dodecyl) tail and a hydrophilic head composed of two primary and one tertiary amine groups, imparts a versatile combination of properties.[3] This amphiphilic nature makes it a highly effective surfactant, corrosion inhibitor, and, most notably, a broad-spectrum antimicrobial agent.[1]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the compound's physicochemical properties, synthesis, mechanisms of action, and key applications. Furthermore, it offers practical, field-proven insights and detailed experimental protocols to facilitate its evaluation and application in research and development settings.
Physicochemical Properties and Molecular Structure
N,N-Bis(3-aminopropyl)dodecylamine (CAS No: 2372-82-9) is an organic compound with the molecular formula C₁₈H₄₁N₃ and a molecular weight of approximately 299.54 g/mol .[3] At room temperature, it typically presents as a clear, colorless to pale yellow liquid with a slight amine-like odor.[3] Its structure confers both lipophilic and hydrophilic characteristics, enabling it to interact with a wide range of substances and surfaces.
Table 1: Physicochemical Properties of N,N-Bis(3-aminopropyl)dodecylamine
| Property | Value | Reference(s) |
| CAS Number | 2372-82-9 | [3] |
| Molecular Formula | C₁₈H₄₁N₃ | [3] |
| Molecular Weight | 299.54 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Boiling Point | 182-184 °C @ 1 Torr | [4] |
| Density | ~0.87 g/mL | [5] |
| Solubility | Soluble in water and polar organic solvents | [5] |
| pH (1% aqueous solution) | 10 - 12 | [5] |
| Surface Tension (1% aq. solution) | 32 mN/m | [5] |
The presence of three amine groups makes it a basic compound, with aqueous solutions being alkaline.[5] This basicity is crucial for its function in various applications, including its antimicrobial activity and role as a corrosion inhibitor.
Synthesis and Characterization
The industrial synthesis of N,N-Bis(3-aminopropyl)dodecylamine is typically a two-step process involving the cyanoethylation of dodecylamine followed by catalytic hydrogenation.[4] This method provides a high yield and purity of the final product.
Synthesis Pathway
Caption: Synthesis of N,N-Bis(3-aminopropyl)dodecylamine.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is based on the general principles of N-alkylbis(3-aminopropyl)amine synthesis.[6][7]
Step 1: Bis-conjugate addition of dodecylamine to acrylonitrile
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dodecylamine (1 mole equivalent) in a suitable solvent such as ethanol.
-
Slowly add acrylonitrile (2.2 mole equivalents) to the solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the dodecylamine is consumed.
-
Remove the solvent under reduced pressure to obtain the crude N,N-Bis(2-cyanoethyl)dodecylamine intermediate.
Step 2: Catalytic Hydrogenation of the Dinitrile Intermediate
-
Set up a high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator).
-
In the reaction vessel, dissolve the crude N,N-Bis(2-cyanoethyl)dodecylamine intermediate in a solvent such as methanol containing 7N ammonia.[6]
-
Carefully add a catalytic amount of Raney nickel (approximately 5-10% by weight of the nitrile).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to approximately 50 psi.[6]
-
Heat the mixture to 80-100°C and stir vigorously.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care, preferably kept wet with solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude N,N-Bis(3-aminopropyl)dodecylamine.
-
The product can be further purified by vacuum distillation.
Characterization
The identity and purity of the synthesized N,N-Bis(3-aminopropyl)dodecylamine can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as N-H and C-N bonds.
Mechanisms of Action
The efficacy of N,N-Bis(3-aminopropyl)dodecylamine stems from its ability to interact with and disrupt microbial structures, as well as form protective layers on surfaces.
Antimicrobial and Antiviral Mechanism
The primary antimicrobial mechanism involves the disruption of the microbial cell membrane. The lipophilic dodecyl chain inserts into the lipid bilayer of the bacterial cell membrane, while the positively charged amine groups interact with the negatively charged components of the membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Recent studies have proposed a more nuanced, dual mechanism of action, particularly in synergistic formulations with other biocides like didecyldimethylammonium chloride (DDAC) and γ-cyclodextrin.[2][8]
Caption: Dual antimicrobial and antiviral action of APDA.
-
Against Bacteria: At sub-micellar concentrations, the individual molecules of N,N-Bis(3-aminopropyl)dodecylamine are thought to disrupt the bacterial cell membrane.
-
Against Non-Enveloped Viruses: At super-micellar concentrations, it is hypothesized that the aggregates (micelles) of the compound are able to weaken the integrity of the viral capsid, which is the protective protein shell of non-enveloped viruses like poliovirus and norovirus.[8] This action, in combination with other agents, can lead to the dissociation of the capsid and inactivation of the virus.[8] The ability of polyamines to interact with and package into viral capsids is a known phenomenon that can influence capsid stability.[9]
Corrosion Inhibition Mechanism
As a corrosion inhibitor, N,N-Bis(3-aminopropyl)dodecylamine functions by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.
-
Adsorption: The polar amine groups serve as the primary sites for adsorption onto the metal surface.
-
Film Formation: The long, hydrophobic dodecyl chains orient themselves away from the surface, creating a dense, water-repellent barrier.
-
Inhibition of Electrochemical Reactions: This protective film acts as a barrier to both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.
Studies on similar long-chain amine and quaternary ammonium compounds have demonstrated high inhibition efficiencies, often exceeding 90%, on mild steel in acidic environments.
Applications and Efficacy
The versatile properties of N,N-Bis(3-aminopropyl)dodecylamine have led to its use in a wide array of applications.
Antimicrobial and Biocidal Applications
It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[5][8] It is a key active ingredient in disinfectants for use in hospitals, food processing industries, and institutional settings.[3]
Table 2: Antimicrobial Efficacy of N,N-Bis(3-aminopropyl)dodecylamine (as Triameen® Y12D)
| Microorganism | Test Standard | Concentration for Efficacy (ppm active) | Contact Time | Reference(s) |
| Pseudomonas aeruginosa | EN 1276 | 450 | 15 seconds | [10] |
| Pseudomonas aeruginosa | EN 1276 | 300 | 5 minutes | [10] |
| Staphylococcus aureus | EN 1276 | < 25 | 5 minutes | |
| Enterococcus hirae | EN 1276 | < 25 | 5 minutes | |
| Escherichia coli | EN 1276 | < 25 | 5 minutes | |
| Mycobacteria | EN 14348 | 600 | 60 minutes | [10] |
| Influenza H1N1 | EN 14476 | 300 | 10 minutes | [10] |
| Candida albicans | EN 1650 | 75 | 15 minutes | |
| Aspergillus niger | EN 1650 | 300 | 15 minutes |
Corrosion Inhibition
Surfactant and Other Applications
Its amphiphilic nature also makes it a useful surfactant, emulsifier, and anti-static agent in various formulations, including cleaning products and personal care items.[1]
Toxicology and Safety Profile
N,N-Bis(3-aminopropyl)dodecylamine is classified as toxic if swallowed and causes severe skin burns and eye damage.[3] It is also very toxic to aquatic life with long-lasting effects. Due to concerns about unacceptable risks to human health, it was not approved by the EU as an active substance for use in biocidal products for wood preservation (Product Type 8).[3] While the specific ECHA Biocidal Products Committee (BPC) opinion detailing this decision is not easily accessible, it highlights the need for careful handling and risk assessment.[5][11]
Specific cytotoxicity data in the form of IC50 values on mammalian cell lines is not widely published. However, research on other amine-containing compounds and nanoparticles provides a framework for assessing potential cytotoxicity, which is often cell-type and concentration-dependent.[10][12][13] For any new application, especially in areas with potential for human contact or environmental release, a thorough toxicological evaluation is imperative.
Experimental Protocols for Evaluation
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
N,N-Bis(3-aminopropyl)dodecylamine stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Microbial culture in the logarithmic growth phase
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland standards
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the N,N-Bis(3-aminopropyl)dodecylamine stock solution in the broth medium to achieve a range of desired concentrations. Leave wells for positive (microbe, no compound) and negative (broth only) controls.
-
Prepare Inoculum: Adjust the turbidity of a microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (typically 35-37°C) for 16-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Protocol 2: Evaluation of Corrosion Inhibition (Potentiodynamic Polarization)
This protocol outlines a standard electrochemical method to determine the inhibition efficiency.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., mild steel coupon)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Corrosive medium (e.g., 1M HCl)
-
N,N-Bis(3-aminopropyl)dodecylamine
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish, then degrease, rinse, and dry.
-
Blank Measurement: Assemble the electrochemical cell with the electrodes and the corrosive medium (without inhibitor). Allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan (Blank): Perform a potentiodynamic polarization scan, typically from -250 mV to +250 mV versus the OCP, at a slow scan rate (e.g., 1 mV/s).
-
Inhibitor Measurement: Repeat steps 2 and 3 with different concentrations of N,N-Bis(3-aminopropyl)dodecylamine added to the corrosive medium.
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E) to generate Tafel plots.
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank is the corrosion current density without inhibitor and icorr_inh is the corrosion current density with the inhibitor.
-
Conclusion and Future Perspectives
N,N-Bis(3-aminopropyl)dodecylamine is a powerful and versatile molecule with established efficacy as a broad-spectrum antimicrobial agent and corrosion inhibitor. Its amphiphilic nature and multiple amine functionalities are key to its diverse mechanisms of action, which include microbial membrane disruption, viral capsid destabilization, and the formation of protective surface films.
For researchers and drug development professionals, this compound offers a compelling platform for the development of new disinfectants, antiseptics, and potentially, as a starting point for novel therapeutic agents. The synergistic effects observed when formulated with other compounds open exciting avenues for creating highly effective, broad-spectrum biocidal products. However, the toxicological profile, particularly the concerns raised by regulatory bodies, underscores the critical importance of thorough safety and environmental assessments in any future development. Future research should focus on elucidating more detailed mechanisms of action, exploring structure-activity relationships to design analogues with improved efficacy and safety profiles, and conducting comprehensive toxicological studies to fully characterize its potential for clinical and pharmaceutical applications.
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N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine discovery and history
An In-depth Technical Guide to N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: From Discovery to Modern Applications
Abstract
This compound, a long-chain aliphatic triamine, represents a significant development in the field of antimicrobial agents and surfactants. Characterized by its unique amphiphilic structure, this compound combines a hydrophobic dodecyl tail with a hydrophilic head containing three amino groups, enabling a potent dual functionality. Initially developed as part of a broader search for effective non-quaternary ammonium biocides, it has evolved into a cornerstone ingredient in numerous industrial and commercial formulations. This guide provides a comprehensive overview of its discovery, the evolution of its synthesis, its mechanism of action, and its wide-ranging applications, from industrial disinfection to its role as a specialty chemical in personal care and material science.
Discovery and Historical Context
The development of this compound, also known by synonyms such as N,N-Bis(3-aminopropyl)dodecylamine and laurylamine dipropylenediamine, arose from the industry's need for high-efficacy, stable, and versatile biocidal compounds that could function in challenging conditions, such as in the presence of heavy organic soiling.[1][2] Its emergence in the 1980s was part of a strategic effort to create non-quaternary ammonium surfactants that offered robust antimicrobial properties with potentially reduced environmental persistence.[3]
Early patents, such as those from Akzo Nobel in 1988, detailed synthesis routes that established the foundation for its commercial production.[3] The compound was subsequently commercialized by major chemical companies, including Lonza AG under the trade name Lonzabac® 12 and by AkzoNobel (now Nouryon) as Triameen® Y12D .[4] These commercial products solidified its position as a broad-spectrum biocide effective against both Gram-positive and Gram-negative bacteria, mycobacteria, and enveloped viruses like Hepatitis B.[2][5]
Synthesis and Chemical Profile
The molecular structure of this compound is fundamental to its function. It consists of a C12 dodecyl chain providing hydrophobicity, linked to two 3-aminopropyl groups which, along with the tertiary amine, confer hydrophilicity and multiple cationic sites upon protonation.
Dominant Synthesis Pathways
Two primary synthesis methods have been established for the industrial production of this triamine:
-
Cyanoethylation and Hydrogenation: This classic route involves a two-step process. It begins with the cyanoethylation of laurylamine (dodecylamine) using acrylonitrile. The resulting intermediate is then subjected to catalytic hydrogenation to reduce the nitrile groups to primary amines, yielding the final triamine product.[3]
-
Direct Amination: A more direct approach involves the reaction of dodecylamine with 3-chloropropylamine or 3-aminopropylamine under controlled temperature and pressure.[3][6] This reaction is typically catalyzed by a base to facilitate the nucleophilic substitution and formation of the final product.[5]
Physicochemical Properties
The compound is a colorless to light yellow liquid with a characteristic amine-like odor. Its properties make it suitable for a wide array of liquid formulations.
| Property | Value | Source(s) |
| CAS Number | 2372-82-9 | [7][8] |
| Molecular Formula | C₁₈H₄₁N₃ | [3][9] |
| Molecular Weight | 299.54 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | ~386.1 °C at 760 mmHg | [8] |
| Density | ~0.87 - 0.88 g/cm³ | [2] |
| Flash Point | ~184.5 °C | [8] |
| Solubility | Soluble in water and polar organic solvents | [2] |
| pH (1% solution) | 10 - 12 | [2] |
Mechanism of Action: A Dual-Pronged Approach
The efficacy of this compound stems from its amphiphilic nature, allowing it to function as both a potent biocide and an effective surfactant.
Biocidal Activity
The primary antimicrobial mechanism is the disruption of the microbial cell membrane.[3][6] This process is a multi-step cascade:
-
Electrostatic Attraction: In aqueous solutions, the three amino groups become protonated, creating a cationic molecule. This positive charge is electrostatically attracted to the negatively charged components of microbial cell walls and membranes (e.g., phospholipids, teichoic acids).[3]
-
Hydrophobic Insertion: Following initial binding, the long, hydrophobic dodecyl tail penetrates and inserts itself into the lipid bilayer of the cell membrane.[6]
-
Membrane Destabilization: This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential cytoplasmic contents (ions, metabolites, proteins), and ultimately, cell lysis and death.[3][6]
This mechanism is highly effective against a broad spectrum of microorganisms, including bacteria, fungi, and enveloped viruses.[5][10]
Surfactant Properties
The same amphiphilic structure that drives biocidal activity makes the molecule an effective surfactant. It can position itself at oil-water or air-water interfaces, reducing surface tension. This property is crucial in cleaning and disinfectant formulations, as it helps to wet surfaces, emulsify oily soils, and ensure the biocide reaches the target microorganisms.[8][11] Its compatibility with non-ionic, cationic, and some anionic surfactants further enhances its formulation flexibility.[2]
Key Applications Across Industries
The dual functionality of this compound has led to its adoption in a diverse range of fields.
-
Industrial & Institutional Disinfection: It is a primary active ingredient in disinfectants for hard surfaces in hospitals, food processing plants, and veterinary clinics.[7][12] Its ability to remain effective in the presence of organic matter like blood and protein is a significant advantage.[1][5]
-
Corrosion Inhibition: It forms a protective film on metal surfaces, making it a valuable corrosion inhibitor in metalworking fluids, lubricating oils, and fuel additives.[11]
-
Preservative: It is used to prevent microbial degradation in products like paints, coatings, and adhesives.
-
Water Treatment: It serves as a biocide to control the growth of bacteria, fungi, and algae in industrial water systems, preventing biofouling.[10][11]
-
Personal Care Products: It functions as a hair conditioning and anti-static agent in shampoos and other hair care products.[10]
-
Chemical Synthesis: It is used as a reactant in the synthesis of other functional molecules, such as novel cationic surfactants.[7]
Experimental Protocols & Methodologies
Protocol: Synthesis via Direct Amination
This protocol describes a generalized lab-scale synthesis.
-
Reactor Setup: A pressure-rated reactor is charged with dodecylamine and a suitable solvent.
-
Reactant Addition: 3-Aminopropylamine is added to the reactor. A basic catalyst is introduced to facilitate the reaction.
-
Reaction Conditions: The reactor is sealed and heated under controlled pressure and temperature to drive the amination reaction to completion.
-
Purification: Upon cooling, the crude product is purified. This may involve techniques such as distillation to remove unreacted starting materials and the solvent, followed by chromatographic methods for high-purity applications.[3]
-
Characterization: The final product's identity and purity are confirmed using analytical techniques.
Protocol: Characterization of this compound
Confirming the purity and structure of the synthesized compound is critical. A multi-modal approach is often employed.[13]
-
Titration: An acid-base titration can be used for a rapid and cost-effective quantification of the total amine content in the raw material or formulated products.[13]
-
Chromatography (HPLC/MS): High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) is used to separate the main compound from impurities (such as N-dodecyl-1,3-propanediamine and n-dodecylamine) and confirm its molecular weight.[13] An ultra-high-pressure liquid chromatography (UHPLC) system can be employed for high-resolution separation.[]
-
Spectroscopy (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation, allowing for the identification and quantification of the active principle and related amine species in the sample.[13]
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Methodological & Application
Application Notes and Protocols for N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine in Disinfectant Formulations
Prepared by: Gemini, Senior Application Scientist
Executive Summary
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS: 2372-82-9) is a versatile and potent antimicrobial agent widely utilized in the formulation of industrial and institutional disinfectants. Also known by trade names such as Lonzabac® 12 and Triameen® Y12D, this compound exhibits a broad spectrum of efficacy against bacteria, fungi, and enveloped viruses.[1][2] Its unique molecular structure, featuring a hydrophobic dodecyl chain and hydrophilic amine groups, imparts both biocidal activity and surfactant properties.[1][3] This dual functionality allows it to act as both the primary disinfectant and a cleaning agent within a single formulation, making it a highly efficient choice for demanding applications in healthcare, food processing, and institutional hygiene.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists. It provides in-depth information on the mechanism of action, formulation principles, and detailed, validated protocols for evaluating the antimicrobial efficacy of disinfectants based on this compound.
Physicochemical and Antimicrobial Profile
A thorough understanding of the active ingredient's properties is fundamental to successful formulation development.
Chemical and Physical Properties
This compound is a diamine compound whose properties make it suitable for a wide range of aqueous and solvent-based systems.[4]
| Property | Value | Reference(s) |
| CAS Number | 2372-82-9 | [3] |
| Molecular Formula | C₁₈H₄₁N₃ | [3] |
| Molecular Weight | 299.54 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Synonyms | N,N-Bis(3-aminopropyl)dodecylamine, Laurylamine Dipropylenediamine | [1] |
| Solubility | Soluble in water and polar organic solvents | [3][5] |
| pH (1% aqueous solution) | 10.0 - 12.0 (Alkaline) | [5][6] |
| Key Functionality | Biocide, Surfactant, Corrosion Inhibitor |
Antimicrobial Spectrum of Activity
This active is valued for its broad-spectrum efficacy, which is maintained even in the presence of organic soil, a critical attribute for real-world disinfection.[7][8]
| Organism Type | Efficacy and Notes | Reference(s) |
| Gram-Positive Bacteria | Highly effective against strains such as Staphylococcus aureus and Bacillus subtilis. | [3][9] |
| Gram-Negative Bacteria | Broad-spectrum activity against strains like Escherichia coli and Pseudomonas aeruginosa. | [7][9] |
| Fungi & Yeasts | Demonstrates fungicidal activity against organisms like Aspergillus niger and Candida albicans. | [5][9] |
| Enveloped Viruses | Effective against various enveloped viruses, including Hepatitis B. | [8][10] |
| Biofilms | While effective, higher concentrations or longer contact times may be required compared to planktonic cells.[9] | [9] |
Mechanism of Action: Cell Membrane Disruption
The biocidal activity of this compound is primarily due to its amphiphilic nature, which facilitates a multi-step assault on the microbial cell envelope.[3]
-
Surface Adsorption: The positively charged (protonated) amine groups in the molecule are attracted to the negatively charged components of the microbial cell wall.
-
Membrane Integration: The long, hydrophobic dodecyl tail penetrates and integrates into the lipid bilayer of the cell membrane.
-
Structural Disruption: This integration disrupts the ordered structure of the membrane, leading to a loss of integrity.
-
Permeability Increase & Lysis: The compromised membrane becomes highly permeable, causing leakage of essential intracellular components (ions, metabolites, proteins) and ultimately leading to cell lysis and death.[3][9]
Caption: Mechanism of microbial cell lysis by this compound.
Formulation Principles for Scientists
Effective formulation requires balancing biocidal efficacy, stability, cleaning performance, and compatibility with other ingredients.
-
Use Concentration: Typical end-use concentrations range from 0.1% to 2.0% w/w, depending on the target application and required level of disinfection.[11] For biocidal products like surface disinfectants, concentrations are often in the 0.5% to 5% range.[4]
-
pH of Formulation: The molecule is most effective in alkaline conditions (pH 8-11), which ensures the amine groups are available to interact with microbial membranes. The inherent alkalinity of the raw material often helps achieve the target pH.[6]
-
Compatibility: It is compatible with non-ionic and cationic surfactants. Compatibility with anionic surfactants should be tested on a case-by-case basis.[5][8] The addition of chelating agents like EDTA can enhance biocidal activity.[8]
-
Incompatibility: Avoid formulating with aldehydes, as this can lead to a reaction that reduces efficacy.[5][8]
-
Surfactant Properties: As a surfactant itself, it contributes to the cleaning ability of the final product, potentially reducing the need for additional cleaning agents. This is a key advantage in developing one-step disinfectant-cleaners.
Protocols for Antimicrobial Efficacy Testing
Validation of a disinfectant's performance is non-negotiable. The following protocols provide a framework for quantitative evaluation based on established standards like those from the European Committee for Standardization (EN) and the U.S. Environmental Protection Agency (EPA).[12][13]
Protocol 1: Quantitative Suspension Test
This test evaluates the efficacy of a disinfectant in a liquid state, determining the log reduction of a microbial population after a defined contact time.[14][15]
Objective: To determine the bactericidal, fungicidal, or virucidal activity of a disinfectant formulation under controlled conditions.
Materials:
-
Test disinfectant formulation at its recommended use-dilution.
-
Standardized microbial cultures (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 15442, C. albicans ATCC 10231).
-
Validated neutralizing fluid (e.g., Letheen Broth, D/E Neutralizing Broth).
-
Sterile hard water or water of standard hardness.
-
Culture media (e.g., Tryptic Soy Agar/Broth, Sabouraud Dextrose Agar/Broth).
-
Sterile test tubes, pipettes, and consumables.
-
Incubator and water bath.
Procedure:
-
Preparation: Prepare the disinfectant to its end-use concentration using sterile hard water. Equilibrate the disinfectant, microbial culture, and neutralizer to the test temperature (e.g., 20°C).
-
Inoculation: Pipette 9.0 mL of the disinfectant use-dilution into a sterile test tube. Add 1.0 mL of the prepared microbial suspension (containing ~10⁸ CFU/mL).
-
Contact Time: Immediately start a timer. Allow the mixture to stand for the specified contact time (e.g., 5, 10, or 15 minutes).[15]
-
Neutralization: At the end of the contact time, transfer 1.0 mL of the disinfectant-microbe mixture into a tube containing 9.0 mL of neutralizing fluid to halt the antimicrobial action.
-
Enumeration: Perform serial ten-fold dilutions of the neutralized sample. Plate appropriate dilutions onto agar plates using the pour plate or spread plate method.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 30-35°C for 48 hours for bacteria).[16]
-
Calculation: Count the colonies on the plates and calculate the number of surviving microorganisms per mL. Determine the initial microbial load from a control sample. Calculate the log reduction.
Acceptance Criteria: A ≥ 4-log₁₀ reduction for bactericidal and virucidal claims or a ≥ 3-log₁₀ reduction for fungicidal claims is typically required.[12][15]
Caption: Workflow for the quantitative suspension efficacy test.
Protocol 2: Quantitative Surface Challenge Test
This method is critical as it simulates the practical application of the disinfectant on a non-porous hard surface.[13][14]
Objective: To evaluate the disinfectant's ability to kill microorganisms dried onto a representative surface carrier (e.g., stainless steel).
Materials:
-
Sterile surface carriers (e.g., 1x1 cm stainless steel coupons).
-
All materials listed in Protocol 5.1.
-
Organic soil load solution (e.g., 5% Fetal Bovine Serum) to simulate "dirty" conditions.
Procedure:
-
Carrier Inoculation: Pipette a defined volume (e.g., 50 µL) of the microbial suspension (mixed with organic soil, if required) onto the center of each sterile carrier.
-
Drying: Place the inoculated carriers in a biosafety cabinet or incubator to dry completely, forming a microbial film.
-
Disinfectant Application: Apply the disinfectant use-dilution directly onto the dried inoculum on the carrier (e.g., via spraying or by immersing the carrier in the solution).
-
Contact Time: Allow the disinfectant to remain in contact with the carrier for the specified time under the defined temperature.[15]
-
Elution & Neutralization: Transfer the carrier into a sterile vial containing a known volume of neutralizing fluid. Vortex vigorously to elute and neutralize any surviving microorganisms.
-
Enumeration & Calculation: Perform serial dilutions and plate the eluate as described in Protocol 5.1 (steps 5-7) to determine the number of survivors.
-
Log Reduction: Compare the number of survivors to the initial number of microorganisms recovered from control carriers (inoculated but not treated with disinfectant) to calculate the log reduction.
Acceptance Criteria: A ≥ 4-log₁₀ reduction for bacteria or a ≥ 3-log₁₀ reduction for fungi on a hard, non-porous surface is a common requirement.
Safety, Handling, and Regulatory Considerations
As a potent chemical, proper handling of this compound is imperative.
-
Hazard Profile: The substance is classified as toxic if swallowed and causes severe skin burns and eye damage.[17][18] It may also cause damage to organs through prolonged or repeated exposure.[19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and protective clothing when handling the concentrated material.[4]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed original containers, away from incompatible materials like strong oxidizing agents and aldehydes.[4]
-
Regulatory Status: This substance is registered for use in many regions, including under the REACH regulation in Europe and is listed on the TSCA inventory in the USA.[8][17] Users must ensure their specific application complies with local biocidal product regulations.
References
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Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
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Pharma Beginners. (2020, October 10). Disinfectants & Sanitizer Efficacy Testing Protocol. Retrieved from [Link]
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Microbe Investigations. (2024, August 20). Testing Protocols for Antiviral Disinfectants. Retrieved from [Link]
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Scribd. (n.d.). Disinfectant Efficacy Validation Protocol. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Amines: Understanding N,N-Bis(3-aminopropyl) Dodecylamine in Industrial Applications. Retrieved from [Link]
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Publisso. (2023, March 30). N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine. Retrieved from [Link]
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UL Prospector. (2025, December 8). Lonzabac® 12 by Arxada. Retrieved from [Link]
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Kerui Chemicals. (n.d.). N, N-Bis-(3-aminopropyl)-dodecylamines (Triameen Y12D). Retrieved from [Link]
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Prewel Labs. (2025, January 3). 5 Best Practices To Follow In Disinfectant Efficacy Testing. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Industrial Applications. Retrieved from [Link]
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Pharmaguideline. (n.d.). SOP for Disinfectant Efficacy Test. Retrieved from [Link]
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European Chemicals Agency (ECHA). (2023, June 9). This compound - Substance Information. Retrieved from [Link]
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Ataman Kimya. (n.d.). LONZABAC 12.100. Retrieved from [Link]
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Carl ROTH. (2025, May 12). Safety Data Sheet: this compound. Retrieved from [Link]
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Lonza. (2002, October 23). Lonzabac-12.100 Product Information. Retrieved from [Link]
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Lonza. (2002, October 23). Lonzabac-12.30 Product Information. Retrieved from [Link]
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Application Notes and Protocols for Laurylamine Dipropylenediamine in the Research Laboratory
Abstract
This document provides a comprehensive guide for the safe and effective use of Laurylamine dipropylenediamine (CAS 2372-82-9) in a research laboratory setting. Laurylamine dipropylenediamine, a versatile dodecylamine derivative, exhibits potent antimicrobial, surfactant, and emulsifying properties, making it a valuable compound in various scientific disciplines, including microbiology, materials science, and early-stage drug development.[1][2][3] These application notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols for its use as a surface disinfectant, for the determination of its antimicrobial efficacy, and for its characterization as a surfactant. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.
Introduction to Laurylamine Dipropylenediamine
Laurylamine dipropylenediamine, also known as N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, is an organic compound with a unique molecular structure that imparts both hydrophobic and hydrophilic characteristics.[1] This amphiphilic nature is central to its functionality as a cationic surfactant and a broad-spectrum antimicrobial agent.[4] The molecule consists of a long hydrophobic dodecyl chain and two hydrophilic aminopropyl groups.[1] This structure allows it to interact with and disrupt microbial cell membranes, leading to its biocidal activity.[1][5] Furthermore, its surfactant properties make it an effective emulsifier, dispersing agent, and corrosion inhibitor.[1][2]
Mechanism of Action: A Dual-Pronged Approach
The primary antimicrobial mechanism of Laurylamine dipropylenediamine is attributed to its ability to disrupt the integrity of microbial cell membranes. As a cationic surfactant, the positively charged amine groups interact with the negatively charged components of the microbial cell envelope, such as phospholipids and teichoic acids. This electrostatic interaction facilitates the insertion of the hydrophobic dodecyl tail into the lipid bilayer, leading to membrane disorganization, increased permeability, and ultimately, cell lysis.
Caption: Figure 1: Antimicrobial Mechanism of Action.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of Laurylamine dipropylenediamine is essential for its proper handling, storage, and application in experimental design.
| Property | Value | Reference |
| CAS Number | 2372-82-9 | [2] |
| Molecular Formula | C18H41N3 | [2] |
| Molar Mass | 299.5 g/mol | [2] |
| Appearance | Colorless to yellowish liquid | [2] |
| Density | 0.865 g/mL | [2] |
| Boiling Point | 182–184 °C (360–363 °F; 455–457 K) | [2] |
| Melting Point | 9 °C (48 °F; 282 K) | [2] |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble |
Safety and Handling Protocols
Laurylamine dipropylenediamine is a corrosive and toxic substance that requires strict adherence to safety protocols.
Hazard Identification
-
Acute Toxicity (Oral): Toxic if swallowed.
-
Skin Corrosion/Irritation: Causes severe skin burns.
-
Serious Eye Damage/Irritation: Causes serious eye damage.
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full skin coverage.
-
Respiratory Protection: Work in a well-ventilated area or a chemical fume hood. If aerosols may be generated, use a respirator with an appropriate cartridge.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Use only in a chemical fume hood.
-
Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and acids.
First Aid Measures
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
Experimental Protocols
The following protocols are designed to be adaptable to specific research needs and should be performed in accordance with all institutional safety guidelines.
Protocol for Laboratory Surface Disinfection
This protocol outlines the use of Laurylamine dipropylenediamine as a broad-spectrum disinfectant for non-porous laboratory surfaces.
Causality: The surfactant nature of Laurylamine dipropylenediamine allows for the wetting of surfaces, while its cationic properties enable the disruption of microbial membranes, leading to effective disinfection.[1][4]
Caption: Figure 2: Workflow for Surface Disinfection.
Materials:
-
Laurylamine dipropylenediamine stock solution
-
Deionized water
-
Spray bottle or disposable wipes
-
Personal Protective Equipment (PPE) as specified in Section 3.2
Procedure:
-
Preparation of Disinfectant Solution: In a chemical fume hood, prepare a 1% (v/v) working solution of Laurylamine dipropylenediamine in deionized water. For example, add 1 mL of Laurylamine dipropylenediamine to 99 mL of deionized water. Mix thoroughly.
-
Surface Pre-cleaning: If the surface is visibly soiled, clean it with a general-purpose cleaner and wipe it dry. This removes organic matter that could inactivate the disinfectant.
-
Application: Apply the 1% Laurylamine dipropylenediamine solution to the surface using a spray bottle or a disposable wipe. Ensure the entire surface is thoroughly wetted.
-
Contact Time: Allow the disinfectant to remain on the surface for a minimum of 10 minutes to ensure efficacy against a broad spectrum of microorganisms.[6][7]
-
Wiping: After the required contact time, wipe the surface dry with a clean, disposable wipe.
-
Disposal: Dispose of all used materials in accordance with institutional guidelines for chemical waste.
Self-Validation: To validate the efficacy of this protocol in your specific laboratory environment, periodic surface swab testing and microbial culturing can be performed before and after disinfection.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of Laurylamine dipropylenediamine that inhibits the visible growth of a specific microorganism.[8][9]
Causality: By exposing a standardized inoculum of a microorganism to serial dilutions of the antimicrobial agent, the MIC can be determined. This is a critical parameter for assessing antimicrobial efficacy.[8]
Materials:
-
Laurylamine dipropylenediamine stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium
-
Microbial culture in the logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Stock Solution: Prepare a sterile, high-concentration stock solution of Laurylamine dipropylenediamine in a suitable solvent (e.g., sterile deionized water with minimal amounts of a co-solvent if necessary for solubility, followed by sterile filtration).
-
Serial Dilutions: In a sterile 96-well plate, perform two-fold serial dilutions of the Laurylamine dipropylenediamine stock solution in MHB. The final volume in each well should be 100 µL.
-
Prepare Inoculum: Adjust the concentration of the microbial culture to approximately 1 x 10^6 colony-forming units (CFU)/mL in MHB.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final concentration of 5 x 10^5 CFU/mL.
-
Controls:
-
Positive Control: A well containing only MHB and the microbial inoculum.
-
Negative Control: A well containing only MHB.
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (typically 37°C for 18-24 hours).
-
Determine MIC: The MIC is the lowest concentration of Laurylamine dipropylenediamine at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
Protocol for Characterizing Surfactant Properties: Critical Micelle Concentration (CMC) Determination
This protocol describes the determination of the CMC of Laurylamine dipropylenediamine using the surface tension method.[10]
Causality: Surfactants reduce the surface tension of a liquid. At the CMC, the surface becomes saturated with surfactant monomers, and any further addition of surfactant leads to the formation of micelles, resulting in a plateau in the surface tension measurement.[11]
Materials:
-
Laurylamine dipropylenediamine
-
High-purity deionized water
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance and glassware
Procedure:
-
Prepare Solutions: Prepare a series of aqueous solutions of Laurylamine dipropylenediamine with varying concentrations, starting from a very low concentration and incrementally increasing it.
-
Measure Surface Tension: Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.
-
Plot Data: Plot the surface tension as a function of the logarithm of the Laurylamine dipropylenediamine concentration.
-
Determine CMC: The plot will show a decrease in surface tension with increasing concentration, followed by a point of inflection where the curve plateaus. The concentration at this inflection point is the CMC.
Application in Drug Development: Emulsifier Efficacy Protocol
For drug development professionals, Laurylamine dipropylenediamine can be investigated as an emulsifying agent in formulations.[12][13]
Causality: The amphiphilic nature of Laurylamine dipropylenediamine allows it to stabilize oil-in-water or water-in-oil emulsions by positioning itself at the oil-water interface, reducing interfacial tension.[14]
Materials:
-
Laurylamine dipropylenediamine
-
Immiscible oil phase (e.g., mineral oil, castor oil)
-
Aqueous phase (e.g., purified water)
-
Homogenizer or high-speed stirrer
-
Microscope with a calibrated reticle
-
Particle size analyzer (optional)
Procedure:
-
Formulation Preparation: Prepare a series of formulations with a fixed ratio of oil and aqueous phases, but with varying concentrations of Laurylamine dipropylenediamine as the emulsifier.
-
Emulsification: Subject each formulation to high-shear mixing using a homogenizer for a standardized period to form an emulsion.
-
Microscopic Evaluation: Immediately after emulsification and at set time intervals (e.g., 1, 6, 24 hours), examine a sample of each emulsion under a microscope. Observe the droplet size, distribution, and any signs of instability such as coalescence or creaming.
-
Particle Size Analysis (Optional): For a quantitative assessment, measure the droplet size distribution using a particle size analyzer at the same time intervals.
-
Evaluation of Efficacy: The optimal concentration of Laurylamine dipropylenediamine as an emulsifier is the one that produces the most stable emulsion, characterized by the smallest and most uniform droplet size with minimal change over time.
References
- Laurylamine Dipropylenediamine: A Versatile Amine for Industrial Applic
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Review of food grade disinfectants that are permitted for use in egg packing centres - Taylor & Francis Online. (URL: [Link])
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Laurylamine dipropylenediamine - Wikipedia. (URL: [Link])
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Minimum Inhibitory Concentration (MIC) Test Protocol - ACME Research Solutions. (URL: [Link])
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Minimal Inhibitory Concentration (MIC) - Protocols.io. (URL: [Link])
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Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent. (URL: [Link])
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Guidelines for Cleaning and Disinfection of Laboratory Spaces. (URL: [Link])
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High-Quality Laurylamine dipropylenediamine Factories, Pricelist - Theorem Chemical. (URL: [Link])
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-
Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. (URL: [Link])
-
Minimum Inhibitory Concentration Protocol - Study.com. (URL: [Link])
-
A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width - MDPI. (URL: [Link])
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Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - NIH. (URL: [Link])
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. (URL: [Link])
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Chemical Substance - Laurylamine Dipropylenediamine. (URL: [Link])
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Cleaning/Disinfection SOP for Research Laboratories During Coronavirus Pandemic. (URL: [Link])
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Surface Disinfection to Protect against Microorganisms: Overview of Traditional Methods and Issues of Emergent Nanotechnologies - MDPI. (URL: [Link])
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Emulsifiers Impact Colonic Length in Mice and Emulsifier Restriction is Feasible in People with Crohn's Disease - MDPI. (URL: [Link])
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Disinfection protocols to prevent cross-contamination between dental offices and prosthetic laboratories. (URL: [Link])
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On Antimicrobial Polymers: Development, Mechanism of Action, International Testing Procedures, and Applications - MDPI. (URL: [Link])
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Dental Laboratory Asepsis - Dentistry Today. (URL: [Link])
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Formulation and Optimization of Polymeric Nanoparticles for Intranasal Delivery of Lorazepam Using Box-Behnken Design: In Vitro and In Vivo Evaluation - PubMed Central. (URL: [Link])
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Innovations in Chewable Formulations: The Novelty and Applications of 3D Printing in Drug Product Design - MDPI. (URL: [Link])
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In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC - NIH. (URL: [Link])
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(PDF) Role of PLGA-Nanoparticles Formulation to Improve Drug Radioprotective Activity in Gamma-Irradiated Mice - ResearchGate. (URL: [Link])
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Application of design of experiments to pharmaceutical formulation development. (URL: [Link])
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Application Notes and Protocols for Lonzabac 12 in Hospital Surface Disinfection
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Lonzabac™ 12 for surface disinfection in hospital environments. Lonzabac™ 12, with its active ingredient Bis(3-aminopropyl) dodecylamine, is a potent biocidal amine with broad-spectrum efficacy against Gram-positive and Gram-negative bacteria, as well as enveloped viruses.[1][2][3][4] Its formulation maintains high efficacy in the presence of heavy organic soiling, a critical attribute for healthcare settings.[1][2][3][4] This guide details the mechanistic action of Lonzabac™ 12, presents its antimicrobial spectrum, and provides validated protocols for its use on various non-porous hospital surfaces, aligning with established regulatory standards and best practices for infection control.
Introduction: The Imperative for Advanced Disinfection in Healthcare
Healthcare-Associated Infections (HAIs) represent a significant threat to patient safety and a substantial burden on healthcare systems worldwide. The inanimate hospital environment, including high-touch surfaces, is a critical vector for the transmission of pathogenic microorganisms. Effective surface disinfection is a cornerstone of infection prevention and control programs.[5] The ideal hospital disinfectant must possess a broad antimicrobial spectrum, rapid action, and robustness in the face of organic loads like blood and proteins, while being compatible with a variety of materials.[5]
Lonzabac™ 12 is an active biocidal material designed to meet these demanding requirements.[3][6] Its active ingredient, Bis(3-aminopropyl) dodecylamine, is a biocidal amine that offers potent antimicrobial activity.[1][2] This document serves as a detailed guide to its application, grounded in established scientific principles and regulatory frameworks such as those from the U.S. Centers for Disease Control and Prevention (CDC) and the U.S. Environmental Protection Agency (EPA).[7][8][9][10][11]
Scientific Foundation of Lonzabac™ 12
Mechanism of Action
The antimicrobial efficacy of Lonzabac™ 12 stems from its chemical structure, Bis(3-aminopropyl) dodecylamine, which acts as a cationic surfactant.[3] While distinct from quaternary ammonium compounds (QACs), its mechanism shares fundamental principles. The molecule possesses a hydrophobic dodecyl tail and hydrophilic amine groups. This amphiphilic nature is key to its biocidal action.[3]
The proposed mechanism involves the following stages:
-
Adsorption and Binding: The positively charged amine groups are attracted to the negatively charged components of microbial cell membranes, such as phospholipids and proteins.[12][13]
-
Membrane Disruption: The hydrophobic tail penetrates the lipid bilayer of the cell membrane, disrupting its integrity.[13][14][15] This leads to the formation of pores or gaps in the membrane.
-
Cell Lysis: The disruption of the membrane results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death or lysis.[13][14]
This mechanism is effective against a wide range of microorganisms and is particularly potent against enveloped viruses, where it disrupts the outer lipid envelope.[1][15][16]
Antimicrobial Spectrum of Activity
Lonzabac™ 12 exhibits a broad spectrum of activity, a critical feature for hospital disinfectants that must be effective against a diverse array of potential pathogens.[1][2][3]
Key Efficacy Data for Lonzabac™ 12:
| Microorganism Type | Efficacy | Supporting Evidence |
| Gram-Positive Bacteria | Bactericidal | Proven efficacy against representative species like Staphylococcus aureus.[7][17] |
| Gram-Negative Bacteria | Bactericidal | Proven efficacy against representative species like Pseudomonas aeruginosa.[7][17] |
| Mycobacteria | Tuberculocidal (Tb) | A key feature highlighted in product documentation.[1][2] |
| Fungi & Yeasts | Fungicidal | Demonstrated activity against fungi such as Penicillium verrucosum and Cladosporium cladosporoides.[2] |
| Enveloped Viruses | Virucidal | Efficacy demonstrated against Hepatitis B (HBV) and HIV.[1][18] |
Note: Efficacy is dependent on the final product formulation. Manufacturers must validate claims according to regional standards such as EPA guidelines in the U.S. or European Norms (EN) in Europe.[19][20][21][22][23][24][25]
Regulatory and Best Practice Framework
The application of any hospital disinfectant must adhere to strict regulatory and best-practice guidelines. In the United States, disinfectants intended for use in healthcare settings are regulated by the EPA under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[19][23] Products must be registered with the EPA and proven effective against Staphylococcus aureus and Pseudomonas aeruginosa to be classified as a "hospital disinfectant."[7][17]
The CDC provides comprehensive guidelines for disinfection in healthcare facilities, emphasizing a two-step process: cleaning followed by disinfection.[8][9][26] Cleaning to remove visible soil is a mandatory prerequisite, as organic matter can interfere with the efficacy of the disinfectant.[9][10]
Application Protocols for Hospital Surfaces
The following protocols are designed as a guide. Users must always refer to the specific product label for use-dilution, contact time, and safety information as registered with the EPA or other relevant regulatory bodies.[9]
Essential Preparatory Steps
Causality: Proper preparation is critical for both user safety and disinfectant efficacy. Personal Protective Equipment (PPE) protects the user from chemical exposure, while pre-cleaning removes organic load that can neutralize the active ingredient.
-
Don Personal Protective Equipment (PPE): At a minimum, wear gloves and eye protection.[8][27] Refer to the product's Safety Data Sheet (SDS) for any additional required PPE.
-
Ensure Proper Ventilation: Work in a well-ventilated area to minimize inhalation of any aerosols or vapors.[26]
-
Prepare the "Use-Dilution": If using a concentrate, dilute Lonzabac™ 12 with water to the concentration specified on the product label. Use cool or room temperature water.[26] Prepare fresh solutions daily or as directed.[9]
-
Pre-Clean Surfaces: Before disinfection, all surfaces must be thoroughly cleaned with a detergent and water to remove visible dirt, blood, and other organic matter.[8][9][26] Rinse the surface with clean water and allow it to dry or wipe it dry.
Protocol for Disinfection of High-Touch, Non-Critical Surfaces
Scope: This protocol applies to surfaces frequently touched by patients and staff, such as bed rails, doorknobs, light switches, call bells, and over-bed tables.[5][8]
Methodology:
-
Apply the prepared Lonzabac™ 12 use-solution to the cleaned surface using a clean cloth, wipe, or sprayer.
-
Ensure the surface is thoroughly wetted.
-
Allow the surface to remain visibly wet for the entire contact time specified on the product label (typically, this can range from 1 to 10 minutes for hospital disinfectants).[9][27] This "dwell time" is crucial for the biocide to penetrate and kill the microorganisms.
-
After the contact time has elapsed, allow the surface to air dry.[8] Rinsing is generally not necessary unless the surface is a food-contact surface or as specified by the product label.
Protocol for Disinfection of Floors and Other Large Surfaces
Scope: This protocol is for non-critical surfaces such as floors in patient rooms, hallways, and waiting areas.
Methodology:
-
Apply the prepared Lonzabac™ 12 use-solution using a freshly laundered mop or other appropriate application device.
-
Apply evenly to the floor, ensuring complete coverage.
-
Follow the product-specific contact time, ensuring the floor remains wet.
-
Place "wet floor" signs to prevent slips and falls.
-
Allow the floor to air dry completely.
-
Change mopping solutions frequently (e.g., every three patient rooms) to avoid cross-contamination.[9]
Protocol for Terminal Room Disinfection
Scope: This is a comprehensive disinfection of a patient room after discharge, transfer, or death to prepare it for the next patient.[5]
Methodology:
-
Following thorough cleaning of all surfaces (from highest to lowest), apply the Lonzabac™ 12 use-solution to all high-touch and environmental surfaces, including the bed frame, mattress cover, furniture, and equipment in the room.
-
Pay meticulous attention to ensuring the specified contact time is achieved on all treated surfaces.
-
Work systematically from clean to dirty areas and from high to low to prevent re-contamination of cleaned areas.
-
Once the protocol is complete and surfaces are dry, the room is ready for the next patient.
Workflow and Data Visualization
General Surface Disinfection Workflow
The following diagram illustrates the critical steps in a standard surface disinfection protocol within a hospital setting.
Caption: A standardized workflow for hospital surface disinfection.
Conclusion
Lonzabac™ 12, when used in accordance with manufacturer's instructions and integrated into a comprehensive infection control strategy, is a highly effective tool for maintaining a safe healthcare environment. Its broad-spectrum biocidal activity, coupled with its performance in the presence of organic soil, makes it a valuable asset in the prevention of HAIs. Adherence to the principles of pre-cleaning, proper application, and observation of contact times is paramount to achieving its full disinfectant potential.
References
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Evolution and characteristics of quaternary ammoniums for surface disinfection. (n.d.). Proquimia. Retrieved January 7, 2026, from [Link]
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What are Quaternary Ammonium Compounds (QACs)? (n.d.). ORAPI Asia. Retrieved January 7, 2026, from [Link]
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Quaternary Ammonium Compound Disinfectant | Overview & Examples. (n.d.). Study.com. Retrieved January 7, 2026, from [Link]
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Lonzabac® 12 by Arxada. (2025, December 8). UL Prospector. Retrieved January 7, 2026, from [Link]
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Antimicrobial Performance Evaluation Program. (2025, June 26). U.S. Environmental Protection Agency. Retrieved January 7, 2026, from [Link]
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How to Clean and Disinfect According to the CDC. (2021, March 9). Vigour Med Store. Retrieved January 7, 2026, from [Link]
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Hospital-Level Disinfectants: EPA Issues Draft Strategy. (2019, October 14). EHSLeaders. Retrieved January 7, 2026, from [Link]
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EPA Confirms Products as Efficacious Hospital Disinfectants. (2014, June 1). OR Today. Retrieved January 7, 2026, from [Link]
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Quaternary ammonium cation. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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Quaternary ammonium compounds (QACs) | Production Process. (n.d.). MCB Books. Retrieved January 7, 2026, from [Link]
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BS EN 14885:2022 Chemical disinfectants and antiseptics. Application of European Standards for chemical disinfectants and antiseptics. (n.d.). The British Standards Institution. Retrieved January 7, 2026, from [Link]
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Disinfectant standards: what you need to know. (2020, June 3). Clinical Services Journal. Retrieved January 7, 2026, from [Link]
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Lonzabac-12.100. (2002, October 23). Lonza. Retrieved January 7, 2026, from [Link]
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Recommendations for Disinfection and Sterilization in Healthcare Facilities. (2023, December 7). Centers for Disease Control and Prevention. Retrieved January 7, 2026, from [Link]
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LONZABAC 12.100. (n.d.). Ataman Kimya. Retrieved January 7, 2026, from [Link]
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Lonzabac™ 12.100: Product Information. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]
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EN 14885:2022 - European Standards for Chemical Disinfectants and Antiseptics. (2022, June 20). Standards.iteh.ai. Retrieved January 7, 2026, from [Link]
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EPA disinfectant-testing guidelines. (2018, July 6). HFM Magazine. Retrieved January 7, 2026, from [Link]
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LONZABAC 12. (n.d.). Ataman Kimya A.Ş. Retrieved January 7, 2026, from [Link]
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Disinfection standards - What are the 5 most important? (2023, May 1). IBL Specifik. Retrieved January 7, 2026, from [Link]
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Hard Surface Disinfectant Efficacy Testing: A Comprehensive Overview of EPA and Health Canada Guidelines. (n.d.). Cremco. Retrieved January 7, 2026, from [Link]
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Guideline for Disinfection and Sterilization in Healthcare Facilities, 2008. (n.d.). Centers for Disease Control and Prevention. Retrieved January 7, 2026, from [Link]
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Disinfection and Sterilization Guideline. (2023, December 7). Centers for Disease Control and Prevention. Retrieved January 7, 2026, from [Link]
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LONZABAC 12.100. (n.d.). atamankimya.com. Retrieved January 7, 2026, from [Link]
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Use of the European standardization framework established by CEN/TC 216 for effective disinfection strategies in human medicine, veterinary medicine, food hygiene, industry, and domestic and institutional use – a review. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
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Lonzabac-12.30. (2002, October 23). Lonza. Retrieved January 7, 2026, from [Link]
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When and How to Clean and Disinfect a Facility. (2024, April 16). Centers for Disease Control and Prevention. Retrieved January 7, 2026, from [Link]
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“BEST” PRACTICES FOR SURFACE DISINFECTION. (n.d.). Retrieved January 7, 2026, from [Link]
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SURFACE DISINFECTANTS. (n.d.). Arizona Dental Association. Retrieved January 7, 2026, from [Link]
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Technical Protocol for Site-specific Disinfection. (n.d.). World Health Organization (WHO). Retrieved January 7, 2026, from [Link]
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Application Notes and Protocols for N,N-Bis(3-aminopropyl)dodecylamine in Biofilm Disruption Studies
<
Introduction: The Challenge of Bacterial Biofilms and the Potential of N,N-Bis(3-aminopropyl)dodecylamine
Bacterial biofilms represent a significant challenge across various fields, including medicine, industry, and environmental science. These complex, sessile communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers protection against environmental stresses and antimicrobial agents.[1][2][3] This inherent resistance makes biofilm-associated infections difficult to treat and industrial biofouling a persistent problem. Consequently, there is a critical need for effective anti-biofilm agents.
N,N-Bis(3-aminopropyl)dodecylamine, a dodecylamine derivative, has emerged as a promising compound for biofilm disruption. Its amphiphilic nature, possessing both a hydrophobic dodecyl tail and hydrophilic aminopropyl head groups, is key to its activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N,N-Bis(3-aminopropyl)dodecylamine in biofilm disruption studies. It outlines the compound's mechanism of action, provides detailed experimental protocols, and offers insights into data interpretation.
Mechanism of Action: A Multi-pronged Attack on Biofilm Integrity
The efficacy of N,N-Bis(3-aminopropyl)dodecylamine as a biofilm-disrupting agent stems from its ability to target multiple components of the biofilm structure.
-
Disruption of the Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides the structural integrity of the biofilm.[4][5][6][7][8] The cationic aminopropyl groups of N,N-Bis(3-aminopropyl)dodecylamine are thought to interact with the negatively charged components of the EPS, such as eDNA and certain polysaccharides. This electrostatic interaction can disrupt the non-covalent bonds that maintain the matrix's stability, leading to its destabilization and increased permeability.[4]
-
Perturbation of Bacterial Cell Membranes: The hydrophobic dodecyl tail of the molecule can insert into the lipid bilayer of bacterial cell membranes. This insertion disrupts the membrane's fluidity and integrity, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[9][10] This dual-action mechanism of both matrix disruption and direct bactericidal activity makes N,N-Bis(3-aminopropyl)dodecylamine a potent anti-biofilm agent.
Caption: Mechanism of N,N-Bis(3-aminopropyl)dodecylamine on biofilms.
Safety and Handling Precautions
N,N-Bis(3-aminopropyl)dodecylamine is a hazardous substance that requires careful handling.[11][12] It can cause severe skin burns and eye damage.[11][12] Inhalation of mists or vapors may lead to respiratory irritation.[13] Ingestion is toxic and can cause severe internal damage.[12]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[11]
-
Eye Protection: Safety goggles or a face shield must be worn.[11][12]
-
Lab Coat: A lab coat or other protective clothing is required.[11]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[11][13] If aerosol generation is possible, a respirator may be necessary.
Storage and Disposal:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[11]
-
Dispose of waste according to local, state, and federal regulations.[11][12]
Experimental Protocols
This section provides detailed protocols for assessing the biofilm disruption capabilities of N,N-Bis(3-aminopropyl)dodecylamine.
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)
The MBEC assay is a high-throughput method to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[14][15]
Materials:
-
N,N-Bis(3-aminopropyl)dodecylamine
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Calgary Biofilm Device (CBD) or similar 96-peg lid system[15]
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of the bacterial strain in the appropriate growth medium.
-
Dilute the culture to a standardized concentration (e.g., 10^5 - 10^6 CFU/mL).
-
Inoculate a 96-well microtiter plate with the bacterial suspension.
-
Place the 96-peg lid onto the microtiter plate, ensuring the pegs are submerged in the culture.
-
Incubate the plate under appropriate conditions (e.g., 37°C, 24-48 hours) to allow for biofilm formation on the pegs.[16]
-
-
Antimicrobial Challenge:
-
Prepare serial dilutions of N,N-Bis(3-aminopropyl)dodecylamine in fresh growth medium in a new 96-well plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Carefully remove the peg lid from the biofilm formation plate and rinse the pegs with sterile saline or PBS to remove planktonic cells.
-
Transfer the peg lid to the plate containing the serial dilutions of the compound.
-
Incubate for a specified contact time (e.g., 24 hours) at the appropriate temperature.[15]
-
-
Recovery and Quantification:
-
After the challenge period, remove the peg lid and rinse the pegs again with sterile saline or PBS.
-
Place the peg lid into a new 96-well plate containing fresh growth medium.
-
Sonicate the plate or vortex vigorously to dislodge the remaining viable bacteria from the pegs into the medium.
-
Incubate the recovery plate for 24 hours.
-
Determine the MBEC as the lowest concentration of the compound that prevents bacterial growth in the recovery wells, which can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.[15][17] An OD reading below a certain threshold (e.g., <0.1) can signify biofilm eradication.[15]
-
Caption: Workflow for the MBEC assay.
Protocol 2: Crystal Violet Biofilm Disruption Assay
The crystal violet assay is a simple and widely used method to quantify the total biofilm biomass.[18][19][20][21] This protocol is adapted to assess the ability of N,N-Bis(3-aminopropyl)dodecylamine to disrupt pre-formed biofilms.
Materials:
-
N,N-Bis(3-aminopropyl)dodecylamine
-
Bacterial strain of interest
-
Appropriate growth medium
-
96-well flat-bottom microtiter plates
-
Sterile saline or PBS
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol for solubilization[19]
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of the bacterial strain.
-
Dilute the culture and inoculate a 96-well flat-bottom plate.
-
Incubate for 24-48 hours to allow biofilm formation.[19]
-
-
Biofilm Disruption:
-
Carefully remove the planktonic culture from the wells.
-
Gently wash the wells with sterile saline or PBS to remove non-adherent cells.[18][22]
-
Add serial dilutions of N,N-Bis(3-aminopropyl)dodecylamine in fresh medium to the wells. Include a control with medium only.
-
Incubate for a defined period (e.g., 1-24 hours).
-
-
Quantification:
-
Discard the compound solution and wash the wells with saline or PBS.
-
Fix the remaining biofilm with methanol for 15 minutes (optional, but can improve consistency).
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[18][19]
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.[18][19]
-
Air dry the plate.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[19]
-
Incubate for 10-15 minutes with gentle shaking.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 570-600 nm using a plate reader.[18][22]
-
Data Analysis: The percentage of biofilm disruption can be calculated using the following formula: % Disruption = [(OD_control - OD_treated) / OD_control] x 100[18][22]
Data Presentation and Interpretation
For clear and concise presentation of results, quantitative data should be summarized in tables.
Table 1: Hypothetical MBEC and Biofilm Disruption Data for N,N-Bis(3-aminopropyl)dodecylamine
| Bacterial Strain | MBEC (µg/mL) | Biofilm Disruption (IC50, µg/mL) |
| Pseudomonas aeruginosa | 64 | 32 |
| Staphylococcus aureus | 32 | 16 |
| Escherichia coli | 128 | 64 |
Interpretation of Results:
-
MBEC vs. MIC: It is often observed that the MBEC is significantly higher than the Minimum Inhibitory Concentration (MIC) for the same organism, highlighting the increased resistance of biofilm-associated bacteria.[14][17]
-
Dose-Dependent Disruption: The crystal violet assay should demonstrate a dose-dependent decrease in biofilm biomass with increasing concentrations of N,N-Bis(3-aminopropyl)dodecylamine.
-
Microscopic Visualization: Complementary techniques such as confocal laser scanning microscopy (CLSM) or scanning electron microscopy (SEM) can provide visual confirmation of biofilm disruption and cell viability within the treated biofilm.
Advanced Analytical Techniques
For a more in-depth understanding of the effects of N,N-Bis(3-aminopropyl)dodecylamine on biofilms, advanced analytical methods can be employed.
-
Quantification of N,N-Bis(3-aminopropyl)dodecylamine: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the characterization and quantification of the compound in experimental samples.[23][24][25] Reverse-phase HPLC methods are suitable for its analysis.[26]
-
Analysis of EPS Components: Techniques such as colorimetric assays for specific polysaccharides, protein quantification assays, and fluorometric quantification of eDNA can be used to assess the impact of the compound on the different components of the EPS matrix.
Conclusion
N,N-Bis(3-aminopropyl)dodecylamine is a potent agent for biofilm disruption with a multi-faceted mechanism of action. The protocols and guidelines presented in this application note provide a robust framework for researchers to investigate its anti-biofilm properties. By employing a combination of standardized assays and advanced analytical techniques, a comprehensive understanding of its efficacy and mode of action can be achieved, paving the way for its potential application in combating biofilm-related challenges.
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Tan, Y., et al. (2022). Approaches for Mitigating Microbial Biofilm-Related Drug Resistance: A Focus on Micro- and Nanotechnologies. Pharmaceutics, 14(3), 609. Available from: [Link]
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Moretton, A., et al. (2018). Extracellular polymeric substances, a key element in understanding biofilm phenotype. The ISME Journal, 12(4), 923-926. Available from: [Link]
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Drozd, R., et al. (2022). Extracellular Polymeric Substances (EPS) as Microalgal Bioproducts: A Review of Factors Affecting EPS Synthesis and Application in Flocculation Processes. Molecules (Basel, Switzerland), 27(19), 6176. Available from: [Link]
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ResearchGate. Extracellular Polymeric Substance (EPS). Available from: [Link]
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Li, Y., et al. (2022). Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides. Molecules (Basel, Switzerland), 27(22), 7994. Available from: [Link]
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Costa, O. Y. A., et al. (2018). Microbial Extracellular Polymeric Substances: Ecological Function and Impact on Soil Aggregation. Frontiers in microbiology, 9, 1636. Available from: [Link]
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Application Notes & Protocols for the Use of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine in Microbial Cell Culture
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine for microbial control in cell culture applications. This guide moves beyond simple procedural lists to explain the underlying scientific principles, ensuring robust and reproducible contamination control strategies. Protocols for preparation, application, and efficacy validation are detailed, supported by quantitative data and safety considerations.
Introduction: A Modern Solution for Microbial Contamination
Microbial contamination remains a critical threat to the integrity and success of research, industrial fermentation, and pharmaceutical production. Contamination events can lead to the loss of valuable cell lines, compromised product quality, and significant financial setbacks. This compound, also known by trade names such as Lonzabac®, is a potent, broad-spectrum biocide with a wide range of applications in controlling microbial growth.
Chemically, it is a diamine derivative characterized by a long hydrophobic alkyl chain (dodecyl) and two hydrophilic aminopropyl groups. This amphipathic structure is central to its biocidal activity, allowing it to effectively target and disrupt microbial cells. Unlike some traditional disinfectants, it demonstrates high efficacy against a wide spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds, and is particularly noted for its ability to combat biofilms.
Mechanism of Action: A Multi-Pronged Attack on Microbial Cells
The efficacy of this compound stems from its ability to catastrophically disrupt the microbial cell envelope. This process can be understood through a two-step model involving electrostatic attraction and hydrophobic interaction.
-
Adsorption and Binding: The cationic amine groups are electrostatically attracted to the negatively charged components of the microbial cell wall and membrane, such as phospholipids and teichoic acids.
-
Membrane Disruption: The hydrophobic dodecyl tail then penetrates the lipid bilayer. This insertion disrupts the highly organized membrane structure, leading to a loss of integrity. The consequence is a rapid leakage of essential intracellular components like ions (K+), ATP, and nucleic acids, ultimately resulting in cell death.
This mechanism of physical disruption makes the development of microbial resistance significantly less likely compared to biocides with highly specific metabolic targets.
Caption: Mechanism of this compound action on microbial cell membranes.
Applications in Microbial Cell Culture
The primary application is not as a media additive during active cell growth (as it is not selective), but as a powerful agent for decontamination and prevention.
-
Bioreactor and Fermenter Decontamination: Used as a key component in Clean-In-Place (CIP) procedures to ensure aseptic conditions before initiating a culture. Its efficacy at low concentrations makes it cost-effective for large-scale operations.
-
Hard Surface Disinfection: Ideal for decontaminating laboratory surfaces, incubators, and other equipment to reduce the overall microbial load in the cell culture environment.
-
Water System Sanitization: Effectively prevents biofilm formation in purified water loops that supply water for media preparation and other critical processes.
Technical Data: Efficacy and Recommended Concentrations
The effectiveness of a biocide is quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) for Common Contaminants
| Microorganism | Type | MIC (ppm or mg/L) | Source(s) |
|---|---|---|---|
| Pseudomonas aeruginosa | Gram-Negative Bacteria | 5 - 20 | |
| Escherichia coli | Gram-Negative Bacteria | 10 - 25 | |
| Staphylococcus aureus | Gram-Positive Bacteria | 1 - 5 | |
| Bacillus subtilis | Gram-Positive (Spore-forming) | 10 - 50 | |
| Aspergillus brasiliensis | Mold / Fungi | 25 - 100 |
| Candida albicans | Yeast | 5 - 20 | |
Table 2: Recommended Working Concentrations for Application
| Application | Recommended Concentration (ppm) | Contact Time | Key Considerations |
|---|---|---|---|
| Bioreactor CIP | 200 - 500 | 20-60 minutes | Must be followed by a thorough rinse with WFI or sterile water to remove residues. |
| General Surface Disinfection | 1000 - 2500 (0.1% - 0.25%) | 10-15 minutes | Allow surface to air dry. Check material compatibility. |
| Water System Shock Treatment | 50 - 100 | 4-6 hours | Flush system extensively after treatment. |
Protocols
Safety First: Always consult the Safety Data Sheet (SDS) before handling. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of a 1% (10,000 ppm) Stock Solution
-
Objective: To create a concentrated stock solution for easy dilution to working concentrations.
-
Materials:
-
This compound (e.g., Lonzabac® 12.100, typically supplied as a ~30% concentrate)
-
Sterile, purified water (e.g., WFI or Milli-Q)
-
Sterile container (glass or chemically resistant plastic)
-
Calibrated pipettes or graduated cylinder
-
-
Procedure:
-
Determine the volume of stock solution required.
-
Calculate the required volume of the commercial concentrate. For a 30% w/w concentrate, to make 100 mL of a 1% solution, you would use approximately 3.33 mL of the concentrate.
-
In a fume hood, add approximately 90 mL of purified water to your sterile container.
-
Accurately measure and add 3.33 mL of the biocide concentrate to the water.
-
Add purified water to reach a final volume of 100 mL.
-
Mix thoroughly. Label the container clearly with the contents, concentration (1%), preparation date, and initials.
-
Store at room temperature in a sealed container, protected from direct sunlight.
-
Protocol 2: Bioreactor Clean-In-Place (CIP) Decontamination
-
Objective: To decontaminate a bioreactor post-culture and prepare it for a new aseptic run.
-
Procedure:
-
Pre-Cleaning: After harvesting the previous culture, drain the vessel completely. Rinse thoroughly with purified water to remove all visible residues and media components. Causality: Organic matter can reduce the efficacy of the biocide.
-
Caustic Wash (Optional but Recommended): Perform a standard caustic wash (e.g., with 0.5-1.0 M NaOH) as per your facility's SOP to hydrolyze and remove proteins and fats. Rinse thoroughly.
-
Biocide Application:
-
Prepare the working solution of this compound (e.g., 300 ppm) by diluting the 1% stock solution into purified water.
-
Fill the bioreactor to a level that ensures contact with all internal surfaces, including probes and spray balls.
-
Activate the CIP system or agitator to circulate the solution at a moderate speed for 30-60 minutes at ambient temperature.
-
-
Draining and Rinsing: Drain the biocide solution completely. Rinse the system at least 2-3 times with Water-For-Injection (WFI) or sterile purified water. Trustworthiness: It is critical to rinse thoroughly to remove any biocide residue that could be cytotoxic to the subsequent cell culture.
-
Rinse Validation (Optional): For pharmaceutical applications, the final rinse water can be tested for Total Organic Carbon (TOC) or using specific analytical methods to ensure biocide residuals are below acceptable limits.
-
Final Sterilization: Proceed with the standard terminal sterilization method for the vessel (e.g., steam-in-place/autoclaving).
-
Caption: Workflow for Bioreactor Clean-In-Place (CIP) using this compound.
Critical Considerations & Troubleshooting
-
Material Compatibility: While generally compatible with stainless steel and many polymers used in bioreactors, it is prudent to verify compatibility with any sensitive materials like specific gaskets or probes.
-
Impact of pH: This biocide is most effective in neutral to alkaline conditions (pH 7-10). Its efficacy may decrease in highly acidic environments.
-
Inactivation by Anionic Compounds: As a cationic agent, it can be neutralized by anionic detergents or high concentrations of anionic molecules in the soil load. This is why a thorough pre-cleaning step is essential.
-
Foaming: this compound can produce foam, which may be a consideration for some CIP systems. Antifoaming agents can be used if necessary, but their compatibility must be verified.
-
Residue Removal: The primary concern in cell culture is the complete removal of the biocide before introducing new cells. Cytotoxicity from residues can inhibit or kill the production culture. Rinsing protocols should be robust and, where necessary, validated.
Conclusion
This compound is a highly effective and versatile biocide for establishing and maintaining aseptic conditions in microbial cell culture environments. Its broad-spectrum activity and robust mechanism of action make it an invaluable tool for contamination control. By understanding its mechanism, adhering to validated protocols, and considering the critical parameters outlined in this guide, researchers and production managers can significantly enhance the security and reproducibility of their cell culture processes.
References
- Title: Disinfection, Sterilization, and Preservation (5th Edition)
-
Title: The role of the cell envelope in bacterial tolerance and resistance to biocides and antibiotics Source: Microbial Biotechnology URL: [Link]
-
Title: Lonzabac® 12.100 Technical Data Sheet Source: Lonza Group URL: [Link]
-
Title: Antimicrobial and Anti-Biofilm Activity of this compound Source: Molecules (Journal) URL: [Link]
Application Notes & Protocols: N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine for Corrosion Inhibition Studies
Abstract & Rationale
Corrosion remains a critical challenge in numerous industrial sectors, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, also known as N,N-Bis(3-aminopropyl)dodecylamine, is a versatile polyamine compound recognized for its efficacy as a corrosion inhibitor, biocide, and surfactant.[1][2][3] Its molecular structure, featuring a long hydrophobic dodecyl chain and three hydrophilic amino groups, allows it to strongly adsorb onto metal surfaces, forming a protective barrier against corrosive environments.[4] The lone pair electrons on the nitrogen atoms facilitate this adsorption, creating a durable film that shields the metal from aggressive species like water, oxygen, and chlorides. This guide provides an in-depth exploration of the mechanisms, experimental protocols, and data analysis techniques for evaluating this compound as a corrosion inhibitor for materials such as mild steel.
Elucidating the Mechanism of Inhibition
The effectiveness of this compound stems from its ability to form a persistent, protective film on the metal surface. This process is governed by the principles of adsorption.
-
Molecular Structure: The inhibitor molecule is amphiphilic. The three amine groups act as polar "heads," which have a strong affinity for the metal surface. The long C12 dodecyl group forms a non-polar, hydrophobic "tail" that repels water and other corrosive agents.[5]
-
Adsorption Process: The amine groups donate lone-pair electrons to the vacant d-orbitals of the metal (e.g., iron in steel), forming coordinate covalent bonds. This interaction, known as chemisorption, creates a stable, organized layer. This film acts as a physical barrier, isolating the metal from the corrosive electrolyte.[1]
-
Electrochemical Modification: Beyond forming a physical barrier, the adsorbed inhibitor molecules can alter the electrochemical reactions at the metal-solution interface. By blocking active sites, it impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, thus acting as a mixed-type inhibitor.[6][7]
Materials and Preparation
-
Metal Specimen: Mild steel coupons (e.g., AISI 1018 or 1020) are commonly used. For electrochemical tests, a mounted working electrode with a defined surface area is required. [8]* Corrosive Medium: A solution of 1 M HCl or 3.5% NaCl is standard for simulating acidic or marine environments, respectively. [6][8]* Inhibitor Solution: Prepare a stock solution of this compound in the corrosive medium. Serial dilutions are then made to achieve the desired test concentrations (e.g., 50, 100, 200, 500 ppm).
Protocol: Specimen Preparation
-
Mechanically polish the metal coupons sequentially with silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800 grit) to achieve a uniform, smooth surface. [9]2. Degrease the specimens by sonicating in acetone or ethanol for 5-10 minutes. [9]3. Rinse thoroughly with distilled or deionized water.
-
Dry the specimens completely using a stream of cool air or in a desiccator.
-
For weight loss tests, record the initial weight (W₀) to a precision of 0.1 mg. For electrochemical tests, immediately immerse the prepared electrode in the test cell.
Core Experimental Protocols
Gravimetric (Weight Loss) Method
This technique provides a direct measure of metal loss and is one of the simplest methods for evaluating inhibition efficiency. [10][11] Protocol: Weight Loss Measurement
-
Immerse the pre-weighed specimens in beakers containing the corrosive medium with and without various concentrations of the inhibitor.
-
Maintain the beakers in a water bath at a constant temperature (e.g., 25 °C, 45 °C, 60 °C) for a specified duration (e.g., 6, 24, 72 hours). [12][13]3. After the immersion period, retrieve the specimens.
-
Remove corrosion products by gently scrubbing with a soft brush in a cleaning solution (e.g., Clarke's solution: 20g Sb₂O₃, 50g SnCl₂ in 1 L HCl).
-
Rinse with distilled water, dry completely, and record the final weight (W₁).
-
Calculate the Corrosion Rate (CR) and Inhibition Efficiency (IE%) using the following equations, as described in ASTM G31. [14]
-
Weight Loss (ΔW): ΔW = W₀ - W₁
-
Corrosion Rate (CR, in mm/year): CR = (k * ΔW) / (A * t * ρ)
-
Where: k is a constant (8.76 x 10⁴), ΔW is in grams, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³. [14]* Inhibition Efficiency (IE%): IE% = [(CR_uninh - CR_inh) / CR_uninh] * 100
-
Where: CR_uninh and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Methods
Electrochemical techniques provide rapid results and offer insights into the corrosion mechanism (e.g., anodic, cathodic, or mixed inhibition). [15][16]A standard three-electrode cell is used, containing the metal specimen as the working electrode (WE), a platinum or graphite counter electrode (CE), and a saturated calomel (SCE) or Ag/AgCl reference electrode (RE). [17][18] Protocol: Potentiodynamic Polarization (PDP)
-
Assemble the three-electrode cell with the test solution (with or without inhibitor).
-
Immerse the electrodes and allow the system to stabilize for 30-60 minutes until a steady open-circuit potential (E_ocp) is reached. [19]3. Scan the potential from approximately -250 mV to +250 mV relative to E_ocp at a slow scan rate (e.g., 0.5 to 1 mV/s). [9][16]4. Plot the resulting potential (E) versus the logarithm of the current density (log i).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves. [7]6. Calculate Inhibition Efficiency: IE% = [(i_corr_uninh - i_corr_inh) / i_corr_uninh] * 100
Protocol: Electrochemical Impedance Spectroscopy (EIS)
-
Set up the electrochemical cell and allow the E_ocp to stabilize as in the PDP protocol.
-
Apply a small amplitude AC sinusoidal voltage (e.g., 10 mV) at the E_ocp over a wide frequency range (e.g., 100 kHz to 10 mHz). [15][17]3. Record the impedance response and plot the data in Nyquist (Z_imag vs. Z_real) and Bode (log |Z| and phase angle vs. log f) formats.
-
The Nyquist plot for an inhibited system typically shows a larger semicircular arc, indicating increased charge transfer resistance (R_ct). [5]5. Model the data using an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters like solution resistance (R_s) and charge transfer resistance (R_ct). [20]6. Calculate Inhibition Efficiency: IE% = [(R_ct_inh - R_ct_uninh) / R_ct_inh] * 100
Surface Analysis Protocols
Surface analysis techniques are used to visualize the metal surface and confirm the formation of a protective inhibitor film. [8] Protocol: Scanning Electron Microscopy (SEM)
-
After the immersion test (either weight loss or electrochemical), carefully retrieve the metal specimen.
-
Gently rinse the surface with a suitable solvent (e.g., HPLC-grade ethanol or acetone) to remove residual solution without disturbing the adsorbed film, then dry thoroughly. [21]3. Mount the specimen on an SEM stub.
-
Acquire images of the surface morphology. A polished, unexposed sample serves as a control. The surface exposed to the uninhibited solution will show significant pitting and damage, while the inhibited surface should appear much smoother, confirming protection. [13][20] Protocol: X-ray Photoelectron Spectroscopy (XPS)
-
Prepare the sample as for SEM, taking extreme care to avoid surface contamination. It is recommended to perform the rinsing and drying steps in an inert atmosphere (e.g., a glove box) to prevent post-immersion oxidation. [22]2. Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for key elements (e.g., C 1s, N 1s, O 1s, Fe 2p).
-
The presence of a strong N 1s signal on the inhibited sample, which is absent on the control sample, provides direct evidence of the inhibitor's adsorption on the surface. [20][23]
Data Analysis and Interpretation
A comprehensive evaluation involves integrating data from all techniques. For example, the increase in inhibition efficiency with inhibitor concentration observed in weight loss studies should correlate with increasing charge transfer resistance (R_ct) in EIS and decreasing corrosion current (i_corr) in PDP.
Table 1: Example Data Summary for Mild Steel in 1 M HCl at 25°C
| Inhibitor Conc. (ppm) | Weight Loss IE% | PDP i_corr (μA/cm²) | PDP IE% | EIS R_ct (Ω·cm²) | EIS IE% |
| 0 (Blank) | - | 1050 | - | 45 | - |
| 50 | 75.2 | 250 | 76.2 | 190 | 76.3 |
| 100 | 88.6 | 120 | 88.6 | 415 | 89.2 |
| 200 | 94.1 | 60 | 94.3 | 850 | 94.7 |
| 500 | 96.5 | 35 | 96.7 | 1300 | 96.5 |
The adsorption behavior can be further analyzed by fitting the data to adsorption isotherms (e.g., Langmuir, Frumkin). The degree of surface coverage (θ), calculated as IE% / 100, is used in these models to understand the interaction between the inhibitor molecules and the metal surface. [7][8]
References
Click to expand
- Corrosion Inhibition with this compound: Protecting Industrial Assets. (n.d.). Google Cloud.
- Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019, January 30). Bureau of Reclamation.
- Hartwig, A., et al. (2023). N′-(3-Aminopropyl)-N′-dodecylpropane-1,3- diamine. Publisso.
- Impedance spectroscopy for corrosion analysis. (n.d.). SIVONIC.
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). Coatings & Adhesives.
- Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.). ResearchGate.
- Electrochemical characterisation of a corrosion system by Impedance spectroscopy. (2024, November 22). BioLogic.
- This compound | 2372-82-9. (n.d.). Benchchem.
- Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021, January 8). ACS Omega.
- ELECTROCHEMICAL IMPEDANCE SPECTROSCOPY AND ITS APPLICATIONS IN CORROSION RESEARCH. (2025, August 7). ResearchGate.
- The Role of this compound in Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? (2025, October 7). ResearchGate.
- Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017, March 15). NIH.
- Weight loss method of corrosion assessment. (n.d.). ResearchGate.
- Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). ASTM.
- Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. (n.d.). ResearchGate.
- Procedure for Conducting and Verifying Potentiodynamic Polarization Tests. (1990, April 20). NRC.
- G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023, June 14). ASTM International.
- Potentiodynamic Corrosion Testing. (2025, August 6). ResearchGate.
- Why Use Electrochemical Techniques for Corrosion Measurement?. (n.d.). Gamry Instruments.
- WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate.
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (n.d.). Chemical Science Review and Letters.
- This compound | 2372-82-9. (n.d.). ChemicalBook.
- High-Quality N,N-Bis(3-aminopropyl) Dodecylamine: Versatile Biocide and Chemical Intermediate. (n.d.). Acme-Hardesty.
- Exact calculation of corrosion rates by the weight-loss method. (2022, May 16). Experimental Results.
- Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022, February 9). MDPI.
- The Power of Amines: Understanding N,N-Bis(3-aminopropyl) Dodecylamine in Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- CORROSION INHIBITION OF STEEL IN MARINE ENVIRONMENT USING AMINO AMIDE DERIVED FROM PET PLASTIC WASTE. (2021, February 23). Journal of Engineering Science and Technology.
- Inhibition of mild steel corrosion in 1 M H2SO4 by a gemini surfactant 1,6-hexyldiyl-bis-(dimethyldodecylammonium bromide): ANN, RSM predictive modeling, quantum chemical and MD simulation studies. (2022, March 15). Colloids and Surfaces A: Physicochemical and Engineering Aspects.
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The Multifaceted Role of N,N-Bis(3-aminopropyl)dodecylamine in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Amphiphile in Nanomaterial Fabrication
N,N-Bis(3-aminopropyl)dodecylamine is a fascinating molecule that holds significant promise in the controlled synthesis of a wide array of nanoparticles. Its unique chemical structure, featuring a long, hydrophobic dodecyl tail and a hydrophilic head with two primary amine groups, imparts a versatile amphiphilic character. This dual nature allows it to play multiple, critical roles in the nucleation, growth, and stabilization of nanoparticles. This guide provides an in-depth exploration of the functions of N,N-Bis(3-aminopropyl)dodecylamine and offers detailed protocols for its application in the synthesis of gold, silver, and mesoporous silica nanoparticles.
The primary amine groups can act as ligands to coordinate with metal precursors, while the long alkyl chain provides a stabilizing steric barrier, preventing nanoparticle aggregation.[1][2] This molecule can therefore function as a capping agent, a shape-directing agent, and a phase-transfer agent, making it a valuable tool for researchers aiming to fine-tune the size, morphology, and surface properties of nanomaterials for applications in drug delivery, catalysis, and diagnostics.[3]
Core Functions of N,N-Bis(3-aminopropyl)dodecylamine in Nanoparticle Synthesis
The utility of N,N-Bis(3-aminopropyl)dodecylamine in nanoparticle synthesis stems from its ability to perform several key functions, often simultaneously:
-
Capping Agent: The amine groups have a strong affinity for the surface of metal nanoparticles, forming a protective layer that prevents agglomeration and controls particle growth.[1] The dodecyl chain extends into the solvent, providing steric hindrance that further enhances colloidal stability.[4]
-
Shape-Directing Agent: By selectively binding to certain crystallographic faces of a growing nanoparticle, N,N-Bis(3-aminopropyl)dodecylamine can influence the final morphology of the particle.[5] This can lead to the formation of nanorods, nanocubes, or other anisotropic structures with unique optical and catalytic properties.
-
Reducing Agent: While not a strong reducing agent itself, the amine groups can facilitate the reduction of metal precursors, particularly in conjunction with other reducing agents or under specific reaction conditions.
-
Phase Transfer Agent: Its amphiphilic nature allows it to transport water-soluble metal precursors into an organic phase, where the synthesis of hydrophobic nanoparticles can occur.
-
Surface Functionalization Platform: The primary amine groups on the surface of the nanoparticles provide reactive handles for the covalent attachment of other molecules, such as targeting ligands, drugs, or imaging agents.[6]
Application Note 1: Synthesis of Gold Nanoparticles
Gold nanoparticles (AuNPs) are widely used in biomedical applications due to their unique optical properties and biocompatibility.[7] N,N-Bis(3-aminopropyl)dodecylamine can be employed as a capping agent to produce stable, monodisperse AuNPs.
Protocol: Synthesis of Gold Nanoparticles using N,N-Bis(3-aminopropyl)dodecylamine
Materials:
-
Tetrachloroauric acid (HAuCl₄)
-
N,N-Bis(3-aminopropyl)dodecylamine
-
Toluene
-
Methanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
Precursor Solution Preparation: Dissolve 150 mg of tetrachloroauric acid in a solution containing 3.0 g of N,N-Bis(3-aminopropyl)dodecylamine and 3.0 mL of toluene.[8]
-
Reaction Setup: In a separate flask, prepare a boiling solution of 5.1 g of N,N-Bis(3-aminopropyl)dodecylamine in 147 mL of toluene.[8]
-
Injection and Reaction: Rapidly inject the precursor solution into the boiling N,N-Bis(3-aminopropyl)dodecylamine solution under vigorous stirring. The reaction mixture will change color from yellow to pink and finally to a deep red, indicating the formation of AuNPs.[8]
-
Cooling and Purification: After 2 hours, remove the heat and allow the solution to cool to room temperature. The AuNPs are then collected by centrifugation and washed three times with methanol to remove excess reactants.[8]
Expected Outcome: This method typically produces spherical AuNPs with a diameter of approximately 12 nm.[8] The size can be tuned by varying the ratio of the gold precursor to the capping agent.
Workflow for Gold Nanoparticle Synthesis
Caption: Gold Nanoparticle Synthesis Workflow.
Application Note 2: Synthesis of Silver Nanoparticles
Silver nanoparticles (AgNPs) are renowned for their potent antimicrobial properties.[9] The use of N,N-Bis(3-aminopropyl)dodecylamine as a capping agent can enhance their stability and efficacy.
Protocol: Synthesis of Silver Nanoparticles using N,N-Bis(3-aminopropyl)dodecylamine
Materials:
-
Silver nitrate (AgNO₃)
-
N,N-Bis(3-aminopropyl)dodecylamine
-
Deionized water
-
Sodium borohydride (NaBH₄)
Procedure:
-
Precursor Solution: Prepare a 1 mM solution of AgNO₃ in deionized water.
-
Capping Agent Addition: To 50 mL of the AgNO₃ solution, add 1 mL of a 0.1 M solution of N,N-Bis(3-aminopropyl)dodecylamine in ethanol while stirring vigorously.
-
Reduction: Cool the mixture in an ice bath. Add 2 mL of a freshly prepared, ice-cold 0.1 M NaBH₄ solution dropwise. A color change to yellowish-brown indicates the formation of AgNPs.[10]
-
Purification: The resulting colloidal suspension is centrifuged and washed with deionized water to remove unreacted reagents.
Expected Outcome: This protocol yields spherical AgNPs with sizes typically in the range of 10-30 nm. The final particle size is influenced by the concentration of the reducing agent and the capping agent.[11]
Comparative Data for Silver Nanoparticle Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| AgNO₃ Concentration | 1 mM | 1 mM | 1 mM |
| NaBH₄ Concentration | 0.05 M | 0.1 M | 0.2 M |
| Average Particle Size | ~40 nm | ~25 nm | ~15 nm |
Application Note 3: Synthesis of Mesoporous Silica Nanoparticles
Mesoporous silica nanoparticles (MSNs) are excellent candidates for drug delivery due to their high surface area, large pore volume, and tunable pore size.[12] N,N-Bis(3-aminopropyl)dodecylamine can act as a base catalyst and a co-surfactant in the synthesis of MSNs.
Protocol: Synthesis of Amine-Functionalized Mesoporous Silica Nanoparticles
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
N,N-Bis(3-aminopropyl)dodecylamine
-
Cetyltrimethylammonium bromide (CTAB)
-
Ethanol
-
Deionized water
Procedure:
-
Micelle Formation: Dissolve 1.0 g of CTAB in 480 mL of deionized water and 100 mL of ethanol. Add 3.5 mL of a 2 M NaOH solution and stir for 30 minutes.
-
Silica Source and Functionalization: Add 5.0 mL of TEOS to the solution. After 15 minutes, add 1.0 mL of a 10% (v/v) solution of N,N-Bis(3-aminopropyl)dodecylamine in ethanol.
-
Reaction: Stir the mixture at 80°C for 2 hours.
-
Purification: Collect the particles by centrifugation, wash with deionized water and ethanol, and then remove the CTAB template by extraction with an acidic ethanol solution.
Expected Outcome: This method produces amine-functionalized MSNs with a uniform spherical morphology and a well-ordered hexagonal mesoporous structure.[13][14] The particle size is typically around 100-200 nm.
Logical Relationship in Mesoporous Silica Nanoparticle Synthesis
Caption: MSN Synthesis Logic.
Conclusion and Future Perspectives
N,N-Bis(3-aminopropyl)dodecylamine is a highly versatile and valuable molecule in the field of nanoparticle synthesis. Its multifunctional nature allows for the controlled fabrication of a variety of nanomaterials with tunable properties. The protocols provided in this guide serve as a starting point for researchers to explore the full potential of this compound. Future work could focus on systematically investigating the influence of reaction parameters on nanoparticle characteristics when using N,N-Bis(3-aminopropyl)dodecylamine, and exploring its use in the synthesis of other nanomaterials such as quantum dots and magnetic nanoparticles. The ability to introduce primary amine groups onto the nanoparticle surface in a single step is particularly advantageous for subsequent bioconjugation, opening up exciting possibilities in targeted drug delivery and advanced diagnostics.
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- Vertex AI Search. (2024). Protocol for synthesis of spherical silver nanoparticles with stable optical properties and characterization by transmission electron microscopy.
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- Vertex AI Search. (n.d.). Part 1: Silver Nanoparticle Synthesis and Spectroscopy.
- Vertex AI Search. (n.d.). Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications.
- Vertex AI Search. (n.d.). Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm).
- Vertex AI Search. (n.d.). Optimizing mesoporous silica synthesis procedures to enhance their potential as nanoplatforms in therapeutic applications.
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- Vertex AI Search. (n.d.). (PDF) Gold nanoparticle synthesis v1.
- Vertex AI Search. (n.d.). Quantum dots: synthesis, bioapplications, and toxicity.
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- Vertex AI Search. (n.d.). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation.
- Vertex AI Search. (2020). Nanoparticles: Synthesis, Surface Modification and Functionalization for Biological and Environmental Applications.
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- Vertex AI Search. (2023). QUANTUM DOTS – SEEDS OF NANOSCIENCE.
- Vertex AI Search. (n.d.). Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances.
- Vertex AI Search. (n.d.). Quantum Dots — Characterization, Preparation and Usage in Biological Systems.
- Vertex AI Search. (2022). Amine functionalized carbon quantum dots from paper precursors for selective binding and fluorescent labelling applications.
- Vertex AI Search. (2020). Synthesis of Gold Nanoparticles by using Batch Method and Study its Antibacterial Activity.
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- Vertex AI Search. (2025). Synthesis of Gold Nanoparticles by using Batch Method and Study its Antibacterial Activity.
- Vertex AI Search. (2022). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential.
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- Vertex AI Search. (2011). How to Make Quantum Dots.
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Determining the Effective Concentration of Lonzabac™ 12 Against Gram-Positive Bacteria: Application Notes and Protocols
Introduction: The Imperative for Precise Biocidal Efficacy Assessment
Lonzabac™ 12, with its active ingredient N,N-Bis(3-aminopropyl)dodecylamine, is a potent, broad-spectrum antimicrobial agent with significant activity against both gram-positive and gram-negative bacteria.[1][2] Its formulation as an amphiphilic surfactant allows for high efficacy, even in the presence of heavy organic soiling, making it a valuable tool in disinfection protocols across various industries.[1][2] To harness the full potential of Lonzabac™ 12 and to ensure its judicious use in preventing the development of microbial resistance, it is critical for researchers, scientists, and drug development professionals to accurately determine its effective concentration against target microorganisms.
This application note provides a comprehensive guide to methodologies for establishing the effective concentration of Lonzabac™ 12 against clinically and industrially relevant gram-positive bacteria. We will delve into the principles and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), underpinned by guidelines from the Clinical and Laboratory Standards Institute (CLSI). The causality behind experimental choices, the integration of self-validating systems, and the importance of authoritative grounding are emphasized throughout to ensure scientific integrity and reproducibility.
Core Concepts: Understanding MIC and MBC
The antimicrobial efficacy of a compound is primarily quantified by two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3] It is a measure of the compound's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of a specific bacterial population within a defined timeframe.[3] The MBC provides a measure of the compound's bactericidal activity and is typically determined as a follow-up to the MIC assay.
A key distinction lies in the outcome: MIC indicates growth inhibition, while MBC signifies cell death. Understanding both is crucial for selecting the appropriate concentration for a given application, whether it be for surface disinfection, where a bactericidal effect is often desired, or for preservation, where a bacteriostatic effect may suffice.
Experimental Workflow for Determining MIC and MBC of Lonzabac™ 12
The following diagram outlines the comprehensive workflow for the determination of MIC and MBC values for Lonzabac™ 12 against a panel of gram-positive bacteria.
Caption: Workflow for MIC and MBC determination of Lonzabac™ 12.
Detailed Protocol: MIC Determination by Broth Microdilution
This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
I. Materials
-
Lonzabac™ 12 (ensure the concentration of the active ingredient, N,N-Bis(3-aminopropyl)dodecylamine, is known)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pyogenes ATCC 19615)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
II. Procedure
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Lonzabac™ 12 Dilutions:
-
Prepare a stock solution of Lonzabac™ 12 in CAMHB at a concentration at least 10 times the expected MIC. Based on literature for similar amine-based compounds, a starting concentration of 128 µg/mL could be appropriate, allowing for a dilution series down to 0.25 µg/mL.[4]
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the Lonzabac™ 12 stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 should contain 50 µL of CAMHB and the bacterial inoculum (growth control).
-
Well 12 should contain 100 µL of uninoculated CAMHB (sterility control).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Reading:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Lonzabac™ 12 at which there is no visible growth.
-
Detailed Protocol: MBC Determination
This protocol is a continuation of the MIC assay and aligns with the principles of CLSI document M26-A.[5]
I. Materials
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Neutralizing broth (e.g., Dey-Engley Neutralizing Broth or a custom-validated broth containing lecithin and polysorbate 80)
-
Sterile micropipettes and tips
-
Incubator (35°C ± 2°C)
II. Procedure
-
Neutralizer Validation (Crucial First Step):
-
Before initiating the MBC assay, it is essential to validate that the chosen neutralizer effectively inactivates the antimicrobial activity of Lonzabac™ 12 without being toxic to the test organism.[6]
-
This is typically done by demonstrating that low numbers of the test organism can be recovered in the presence of the neutralizer and a sub-inhibitory concentration of Lonzabac™ 12.
-
-
Subculturing from MIC Wells:
-
From the MIC plate, select the well corresponding to the MIC and at least two to three wells with higher concentrations of Lonzabac™ 12 that showed no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a 10 µL aliquot from each of these wells to a separate, appropriately labeled TSA plate.
-
Also, plate an aliquot from the growth control well to confirm the initial inoculum density.
-
-
Incubation and Colony Counting:
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
-
MBC Calculation:
-
The MBC is the lowest concentration of Lonzabac™ 12 that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum in the growth control well.
-
Data Presentation and Interpretation
The results of the MIC and MBC assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Example MIC and MBC Data for Lonzabac™ 12 against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | 29213 | 4 | 8 | Bactericidal (2) |
| Enterococcus faecalis | 29212 | 8 | 32 | Bactericidal (4) |
| Streptococcus pyogenes | 19615 | 2 | 4 | Bactericidal (2) |
Interpretation of the MBC/MIC Ratio:
The ratio of MBC to MIC can provide insight into the nature of the antimicrobial agent's activity.
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
Bacteriostatic: An MBC/MIC ratio of > 4 may suggest that the agent is primarily bacteriostatic at the concentrations tested.
Logical Decision-Making Based on MIC/MBC Results
The determined MIC and MBC values are critical for informing the practical application of Lonzabac™ 12. The following diagram illustrates a decision-making framework based on these results.
Caption: Decision framework for Lonzabac™ 12 application.
Conclusion
The protocols detailed in this application note provide a robust framework for determining the effective concentration of Lonzabac™ 12 against gram-positive bacteria. By adhering to standardized methodologies, such as those provided by CLSI, and by understanding the fundamental principles of MIC and MBC, researchers can generate reliable and reproducible data. This is paramount for the effective and responsible use of this potent antimicrobial agent in both research and applied settings, ultimately contributing to improved infection control and the mitigation of antimicrobial resistance.
References
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Arxada. Lonzabac® 12. UL Prospector. [Link]
-
Ataman Kimya A.Ş. LONZABAC 12. [Link]
- Clinical and Laboratory Standards Institute. M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Tenth Edition. CLSI, 2015.
- Clinical and Laboratory Standards Institute.
-
European Committee on Antimicrobial Susceptibility Testing. EUCAST Disk Diffusion Method. [Link]
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Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
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Brieflands. Evaluation of Neutralizing Efficacy and Possible Microbial Cell Toxicity of a Universal Neutralizer Proposed by the CTPA. [Link]
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Clinical and Laboratory Standards Institute. M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. CLSI, 1999. [Link]
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National Center for Biotechnology Information. Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. [Link]
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EUCAST. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
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Ataman Kimya. LONZABAC 12.30. [Link]
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Scribd. Lonzabac™ 12.100: Product Information. [Link]
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National Center for Biotechnology Information. Development and validation of a neutralizer system for in vitro evaluation of some antiseptics. [Link]
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Application Notes & Protocols: N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine for Antimicrobial Coatings
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine for the development of high-efficacy antimicrobial coatings. This document delves into the molecule's mechanism of action, offers detailed protocols for coating formulation and application, and outlines robust methodologies for evaluating antimicrobial performance and durability in accordance with established regulatory frameworks. The protocols are designed to be self-validating, incorporating essential controls and data interpretation guidelines to ensure scientific rigor.
Introduction: The Imperative for Advanced Antimicrobial Surfaces
The proliferation of pathogenic microorganisms on surfaces poses a significant threat in healthcare, food processing, and public environments, driving the demand for durable, long-lasting antimicrobial coatings. This compound (CAS: 2372-82-9), a versatile triamine compound, has emerged as a potent agent for this purpose.[] Also known by trade names such as Lonzabac™ 12.100 or Triameen Y12D, this molecule combines a long hydrophobic dodecyl chain with hydrophilic aminopropyl groups, creating an amphiphilic structure that is central to its biocidal activity.[2] Its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi, makes it a highly effective additive for imparting antimicrobial properties to paints, coatings, and polymers.[3]
This guide provides the foundational knowledge and practical steps to harness its capabilities effectively.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2372-82-9 | [2] |
| Molecular Formula | C₁₈H₄₁N₃ | [4] |
| Molecular Weight | 299.54 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Synonyms | N,N-Bis(3-aminopropyl)dodecylamine; Laurylamine dipropylenediamine | [2] |
| Solubility | Soluble in water and organic solvents like ethanol and methanol | [3][5] |
| Key Feature | Amphiphilic, non-ionic surfactant with cationic character at lower pH | [2][4] |
Mechanism of Antimicrobial Action
The efficacy of this compound stems from its ability to catastrophically disrupt microbial cell membranes.[4][5] This process is driven by its molecular structure and can be understood as a multi-step attack.
-
Pillar 1: Electrostatic Attraction: The three amino groups on the molecule can be protonated, conferring a positive charge. This allows for a strong electrostatic attraction to the negatively charged components of microbial cell walls, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4][6]
-
Pillar 2: Hydrophobic Interaction & Membrane Insertion: Following initial binding, the long, nonpolar C12 dodecyl chain (the hydrophobic tail) penetrates and integrates into the hydrophobic core of the microbial phospholipid bilayer.[4] The optimal length of this alkyl chain (10-12 carbons) provides a perfect balance between membrane penetration and molecular stability.[4]
-
Pillar 3: Membrane Destabilization & Lysis: The insertion of the bulky molecule disrupts the highly ordered structure of the cell membrane. This leads to increased permeability, leakage of essential cytoplasmic contents (ions, metabolites, proteins), and ultimately, cell lysis and death.[5][7]
This direct, physical mechanism of action is less susceptible to the development of microbial resistance compared to metabolic inhibitors.[4]
Caption: Mechanism of membrane disruption by the antimicrobial agent.
Application Protocol I: Formulation of an Antimicrobial Coating
This protocol describes the incorporation of this compound into a simple water-based acrylic latex paint formulation. The principles can be adapted for other systems (e.g., solvent-based epoxies, polyurethanes) with appropriate solubility and compatibility checks.
Causality Behind Choices:
-
Post-Addition: The antimicrobial agent is added during the "let-down" phase (after the main pigment grind and polymer dispersion) to avoid potential interference with pigment wetting and to ensure its optimal distribution and availability at the final coating surface.
-
Concentration Range: A typical concentration of 0.5% to 2.0% (by total weight) is often effective.[3] The lower end is for surfaces with low contamination risk, while higher concentrations are for high-touch, critical applications. A ladder study (testing multiple concentrations) is recommended to determine the minimum effective concentration for a specific application.
-
Mixing: Low-shear mixing is used to prevent foaming and degradation of the latex polymer, ensuring a homogenous blend without compromising the coating's structural integrity.
Materials & Equipment:
-
Base acrylic latex paint (without biocides)
-
This compound (e.g., Lonzabac™ 12.100, ~91% active solution)
-
Laboratory balance (0.01g precision)
-
Low-shear overhead mixer with impeller
-
Beakers and spatulas
-
Substrate coupons for coating (e.g., 1" x 1" brushed stainless steel, glass, or plastic)[8]
Step-by-Step Procedure:
-
Preparation: Place 100g of the base paint formulation into a 250 mL beaker.
-
Dosing Calculation: Calculate the required mass of the antimicrobial agent. For a 1.0% concentration: 100g paint * 0.01 = 1.0g of the agent.
-
Addition: While stirring the paint at a low speed (e.g., 200-300 RPM), slowly add the calculated 1.0g of this compound.
-
Homogenization: Continue mixing for 15-20 minutes to ensure uniform distribution throughout the paint matrix.
-
Control Sample: Prepare a "control" batch using the exact same procedure but without adding the antimicrobial agent. This is a critical step for self-validation in subsequent efficacy testing.
-
Coating Application: Apply the formulated paint and the control paint to separate, labeled substrate coupons using a method that ensures uniform thickness (e.g., draw-down bar, dip coating, or spray application).
-
Curing: Allow the coated coupons to cure according to the base paint manufacturer's instructions (e.g., 7 days at ambient temperature and humidity) before proceeding with any testing.
Application Protocol II: Evaluation of Antimicrobial Efficacy
This protocol is based on the principles of established standards like ISO 22196 and EPA Test Method MB-40-00 to provide a quantitative measure of antimicrobial activity.[9][10]
Causality Behind Choices:
-
Test Organisms: Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) are standard choices representing different cell wall structures and common contaminants.[8]
-
Soil Load: A tri-part soil load is included in the bacterial inoculum to simulate real-world conditions where surfaces are not perfectly clean, providing a more rigorous challenge to the antimicrobial surface.[11]
-
Neutralizer: A chemical neutralizer is used to stop the antimicrobial action at the end of the contact time, ensuring that the recovered bacteria count reflects the efficacy of the surface itself, not continued killing in the recovery medium.[11]
-
Log Reduction: Efficacy is expressed as a logarithmic reduction, which is a standard and powerful way to represent the magnitude of microbial killing. A 3-log reduction (99.9% kill) is a common benchmark for high efficacy.[8][11]
Materials & Equipment:
-
Cured coated coupons (both antimicrobial-treated and control)
-
Cultures of S. aureus (e.g., ATCC 6538) and P. aeruginosa (e.g., ATCC 15442)
-
Sterile soil load solution (e.g., tryptone, bovine serum albumin, mucin)
-
Sterile neutralizer broth (e.g., Dey-Engley Broth)
-
Incubator (35-37°C)
-
Sterile pipettes, spread plates, and agar (e.g., Tryptic Soy Agar)
-
Vortex mixer
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a 24-hour culture of the test organism. Adjust the concentration to ~1-5 x 10⁶ CFU/mL and mix with the sterile soil load.[11]
-
Inoculation: Place each test coupon (treated and control) in a sterile petri dish. Pipette a small, defined volume (e.g., 20 µL) of the bacterial inoculum onto the center of each coated surface.[8] For the ISO 22196 method, a sterile film (40mm x 40mm) is placed over the inoculum to prevent evaporation.[9]
-
Contact Time: Incubate the inoculated coupons at 35-37°C with high humidity for a specified contact time (e.g., 2 hours as per EPA guidance or 24 hours for ISO 22196).[8][9]
-
Recovery: After incubation, place each coupon into a tube containing a defined volume of sterile neutralizer broth (e.g., 10 mL). Vortex vigorously for 1 minute to recover the surviving bacteria.
-
Enumeration: Perform serial dilutions of the neutralizer broth and plate onto agar plates.
-
Incubation & Counting: Incubate the plates for 24-48 hours at 35-37°C, then count the number of colonies (CFU) on plates with a countable range (e.g., 30-300 colonies).
-
Calculation:
-
Calculate the average CFU recovered from the control coupons (C).
-
Calculate the average CFU recovered from the antimicrobial-treated coupons (T).
-
Calculate the Log Reduction (LR): LR = log10(C) - log10(T).
-
Table 2: Interpretation of Log Reduction Data
| Log Reduction (LR) | Percent Reduction (%) | Interpretation |
| 1 | 90% | Minimal antimicrobial activity |
| 2 | 99% | Moderate antimicrobial activity |
| 3 | 99.9% | High efficacy, common regulatory benchmark[8][11] |
| 4 | 99.99% | Excellent antimicrobial activity |
| 5 | 99.999% | Outstanding antimicrobial activity[12] |
Application Protocol III: Durability & Leaching Assessment
An effective antimicrobial coating must remain active after repeated cleaning and physical wear. This protocol is a simplified simulation based on the EPA's wear-and-tear regimen.[10][11]
Caption: Workflow for assessing coating durability and efficacy retention.
Step-by-Step Procedure:
-
Abrasion Setup: Use an automated abrasion tester (e.g., Gardco) with a weighted sponge or cloth.[11]
-
Wet/Dry Cycles: Perform a series of alternating wet and dry abrasion cycles. A typical EPA cycle involves:[8][10]
-
Wet Abrasion: Wet the sponge with a standard cleaning solution (e.g., a quaternary ammonium disinfectant), perform one pass (back-and-forth) over the surface, and let it sit for 10 minutes.
-
Dry Abrasion: Use a dry sponge and perform one pass over the surface, then let it hold for 5 minutes.
-
-
Repetition: Repeat this wet/dry cycle for a total of 10 times to simulate approximately one week of cleaning.[11]
-
Post-Abrasion Efficacy Test: Within 7 days of completing the abrasion regimen, perform the full antimicrobial efficacy test as described in Protocol II on these "worn" coupons.[11]
-
Data Comparison: Compare the Log Reduction value of the abraded coupons to that of unabraded coupons from the same batch. A minimal loss of efficacy indicates a durable, non-leaching coating.
Safety Precautions
This compound is a chemical intermediate and biocide that requires careful handling.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Handling: The compound can be irritating to the skin and eyes and may be corrosive in high concentrations.[3][14] Avoid direct contact and inhalation of vapors. Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents, in tightly sealed containers.[3][15]
References
-
EPA Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings. (URL: [Link])
-
Anti-Microbial Coating Testing: Everything You Need to Know. Test Labs UK. (URL: [Link])
-
EPA - Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings (SOP MB-40-00). Situ Biosciences. (URL: [Link])
-
Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings MB-4-00. U.S. Environmental Protection Agency. (URL: [Link])
-
N, N-Bis-(3-aminopropyl)-dodecylamines (Triameen Y12D). Kerui Chemicals. (URL: [Link])
-
The Evaluation of Antibacterial Coatings Against Commonly Found Pathogenic Bacteria in the Environment—Implications for Environmental Safety and Infection Prevention. National Institutes of Health (NIH). (URL: [Link])
-
The Power of Amines: Understanding N,N-Bis(3-aminopropyl) Dodecylamine in Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
BIS(3-AMINOPROPYL)DODECYLAMINE. Ataman Kimya. (URL: [Link])
-
This compound. Ataman Kimya. (URL: [Link])
- Antimicrobial coatings - US8084132B1.
-
Preparation of Antimicrobial Coatings from Cross-Linked Copolymers Containing Quaternary Dodecyl-Ammonium Compounds. PMC - NIH. (URL: [Link])
-
Antimicrobial Efficacy of N-Halamine Coatings Prepared via Dip and Spray Layer-by-Layer Deposition. ResearchGate. (URL: [Link])
-
Fabrication of N-halamine coatings with long-lasting bacterial inhibition and bacterial biofilm disruption functions for invisible aligner applications. PubMed Central. (URL: [Link])
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N′-(3-Aminopropyl)-N′-dodecylpropane-1,3- diamine. Publisso. (URL: [Link])
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Biobased Antimicrobial Coatings: Layer-by-Layer Assemblies Based on Natural Polyphenols. ACS Applied Polymer Materials. (URL: [Link])
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N′-(3-Aminopropyl)-N′-dodecylpropane-1,3- diamine. ZORA. (URL: [Link])
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Antimicrobial mechanism of action of surfactant lipid preparations in enteric Gram-negative bacilli. PubMed. (URL: [Link])
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Characteristics and Key Features of Antimicrobial Materials and Associated Mechanisms for Diverse Applications. MDPI. (URL: [Link])
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Microbial Biosurfactants: Antimicrobial Activity and Potential Biomedical and Therapeutic Exploits. PMC - NIH. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Laurylamine Dipropylenediamine (LDD)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Laurylamine dipropylenediamine (LDD), also known as N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine. This guide is designed for researchers, scientists, and formulation professionals who encounter solubility challenges with this versatile polyamine. We will explore the physicochemical principles governing its solubility and provide practical, step-by-step protocols to achieve clear, stable aqueous solutions.
Part 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the most common initial questions regarding LDD's behavior in aqueous media.
Q1: Why is Laurylamine dipropylenediamine (LDD) so difficult to dissolve in water?
Answer: The solubility of LDD is dictated by its amphiphilic structure, which contains both water-loving (hydrophilic) and water-fearing (hydrophobic) components.
-
Hydrophobic Character: The molecule possesses a long, 12-carbon alkyl chain (the "lauryl" or "dodecyl" group). This non-polar tail is responsible for the compound's low intrinsic water solubility as it disrupts the highly ordered hydrogen-bonding network of water[1][2].
-
Hydrophilic Character: The molecule's head consists of three amine groups, which are polar and capable of hydrogen bonding with water[3].
At neutral pH, the hydrophobic nature of the long carbon tail dominates, leading to poor aqueous solubility. You may encounter conflicting solubility values in literature, with some reporting high values like 190 g/L and others estimating it much lower at ~19 mg/L[4][5]. This discrepancy arises because LDD is itself a surfactant[3][6]. At concentrations above its Critical Micelle Concentration (CMC), it forms aggregates called micelles rather than a true molecular solution. This results in a cloudy or opalescent dispersion that may be mistaken for high solubility.
Q2: What is the most critical parameter controlling LDD's solubility, and why?
Answer: The single most critical parameter governing the aqueous solubility of LDD is pH .
The Scientific Principle (Causality): LDD is a weak base due to its three amine functional groups, with a predicted pKa value of approximately 10.46[4]. The pKa is the pH at which the amine groups are 50% protonated (charged) and 50% unprotonated (neutral).
-
Above the pKa (e.g., at pH 11 or 12): The amine groups are primarily in their neutral, uncharged form (R-NH₂). In this state, the hydrophobic tail dominates, and the molecule is poorly soluble.
-
Below the pKa (e.g., at pH 7-9): The amine groups accept protons (H⁺) from the solution to become protonated, forming cationic ammonium salts (R-NH₃⁺)[1][7]. These charged species are significantly more soluble in water due to strong ion-dipole interactions with polar water molecules[8].
By controlling the pH, you can effectively switch LDD from a poorly soluble neutral molecule to a highly soluble cationic salt.
Caption: pH-dependent equilibrium of LDD solubility.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable solutions to common experimental problems.
Q3: My LDD solution is cloudy or has formed a separate phase. How can I clarify it using pH adjustment?
Answer: Cloudiness (turbidity) is a clear indicator that the LDD is not fully dissolved and is present as an oil-in-water emulsion or a micellar suspension. Lowering the pH is the most direct method to achieve a clear, true solution.
Experimental Protocol: Solubilization via pH Adjustment
-
Preparation: Begin by creating a suspension of your target concentration of LDD in high-purity deionized water under constant magnetic stirring.
-
Acid Selection: Choose a suitable, non-interfering acid. For many applications, 0.1 M to 1 M solutions of hydrochloric acid or citric acid are appropriate[9].
-
Titration: While continuously monitoring the solution with a calibrated pH meter, add the acid solution dropwise.
-
Observation: The solution will begin to clarify as the pH drops. The point of complete clarification typically occurs 1 to 2 pH units below the pKa (e.g., pH 8.5 - 9.5).
-
Stabilization (Recommended): For long-term stability, it is highly recommended to prepare the LDD in a buffer solution (e.g., phosphate or citrate buffer) set to the target pH rather than just adding acid. This prevents pH drift that could cause the LDD to precipitate over time.
Data Summary: Target pH for LDD Solubilization
| Starting LDD Conc. (w/v) | Recommended Acid | Target pH Range for Clarity | Resulting Species |
| 0.1% | 0.1 M HCl | < 9.5 | LDD Hydrochloride Salt |
| 1.0% | 0.5 M Citric Acid | < 9.0 | LDD Citrate Salt |
| 5.0% | 1.0 M HCl | < 8.5 | LDD Hydrochloride Salt |
Q4: My experiment is pH-sensitive and must be conducted at or near neutral pH. What are my options?
Answer: When pH modification is not viable, you can alter the solvent environment to be more hospitable to the hydrophobic lauryl chain using co-solvents or encapsulate the molecule using cyclodextrins.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system[]. This reduction in polarity lowers the energetic penalty for solvating the hydrophobic C12 tail of LDD, thereby increasing its solubility[11][12].
Experimental Protocol: Co-Solvent Screening Workflow
-
Select Co-solvents: Choose from common, pharmaceutically acceptable co-solvents. Good starting points include Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Ethanol[].
-
Prepare Stocks: Prepare a concentrated stock of LDD (e.g., 100 mg/mL) in each pure co-solvent.
-
Titrate into Buffer: In separate vials, add your neutral pH aqueous buffer (e.g., PBS, pH 7.4).
-
Determine Miscibility: Slowly titrate the LDD-cosolvent stock solution into the buffer while vortexing. Observe the volume at which persistent cloudiness appears. This allows you to determine the maximum concentration of LDD achievable with a given percentage of co-solvent.
-
Optimization: Typically, co-solvent concentrations of 5-20% (v/v) are effective without drastically altering the properties of the aqueous medium.
Caption: Encapsulation of LDD by a cyclodextrin molecule.
Part 3: Summary and Best Practices
Q5: Can I combine these methods for even better results?
Answer: Absolutely. A combinatorial approach is often the most robust strategy. For instance, you can prepare an LDD solution in a buffered acidic solution (pH adjustment) that also contains 5-10% of a co-solvent like propylene glycol.[][13] This can increase the total amount of LDD that can be dissolved and improve the formulation's stability against precipitation upon dilution.
Q6: How do I choose the best method for my experiment?
Answer: The optimal method depends entirely on your experimental constraints. Use the following table as a decision-making guide.
Decision Matrix for LDD Solubilization Methods
| Method | Primary Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Protonation to form a soluble salt | Simple, cost-effective, high capacity | Requires an acidic pH; not suitable for pH-sensitive systems | General use, stock solutions, applications where low pH is acceptable. |
| Co-solvents | Reduces solvent polarity | Can be used at neutral pH; simple to formulate | May affect biological assays or protein stability; potential for precipitation on dilution | Formulations requiring neutral pH where organic solvents are tolerated. |
| Cyclodextrins | Encapsulation (Inclusion Complex) | Maintains neutral pH; high biocompatibility; no organic solvents | More expensive; requires optimization of host-guest ratio; may have a lower loading capacity than pH adjustment | Sensitive biological assays, in-vivo studies, and drug delivery applications requiring a neutral, purely aqueous system. |
References
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- MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ChemicalBook. This compound | 2372-82-9.
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- Wikipedia. Laurylamine dipropylenediamine.
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- WuXi AppTec.
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- Reddit. Why do longer amines have less solubility than shorter amines?.
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- Benchchem.
- Study.com. When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise solution d.
- IJPC.
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Technical Support Center: Optimizing Lonzabac 12 for Virucidal Efficacy
Welcome to the technical support guide for Lonzabac 12. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding and practical guidance on determining the effective virucidal concentration of Lonzabac 12. This guide moves beyond simple protocols to explain the scientific principles behind the experimental choices, ensuring your results are both accurate and reproducible.
Section 1: Understanding Lonzabac 12 and its Virucidal Mechanism
Before optimizing concentration, it is critical to understand the active ingredient and its mode of action.
What is the active ingredient in Lonzabac 12?
Lonzabac 12 is a disinfectant formulation whose primary active component is N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine , also known as Bis(3-aminopropyl) dodecylamine.[1][2] This molecule belongs to the biocidal amine chemical class and functions as a cationic surfactant.[1][3] It is known for its broad-spectrum activity against bacteria and its efficacy against enveloped viruses.[1][2][3]
How does Lonzabac 12 inactivate viruses?
The virucidal action of Lonzabac 12, like other cationic surfactants such as quaternary ammonium compounds (QACs), targets the viral envelope.[4]
-
Electrostatic Attraction: The positively charged (cationic) head of the Lonzabac 12 molecule is attracted to the negatively charged components of the viral surface.
-
Membrane Disruption: The molecule's long, hydrophobic (lipophilic) tail penetrates and disrupts the virus's lipid envelope.[4][5]
-
Loss of Infectivity: This disruption leads to the breakdown of the viral envelope, causing leakage of viral contents and ultimately inactivating the virus, rendering it unable to infect host cells.[4][6]
This mechanism makes Lonzabac 12 and similar compounds highly effective against enveloped viruses (e.g., Influenza virus, Herpes simplex virus, Coronaviruses), but generally less effective against non-enveloped viruses (e.g., Norovirus, Poliovirus), which lack a lipid envelope and are protected by a more resilient protein capsid.[7][8]
Section 2: Core Protocol for Virucidal Efficacy Testing (Suspension Test)
To determine the optimal concentration, a standardized quantitative suspension test is the foundational experiment. This protocol is based on principles outlined in internationally recognized standards like ASTM E1052 .[9][10]
Experimental Workflow Diagram
Caption: Workflow for a quantitative virucidal suspension test.
Step-by-Step Methodology
1. Preparation:
-
Virus Stock: Prepare a high-titer stock of the target virus. The initial titer should be high enough to demonstrate a significant reduction.
-
Test Substance: Prepare a series of dilutions of Lonzabac 12 in a relevant solvent (e.g., sterile water of standardized hardness). The concentration range should bracket the expected effective dose.
-
Host Cells: Seed 96-well plates with a suitable host cell line for the target virus, aiming for a confluent monolayer at the time of inoculation.
-
Neutralizer: Prepare a validated neutralizing solution. For cationic compounds like Lonzabac 12, a common choice is Letheen Broth, which contains lecithin and polysorbate 80 to inactivate the active ingredient.[11][12]
2. The Test Procedure:
-
In separate tubes, mix a defined volume of the virus stock with each Lonzabac 12 dilution (a common ratio is 1 part virus to 9 parts disinfectant).
-
Simultaneously, prepare a Virus Control by mixing the virus stock with a buffer or water instead of the disinfectant.
-
Allow the mixtures to incubate at a specified temperature (e.g., room temperature, ~20°C) for the desired contact time (e.g., 1, 5, 10 minutes).
-
Precisely at the end of the contact time, add a defined volume of the neutralizer to each tube to immediately stop the virucidal activity. This is a critical step to prevent exaggerated efficacy results.[13]
3. Controls for Assay Validity:
-
Cytotoxicity Control: Prepare a mixture of each Lonzabac 12 dilution with the neutralizer (no virus). This will be added to cells to ensure that any observed cell death is due to the virus (cytopathic effect, CPE) and not the toxicity of the disinfectant itself.[13][14]
-
Neutralization Control: This control verifies that the neutralizer effectively stops the disinfectant's activity. Mix the disinfectant and neutralizer, wait, and then add the virus. If the neutralizer is effective, the viral titer in this control should be similar to the virus control.[13]
4. Quantification:
-
Perform 10-fold serial dilutions of all test and control samples.
-
Inoculate the host cell monolayers in the 96-well plates with the dilutions.
-
Incubate the plates for several days, observing daily for the appearance of CPE.
-
Calculate the 50% Tissue Culture Infective Dose (TCID₅₀) for each sample to determine the viral titer.
-
The virucidal efficacy is determined by calculating the log₁₀ reduction in viral titer between the virus control and the Lonzabac 12-treated samples.
Section 3: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during virucidal testing.
Q1: I'm not seeing any viral inactivation, even at high concentrations of Lonzabac 12. What could be wrong?
A1: This is a common issue that can stem from several factors related to the experimental conditions.
-
Presence of Organic Load: Lonzabac 12's efficacy can be significantly reduced in the presence of organic materials like blood, serum, or soil.[3][15][16] These substances can neutralize the active ingredient. Standard test methods often include an optional "dirty condition" test using substances like fetal bovine serum to simulate real-world scenarios.[17] Ensure your virus stock or diluents are free from interfering substances unless it is a deliberate part of the test.
-
Water Hardness: The presence of hard water ions (calcium and magnesium) can decrease the effectiveness of some cationic disinfectants.[15][18] It is best practice to perform dilutions in water of a standardized hardness.
-
Incorrect pH: Quaternary ammonium compounds and related amines tend to be most effective in neutral to slightly alkaline conditions.[15][18][19] Highly acidic conditions can reduce their efficacy. Check the pH of your final test solution.
-
Virus Type: Confirm you are not testing against a highly resistant, non-enveloped virus. Lonzabac 12 is expected to have lower efficacy against viruses like poliovirus or norovirus surrogates (e.g., feline calicivirus) compared to enveloped viruses.[7][20][21] Higher concentrations and longer contact times may be necessary for non-enveloped viruses.[8][21]
Q2: My cells are dying in all wells, including my cytotoxicity controls. How can I tell if the product is working or just toxic?
A2: This indicates that the concentration of Lonzabac 12 carried over into the cell culture plate is toxic to the host cells, making it impossible to read the assay.
-
The Role of the Cytotoxicity Control: This control is essential for interpreting your results.[13][14] If the cells in the cytotoxicity control wells die, you cannot validly assess viral CPE in the corresponding test wells. The result at that concentration is invalid.
-
Improving the Protocol:
-
Increase Dilution: The most straightforward solution is to increase the dilution factor after neutralization and before inoculating the cells. However, this may dilute the virus below detectable levels.
-
Column Filtration: A more advanced method involves passing the neutralized sample through a size-exclusion chromatography column. The larger virus particles will pass through while the smaller disinfectant and neutralizer molecules are retained, effectively "cleaning" the sample before it is added to the cells.
-
Q3: What is the required log reduction for a disinfectant to be considered effective?
A3: The performance standard depends on regulatory requirements and the intended product claim. For hard, non-porous surfaces, regulatory bodies like the U.S. Environmental Protection Agency (EPA) generally require a ≥ 3-log₁₀ (99.9%) reduction in viral titer for virucidal claims.[10][22] For a product to be considered a disinfectant, it must often achieve this reduction within a 5 to 10-minute contact time.[23] Some standards for specific applications may require a ≥ 4-log₁₀ (99.99%) reduction.[24][25][26]
Q4: Can I use Lonzabac 12 in combination with other biocides?
A4: Yes, synergistic effects are possible. Lonzabac 12 has been shown to work synergistically with other compounds, such as the quaternary ammonium compound Didecyldimethylammonium chloride (DDAC) and cyclodextrins, to enhance activity, particularly against resilient non-enveloped viruses.[20][27] However, it is incompatible with certain chemicals. For instance, Lonzabac 12 is not compatible with aldehydes .[1][2] Any new combination would require full efficacy validation.
Section 4: Data Summary & Optimization Parameters
Use the following table as a guide for establishing your initial experimental parameters. Concentrations and contact times must be empirically determined for your specific virus, cell system, and experimental conditions.
| Parameter | Enveloped Viruses (e.g., Influenza A, SARS-CoV-2) | Non-Enveloped Viruses (e.g., Murine Norovirus, Poliovirus) | Key Scientific Rationale |
| Mechanism of Action | Disruption of the outer lipid envelope | Primarily interaction with the protein capsid; less effective | The primary target for Lonzabac 12 is the lipid membrane, which non-enveloped viruses lack.[4][5][20] |
| Typical Concentration Range | Lower (e.g., 100 - 1,000 ppm) | Higher (e.g., 1,000 - 5,000 ppm or higher) | A higher concentration is needed to attempt to denature or disrupt the more resistant protein capsid.[21] |
| Typical Contact Time | Shorter (e.g., 1 - 5 minutes) | Longer (e.g., 5 - 10 minutes or longer) | The disruption of a lipid envelope is a relatively rapid process compared to the disruption of a protein structure. |
| Expected Log₁₀ Reduction | ≥ 3 to 4 log₁₀ | Variable, often < 3 log₁₀ without formulation enhancers | Efficacy against non-enveloped viruses is often limited and may not meet regulatory standards without synergistic components.[7][8] |
| Influencing Factors | High sensitivity to organic load, pH, and water hardness | Less data available, but likely also sensitive to interferents | Cationic surfactants are known to be inhibited by anionic compounds (like proteins in serum) and interactions with ions in hard water.[15][18] |
References
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ASTM E1053-20, Standard Practice to Assess Virucidal Activity of Chemicals Intended for Disinfection of Inanimate, Nonporous Environmental Surfaces. ASTM International. [Link]
-
Guidance for Products Adding Residual Efficacy Claims. U.S. Environmental Protection Agency (EPA). [Link]
-
Jimenez L, Chiang W. Virucidal activity of a quaternary ammonium compound disinfectant against feline calicivirus: a surrogate for norovirus. American Journal of Infection Control. 2006;34(5):269-73. [Link]
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Leclercq L, Nardello-Rataj V. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. Pharmaceutics. 2022;14(12):2791. [Link]
-
Rutala WA, Weber DJ, and the Healthcare Infection Control Practices Advisory Committee (HICPAC). Guideline for Disinfection and Sterilization in Healthcare Facilities, 2008. Centers for Disease Control and Prevention (CDC). [Link]
-
Sidhu MS, Surtock-Sidhu D, Wesgate R. Understanding the Impact of Physical and Chemical Factors on Disinfectant Efficacy. Microbial Investigations Switzerland (MIS). [Link]
-
Wood A, Payne D. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses. Journal of Hospital Infection. 1998;38(4):283-95. [Link]
-
Wigginton KR, et al. Different Virucidal Activities of Hyperbranched Quaternary Ammonium Coatings on Poliovirus and Influenza Virus. Applied and Environmental Microbiology. 2012;78(10):3557-63. [Link]
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Ataman Kimya. LONZABAC 12. [Link]
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UL Prospector. Lonzabac® 12 by Arxada. [Link]
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Virology Research Services. How to test if a liquid is antiviral: Suspension test for virucidal activity. [Link]
-
Sattar SA. Quaternary Ammonium Compounds (Quats) Against Viruses. Pharma Focus Asia. [Link]
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CDC. Factors Affecting the Efficacy of Disinfection and Sterilization. [Link]
-
CDC. Neutralization of Germicides. [Link]
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Troubleshooting inconsistent antimicrobial results with N,N-Bis(3-aminopropyl)dodecylamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N,N-Bis(3-aminopropyl)dodecylamine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in antimicrobial susceptibility testing (AST). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve experimental variability.
Understanding the Agent: Mechanism and Properties
N,N-Bis(3-aminopropyl)dodecylamine is a cationic surfactant with a broad spectrum of antimicrobial activity. Its primary mechanism of action involves the disruption of microbial cell membranes. The molecule's amphiphilic nature, possessing both a hydrophobic dodecyl chain and hydrophilic aminopropyl groups, allows it to intercalate into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This compound is effective against a range of bacteria and fungi.[1]
A key characteristic of N,N-Bis(3-aminopropyl)dodecylamine is its alkaline nature; a 1% aqueous solution can have a pH of around 11.2. This inherent alkalinity can contribute to its antimicrobial efficacy but also necessitates careful consideration of experimental parameters.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during antimicrobial testing with N,N-Bis(3-aminopropyl)dodecylamine in a question-and-answer format.
Q1: My Minimum Inhibitory Concentration (MIC) values for N,N-Bis(3-aminopropyl)dodecylamine are inconsistent across replicate plates. What are the likely causes?
Inconsistent MIC results are a frequent challenge in antimicrobial susceptibility testing.[3] The issue often stems from subtle variations in experimental setup. Let's break down the most common culprits:
-
Inoculum Preparation: The density of the bacterial or fungal inoculum is a critical parameter. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to artificially high MIC values. Conversely, an overly dilute inoculum may suggest false susceptibility.
-
Solution: Always standardize your inoculum to a 0.5 McFarland standard. This can be done visually or with a spectrophotometer. For best practices, refer to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]
-
-
Incomplete Solubilization: N,N-Bis(3-aminopropyl)dodecylamine, while water-soluble, may require thorough mixing to ensure a homogenous stock solution. Inadequate dissolution can lead to concentration gradients in your dilution series.
-
Solution: Ensure your stock solution is completely dissolved before preparing your serial dilutions. Gentle warming or vortexing can aid in this process.
-
-
Pipetting Errors: The serial dilution process is prone to cumulative errors. Small inaccuracies in pipetting can lead to significant deviations from the intended concentrations in your microtiter plate wells.
-
Solution: Use calibrated pipettes and proper pipetting technique. When performing serial dilutions, ensure thorough mixing between each transfer.
-
Q2: I'm observing lower than expected antimicrobial activity. What factors could be inhibiting the efficacy of N,N-Bis(3-aminopropyl)dodecylamine?
Several environmental and experimental factors can antagonize the antimicrobial action of this compound.
-
Presence of Organic Matter: Organic materials such as proteins (e.g., in serum-containing media), cellular debris, or components of complex growth media can interfere with the activity of N,N-Bis(3-aminopropyl)dodecylamine.[6][7][8][9][10] This interference can occur through direct binding to the antimicrobial agent, reducing its effective concentration, or by forming a protective barrier around the microorganisms.[8]
-
Solution: Be mindful of the composition of your test medium. If your application involves high organic loads, consider quantifying this effect by running parallel experiments with and without the organic material .
-
-
Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can reduce the efficacy of cationic surfactants.[7] These ions can interact with the antimicrobial agent, leading to precipitation or a reduction in its effective concentration.
-
Solution: Whenever possible, use purified, deionized, or distilled water for the preparation of stock solutions and media to ensure consistency.
-
-
pH of the Medium: The pH of the testing environment can influence both the charge of the bacterial cell surface and the activity of the antimicrobial agent.[8][11] While N,N-Bis(3-aminopropyl)dodecylamine is effective in alkaline conditions, significant deviations in the pH of your growth medium could impact its performance.[2]
-
Solution: Measure and record the pH of your growth medium before each experiment. Ensure consistency across batches.
-
Table 1: Factors Influencing N,N-Bis(3-aminopropyl)dodecylamine Activity
| Factor | Effect on Antimicrobial Activity | Troubleshooting Recommendation |
| High Organic Load | Decreased | Minimize organic components in media or quantify their impact. |
| Water Hardness | Decreased | Use purified water for all solutions and media. |
| Suboptimal pH | Variable | Standardize and buffer the pH of the growth medium. |
| Low Temperature | Decreased | Maintain consistent and optimal incubation temperatures. |
Q3: My results show bacterial growth in all wells, even at the highest concentrations. What should I investigate?
This scenario suggests either a highly resistant organism or a fundamental issue with the experimental setup.
-
Intrinsic Resistance: The test organism may possess intrinsic resistance mechanisms to this class of antimicrobial agent.
-
Solution: Review the literature for known resistance patterns in your test organism. Consider including a quality control strain with known susceptibility to N,N-Bis(3-aminopropyl)dodecylamine to validate your assay.
-
-
Inactivation of the Antimicrobial Agent: The compound may have been inactivated prior to or during the experiment.
-
Solution:
-
-
Biofilm Formation: If the organism is a biofilm-former, the MIC value for planktonic cells may not be representative of the concentration needed to inhibit growth within a biofilm. Bacteria within biofilms can be up to 1,000 times more resistant to antimicrobials.[8]
-
Solution: If biofilm formation is suspected, consider using a biofilm-specific susceptibility assay, such as the Minimum Biofilm Eradication Concentration (MBEC) assay.
-
Q4: How can I be sure that my results are not influenced by residual antimicrobial agent during subculturing for Minimum Bactericidal Concentration (MBC) determination?
This is a critical consideration for accurate MBC testing. The carryover of the antimicrobial agent can inhibit growth on the agar plate, leading to a false-positive bactericidal result.
-
Neutralization: An effective neutralization step is crucial. This involves adding a substance that inactivates the antimicrobial agent before plating.
-
Solution: The choice of neutralizer depends on the antimicrobial agent. For cationic surfactants like N,N-Bis(3-aminopropyl)dodecylamine, common neutralizers include lecithin and polysorbate 80 (Tween 80). It is essential to validate that the neutralizer itself does not inhibit microbial growth.[14] A general protocol involves adding the neutralizer to the recovery medium.
-
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration of an antimicrobial agent.[15][16]
Materials:
-
N,N-Bis(3-aminopropyl)dodecylamine
-
Sterile 96-well microtiter plates
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of N,N-Bis(3-aminopropyl)dodecylamine in a suitable solvent (e.g., sterile deionized water). Ensure complete dissolution.
-
Prepare Dilution Series:
-
Add 100 µL of sterile growth medium to all wells of the microtiter plate.
-
Add 100 µL of the stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate. Discard 100 µL from the final column.
-
-
Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: Wells containing growth medium and inoculum, but no antimicrobial agent.
-
Negative (Sterility) Control: Wells containing only growth medium.
-
-
Incubation: Seal the plate and incubate at the appropriate temperature and duration for the test organism (typically 35°C for 18-24 hours).
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Diagram 1: Broth Microdilution Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Troubleshooting Logic Path
When faced with inconsistent results, a systematic approach is key. The following diagram outlines a decision-making process to help identify the source of the variability.
Diagram 2: Troubleshooting Inconsistent MIC Results
Caption: A decision tree for troubleshooting inconsistent MIC results.
References
-
ProVetLogic, LLC. (2024, January 21). Disinfectants Versus Organic Matter. [Link]
-
Virox Technologies Inc. (2024, July 16). Understanding the Impact of Physical and Chemical Factors on Disinfectant Efficacy. [Link]
-
Centers for Disease Control and Prevention. (2023, November 28). Factors Affecting the Efficacy of Disinfection and Sterilization. [Link]
-
Gazi University. (n.d.). Evaluation of organic load-related efficacy changes in antiseptic solutions used in hospitals. [Link]
-
MDPI. (2024, June 26). The Influence of Simulated Organic Matter on the Inactivation of Viruses: A Review. [Link]
-
ResearchGate. (n.d.). Disk Diffusion Susceptibility Test Troubleshooting Guide. [Link]
-
Publisso. (2023, March 30). N'-(3-Aminopropyl)-N'-dodecylpropane-1,3-diamine. [Link]
-
Ataman Kimya. N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE. [Link]
-
MDPI. (n.d.). A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. [Link]
-
PubMed. (2022, December 13). A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. [Link]
-
PMC. (n.d.). Towards a Harmonized Terminology: A Glossary for Biocide Susceptibility Testing. [Link]
-
Microbiologics. CLSI, PCPC-Microbiology-Guidelines, Test Method: Disinfectant-Qualification-Testing. [Link]
-
Microbiologics. EUCAST, Environmental-Protection-Agency-EPA, PCPC-Microbiology-Guidelines, Test Method: Antimicrobial-Susceptibility-Testing, Disinfectant-Qualification-Testing. [Link]
- Google Patents. CA2375936C - Disinfectants based on n1n-bis(3-aminopropyl) octylamine.
-
ResearchGate. (n.d.). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques | Request PDF. [Link]
-
Clinical & Laboratory Standards Institute. CLSI: Clinical & Laboratory Standards Institute. [Link]
-
ResearchGate. (2018, April 19). What does it mean when the MIC results are inconsistent amongst the replicates?. [Link]
-
Pharmacy 180. Factors Affecting the Antimicrobial Activity of Disinfectants - Microbiology. [Link]
-
PubMed Central. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
-
ResearchGate. (n.d.). The minimal inhibitory concentration (MIC) for quaternary ammonium containing monomers and polymer. [Link]
-
StatPearls. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
tl;dr pharmacy. (2021, July 13). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. [Link]
-
YouTube. (2014, July 1). Testing for Quaternary Ammonium Compounds Using Taylor's K-1582. [Link]
-
The Watershed Center. (2017). Quaternary Ammonia Compound Disinfection Protocols. [Link]
-
U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. EUCAST: EUCAST - Home. [Link]
-
Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
European Society of Clinical Microbiology and Infectious Diseases. EUCAST. [Link]
-
Ataman Kimya. BIS(3-AMINOPROPYL)DODECYLAMINE. [Link]
-
National Institutes of Health. (n.d.). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. [Link]
-
Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
MDPI. (n.d.). Characteristics and Key Features of Antimicrobial Materials and Associated Mechanisms for Diverse Applications. [Link]
-
PubMed Central. (2025, November 15). Optimizing neutralization strategies for microbial testing of non-sterile pharmaceutical finished products with challenging method suitability. [Link]
-
Springer. (2021, August 4). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
-
U.S. Environmental Protection Agency. (2022, September 26). Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings MB-4-00. [Link]
- Google Patents. US20110003329A1 - Method for neutralization of antibiotics in a culture medium.
-
International Association for Food Protection. (n.d.). Efficacy of an Enzyme-based Floor Cleaner Containing N, N-bis (3-aminopropyl) Laurylamine against Foodborne. [Link]
Sources
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- 6. Disinfectants Versus Organic Matter - ProVetLogic's Insights [provetlogic.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Factors Affecting the Efficacy of Disinfection and Sterilization | Infection Control | CDC [cdc.gov]
- 9. Evaluation of organic load-related efficacy changes in antiseptic solutions used in hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Simulated Organic Matter on the Inactivation of Viruses: A Review [mdpi.com]
- 11. pharmacy180.com [pharmacy180.com]
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- 13. N,N-Bis(3-aminopropyl)-dodecylamine CAS 2372-82-9 - Buy Triameen Y 12, 2372-82-9, Bis(3-aminopropyl)-dodecylamine Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]
- 14. Optimizing neutralization strategies for microbial testing of non-sterile pharmaceutical finished products with challenging method suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interference of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine in Biological Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers utilizing N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in sensitive biological assays. Our goal is to equip you with the scientific rationale and practical protocols needed to identify, understand, and mitigate potential experimental artifacts.
Introduction: Understanding the Compound
This compound is a versatile molecule with a range of synonyms that are important to recognize in literature and on safety data sheets.
| Common Names & Identifiers |
| N,N-Bis(3-aminopropyl)dodecylamine |
| Laurylamine dipropylenediamine |
| Bis(aminopropyl)laurylamine |
| Lonzabac 12 |
| CAS Number: 2372-82-9 |
This compound is primarily used as a broad-spectrum antimicrobial agent, disinfectant, and surfactant in various industrial and commercial products[1]. Its efficacy stems from its amphiphilic chemical structure, which features a long, hydrophobic dodecyl (C12) chain and a hydrophilic head containing three amine groups[2][3]. This structure dictates its mechanism of action and is the primary source of its interference in biological research.
The core mechanism of this compound involves the disruption of cellular membranes. Its hydrophobic tail integrates into the lipid bilayer, while the charged amine groups interact with the membrane surface, leading to increased permeability, loss of membrane integrity, and eventual cell lysis[2][4]. While highly effective for disinfection, this potent membranolytic activity presents a significant challenge in experimental biology, where cell integrity and function are often the subjects of study.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise when this compound is introduced into an experimental system.
Q1: I'm using this compound as a vehicle or in a formulation, and I'm seeing widespread cell death, even at low concentrations. Is this expected?
A: Yes, this is a very common and expected observation. The primary antimicrobial and biocidal function of this compound is to induce cytotoxicity by disrupting cell membranes[4]. Unlike a passive vehicle, it is a highly active biological agent. Its amphiphilic nature allows it to readily insert into and destabilize the plasma membranes of both prokaryotic and eukaryotic cells, leading to lysis[2]. Therefore, it should not be considered an inert component in any cell-based assay. Any experiment involving this compound must include dose-response controls to determine its intrinsic cytotoxicity in your specific cell model.
Q2: My fluorescence-based assay (e.g., GFP reporter, calcium imaging) is giving erratic or unexpectedly high/low readings. Could the compound be interfering with the signal itself?
A: This is a strong possibility. Assay interference from small molecules typically occurs through two main mechanisms: autofluorescence and fluorescence quenching[5][6].
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light in the same range as your reporter fluorophore, leading to an artificially high signal or false positive[7][8].
-
Quenching (Inner Filter Effect): The compound may absorb light at either the excitation or emission wavelength of your fluorophore, preventing the light from reaching the fluorophore or the detector. This results in an artificially low signal or a false negative[5][6].
It is critical to run "compound only" controls (compound in assay buffer without cells or other reagents) to check for autofluorescence and quenching controls to assess the inner filter effect.
Q3: Can this compound affect my enzyme activity or protein-binding assays, such as an ELISA?
A: Absolutely. This compound is used commercially as a surfactant and emulsifier[1][9]. This property means it can denature proteins, including enzymes and antibodies, by disrupting their tertiary structure. This can lead to a loss of enzymatic activity or compromise the specific binding interactions required for immunoassays like ELISA. High non-specific binding or a complete loss of signal are common artifacts.
Q4: I've noticed a slight shift in the pH of my assay buffer after adding the compound. Is this significant?
A: Yes, it can be highly significant. Aqueous solutions of this compound are strongly alkaline due to its three amine groups; a 1% solution can have a pH of around 11.2, and a 10 g/L solution has a pH of about 10.6[10]. Adding it to a weakly buffered system can overwhelm the buffer's capacity, leading to a significant increase in pH. This pH shift can profoundly impact biological activity by altering protein ionization states, thereby affecting enzyme kinetics, receptor-ligand binding, and overall cell health. Always measure the final pH of your assay solution after all components have been added.
Troubleshooting Guides by Assay Type
Guide 1: Cell Viability and Cytotoxicity Assays
Assays measuring cell health are particularly susceptible to interference due to the compound's direct membranolytic action.
Commonly Affected Assays:
-
Metabolic Assays (MTT, MTS, XTT, WST): Measure metabolic activity via mitochondrial dehydrogenases.
-
Membrane Integrity Assays (LDH Release, Trypan Blue, Propidium Iodide): Directly measure the leakage of intracellular components or the uptake of dyes by compromised membranes[11][12].
-
ATP Content Assays (e.g., CellTiter-Glo®): Measure the levels of intracellular ATP as an indicator of viable cells.
Troubleshooting Workflow
Caption: Troubleshooting workflow for cytotoxicity assays.
Key Considerations:
-
Mechanism of Action is the Readout: For membrane integrity assays like LDH release, the signal you are detecting is a direct result of the compound's known biological activity[4]. This is not an artifact but rather a confirmation of its mechanism.
-
Metabolic vs. Structural Integrity: A compound can lyse a cell (loss of membrane integrity) so quickly that metabolic assays (which require some period of enzyme activity) may yield confusing results. It is crucial to use an orthogonal method, such as live-cell imaging with a viability dye, to confirm the nature and kinetics of cell death.
Guide 2: Fluorescence-Based Assays
Troubleshooting Table: Fluorescence Interference
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High background signal in wells with the compound but without the fluorescent probe/cells. | Autofluorescence: The compound is fluorescent at the assay's wavelengths. | 1. Run "Compound Only" Control (Protocol 4.2): Measure the fluorescence of the compound in assay buffer at various concentrations. 2. Shift Wavelengths: If possible, switch to a red-shifted fluorophore (e.g., Cy5, Alexa Fluor 647) as small molecule autofluorescence is more common at shorter (blue/green) wavelengths[13]. 3. Subtract Background: If the signal is stable and concentration-dependent, it may be possible to subtract it from the experimental wells. |
| Lower than expected signal when the compound is present. | Fluorescence Quenching (Inner Filter Effect): The compound absorbs excitation or emission light[5][6]. | 1. Run Quenching Control (Protocol 4.3): Measure a known concentration of your fluorophore with and without the test compound. A signal decrease indicates quenching. 2. Decrease Compound Concentration: Use the lowest effective concentration of the compound. 3. Use a Different Detection Method: Consider switching to a non-fluorescent, orthogonal assay (e.g., a luminescent or colorimetric assay) to validate hits[7]. |
Protocols for Identifying and Mitigating Interference
Protocol 4.1: Assessing Baseline Cytotoxicity
This protocol establishes the inherent toxicity of this compound against your specific cell line.
-
Cell Plating: Plate your cells in a 96-well microplate at a density that ensures they are in a logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a 2-fold serial dilution of the compound in your cell culture medium, starting from a high concentration (e.g., 500 µM) down to sub-micromolar levels. Include a "medium only" control.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a reliable method to assess cell viability. A robust choice is a live/dead imaging assay using stains like Calcein-AM (live cells, green) and Propidium Iodide (dead cells, red). Alternatively, use an ATP-based assay like CellTiter-Glo®.
-
Data Analysis: Plot cell viability (%) against the logarithm of the compound concentration. Use a non-linear regression model to calculate the IC50 (half-maximal inhibitory concentration). This value represents the concentration at which the compound itself kills 50% of the cells and serves as a critical reference point for all future experiments.
Protocol 4.2: Detecting Compound Autofluorescence
This protocol determines if the compound emits a signal at your assay's wavelengths.
-
Plate Setup: Use the same type of microplate (e.g., black, clear-bottom) as your main assay.
-
Sample Preparation: In triplicate, add the highest concentration of the compound used in your experiment to wells containing the assay buffer (without cells or fluorophores).
-
Control Wells: Include "buffer only" wells as a negative control.
-
Measurement: Read the plate on your plate reader using the exact same excitation/emission filters and gain settings as your main experiment.
-
Analysis: Compare the relative fluorescence units (RFU) of the "compound only" wells to the "buffer only" wells. A statistically significant increase in RFU indicates autofluorescence.
Protocol 4.3: Testing for Fluorescence Quenching (Inner Filter Effect)
This protocol checks if the compound is absorbing light and reducing your fluorescent signal.
-
Plate Setup: Use the same microplate and plate reader settings as your main assay.
-
Sample Preparation: Prepare the following samples in triplicate:
-
Fluorophore Only: Your assay's fluorescent probe/reagent at its final concentration in assay buffer.
-
Fluorophore + Compound: The fluorescent probe at its final concentration mixed with the compound at its highest experimental concentration.
-
Buffer Only: Assay buffer alone.
-
-
Measurement: Read the plate.
-
Analysis: Compare the RFU of the "Fluorophore + Compound" wells to the "Fluorophore Only" wells (after subtracting the "Buffer Only" background from both). A significant decrease in the signal in the presence of the compound indicates quenching.
Summary & Best Practices
When working with this compound, a proactive approach to identifying interference is essential for generating reliable data.
Mechanism of Interference and Mitigation Strategies
Caption: Relationship between compound properties, interferences, and solutions.
Best Practices Checklist:
-
Acknowledge its Activity: Always treat this compound as a biologically active agent, not an inert vehicle.
-
Run Controls First: Before starting a large-scale screen or critical experiment, perform the cytotoxicity, autofluorescence, and quenching protocols described above.
-
Characterize Every New Batch: Purity can vary between batches and suppliers, potentially altering the degree of interference[14].
-
Use Orthogonal Assays: Whenever a positive or negative hit is identified in the presence of this compound, validate the finding using a secondary assay with a different detection principle (e.g., validate a fluorescence result with a luminescence or absorbance-based method)[7].
-
Document Everything: Record the final pH, control results, and IC50 values in your lab notebook as essential context for your experimental data.
By understanding the inherent physicochemical properties of this compound, researchers can design robust experiments, correctly interpret their data, and avoid the pitfalls of assay interference.
References
-
Ataman Kimya. (n.d.). This compound. Retrieved from Ataman Kimya. [Link]
-
Hartwig, A., & MAK Commission. (2023). N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine. The MAK Collection for Occupational Health and Safety, 8(1). [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Bis(3-aminopropyl)dodecylamine. PubChem Compound Database. Retrieved from [Link]
-
Theorem Chemical. (n.d.). 99% this compound(Laurylamine dipropylenediamine) CAS 2372-82-9. Retrieved from Theorem Chemical. [Link]
-
Leclercq, L., & Nardello-Rataj, V. (2022). A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. Pharmaceutics, 14(12), 2791. [Link]
-
Leclercq, L., & Nardello-Rataj, V. (2022). A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. Pharmaceutics, 14(12), 2791. [Link]
-
Gaudin, A., et al. (2020). Liquid chromatography-tandem mass spectrometry method for the analysis of this compound, a biocidal disinfectant, in dairy products. Request PDF. [Link]
-
Mondin, A., et al. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Request PDF. [Link]
-
Mondin, A., et al. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Chemosphere, 95, 379-386. [Link]
-
National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
-
Hartwig, A., et al. (2023). N′-(3-Aminopropyl)-N′-dodecylpropane-1,3- diamine. ZORA. [Link]
-
Dahlin, J. L., et al. (2018). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Industrial Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Agilent. (n.d.). Real-Time Cytotoxicity Assays. Retrieved from Agilent. [Link]
-
Ataman Kimya. (n.d.). BIS(3-AMINOPROPYL)DODECYLAMINE. Retrieved from Ataman Kimya. [Link]
- Google Patents. (n.d.). CA2375936C - Disinfectants based on n1n-bis(3-aminopropyl) octylamine.
-
El Asbahani, A., et al. (2015). Comparative Study on the Chemical Composition and Biological Activities of the Essential Oils of Lavandula angustifolia and Lavandula x intermedia Cultivated in Lebanon. ACS Omega. [Link]
-
Chen, L., et al. (2015). Biological and biomedical functions of Penta-O-galloyl-D-glucose and its derivatives. Molecules. [Link]
-
Virogin Biotech. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]
-
Thorne, N., et al. (2012). Interference with Fluorescence and Absorbance. Request PDF. [Link]
-
Inglese, J., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery. [Link]
-
Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from Sartorius. [Link]
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Technical Support Center: Managing Foaming Characteristics of Laurylamine Dipropylenediamine Solutions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Laurylamine dipropylenediamine (LDPD). This guide provides in-depth troubleshooting advice and frequently asked questions to help you manage the foaming characteristics of LDPD solutions in your experiments. LDPD, also known as N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, is a versatile compound with surfactant properties, making it valuable as an antimicrobial agent, emulsifier, and corrosion inhibitor.[1][2][3][4] However, these same properties can lead to challenging foaming behavior. This resource is designed to provide you with the expertise to anticipate, diagnose, and mitigate foaming issues, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: Why does my Laurylamine dipropylenediamine solution foam?
Laurylamine dipropylenediamine is inherently a surfactant due to its molecular structure, which contains both a hydrophobic dodecyl chain and hydrophilic amine groups.[2] This amphiphilic nature allows it to reduce the surface tension of aqueous solutions, a primary factor in foam formation.[5] In essence, the presence of LDPD itself can contribute to foaming, especially with agitation. However, excessive and persistent foaming is often a sign of contamination.[5][6] Pure amine solutions generally do not produce stable foam.[5][6]
Q2: What are the common contaminants that cause excessive foaming in LDPD solutions?
Several types of contaminants can exacerbate foaming in LDPD solutions by acting as surface-active agents.[6][7] These include:
-
Hydrocarbon Liquids: Oils, greases, or residual solvents from equipment can significantly increase foaming tendency.[8]
-
Suspended Solids: Fine particulates, such as dust, precipitates, or corrosion byproducts like iron sulfide, can stabilize foam bubbles.[8]
-
Other Surfactants: Cross-contamination from cleaning agents, corrosion inhibitors, or even the overuse of antifoaming agents can lead to persistent foam.[7][8]
-
Degradation Products: Over time, LDPD can degrade, especially under harsh conditions, forming byproducts that may act as foam promoters.[8]
Q3: How does temperature and pH affect the foaming of LDPD solutions?
Temperature and pH can have a significant impact on the foaming characteristics of surfactant solutions. Generally, an increase in temperature can increase the foaming ability of a solution but often decreases the stability of the foam.[9] The pH of the solution can alter the chemical structure and interactions of the LDPD molecules, which in turn influences foam stability.[9] For amine-based solutions, changes in pH can affect the protonation state of the amine groups, which may impact their surfactant properties.
Troubleshooting Guide: A Systematic Approach to Foam Management
This section provides a step-by-step guide to identifying and resolving common foaming issues during your experiments with LDPD solutions.
Issue 1: Sudden and Excessive Foaming in a Previously Stable LDPD Solution
Initial Observation: A previously well-behaved LDPD solution suddenly begins to foam excessively upon agitation.
Diagnostic Workflow:
Caption: Diagnostic workflow for sudden excessive foaming.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the solution for any visible signs of contamination, such as an oil sheen, suspended particles, or discoloration.[6][7]
-
Review Experimental Protocol: Have any new reagents, solvents, or materials been introduced to the solution? If so, test the new component in isolation with a fresh LDPD solution to see if it induces foaming.
-
Equipment Cleanliness: Ensure all glassware and equipment are scrupulously clean. Residues from previous experiments or cleaning agents can act as potent foam promoters.
Issue 2: Persistent and Stable Foam That Does Not Readily Collapse
Initial Observation: The foam generated in the LDPD solution is very stable and takes a long time to dissipate, interfering with measurements or subsequent experimental steps.
Diagnostic Workflow:
Caption: Diagnostic workflow for persistent foam.
Troubleshooting Steps:
-
Quantify Foam Stability: If possible, perform a simple foam stability test. A common method involves generating foam in a graduated cylinder and measuring the time it takes for the foam volume to reduce by half.[10][11]
-
Investigate Contamination: As with excessive foaming, persistent foam is often caused by contaminants that stabilize the bubble lamella.[7][8]
-
Adjust Solution Parameters: Experiment with slight adjustments to the pH and temperature of your solution to see if this destabilizes the foam.[9]
-
Consider Antifoaming Agents: If the foam cannot be controlled by other means, the addition of a suitable antifoaming agent may be necessary. It is crucial to use these agents sparingly, as overdosing can sometimes worsen the foaming problem.[7][8][12]
Experimental Protocols
Protocol 1: Basic Foam Height and Stability Test
This protocol provides a simple, qualitative method for assessing the foaming characteristics of your LDPD solution.
Materials:
-
250 mL graduated cylinder with a stopper
-
Timer
-
Your LDPD solution
Procedure:
-
Add 100 mL of your LDPD solution to the 250 mL graduated cylinder.
-
Secure the stopper and shake the cylinder vigorously for 30 seconds.
-
Immediately place the cylinder on a level surface and record the initial foam volume.
-
Start the timer and record the foam volume at 1-minute intervals for 10 minutes.
-
The foam stability can be reported as the time it takes for the foam to collapse to half of its initial volume.
Protocol 2: Antifoaming Agent Efficacy Screening
This protocol helps you select an appropriate antifoaming agent and determine an effective concentration.
Materials:
-
Several 100 mL graduated cylinders with stoppers
-
Your foaming LDPD solution
-
A selection of antifoaming agents (e.g., silicone-based, polyglycol-based)
-
Micropipettes
Procedure:
-
Dispense 50 mL of your foaming LDPD solution into each graduated cylinder.
-
To each cylinder, add a different concentration of a single antifoaming agent (e.g., 10, 50, 100 ppm). Leave one cylinder as a control with no antifoam.
-
Shake each cylinder vigorously for 30 seconds.
-
Immediately record the initial foam volume.
-
Observe and record the time it takes for the foam to break in each cylinder.
-
The most effective antifoam will cause the fastest foam collapse at the lowest concentration.
Table 1: Example Data for Antifoaming Agent Screening
| Antifoaming Agent | Concentration (ppm) | Initial Foam Volume (mL) | Time to Foam Collapse (seconds) |
| Control (None) | 0 | 85 | >600 |
| Silicone Antifoam A | 10 | 30 | 120 |
| Silicone Antifoam A | 50 | 15 | 45 |
| Polyglycol Antifoam B | 10 | 50 | 240 |
| Polyglycol Antifoam B | 50 | 35 | 180 |
Selection of Antifoaming Agents
When foam cannot be managed by removing contaminants or adjusting experimental parameters, a chemical antifoaming agent may be necessary. The choice of antifoam depends on the specific composition of your solution and the requirements of your experiment.
Table 2: Common Antifoaming Agents for Amine Solutions
| Antifoam Type | Advantages | Disadvantages |
| Silicone-based | Highly effective at low concentrations, stable over a wide pH and temperature range.[6] | Can be difficult to remove from the system and may interfere with certain downstream processes.[6] |
| Polyglycol-based | Good compatibility with many aqueous systems, can be easier to remove than silicones.[6] | May be less effective than silicone-based antifoams in some applications. |
| High-molecular-weight alcohols | Effective in some systems and can be biodegradable.[6] | May have limited effectiveness depending on the specific foaming issue. |
Important Considerations:
-
Always start with the lowest possible concentration of antifoam and gradually increase as needed. Overdosing can sometimes stabilize foam.[7][8][12]
-
Ensure the chosen antifoam is compatible with all components of your solution and will not interfere with your experimental goals.
-
It is always best to address the root cause of foaming (i.e., contamination) rather than relying solely on antifoaming agents.[7]
References
- Engel, D., Spooner, B., & Sheilan, M. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
- Norton Engineering Consultants. (2020).
- KRÜSS Scientific. (n.d.).
- Zhishang Chemical. (n.d.). Laurylamine Dipropylenediamine CAS 2372-82-9.
- (n.d.).
- Parchem. (n.d.). Laurylamine dipropylenediamine (Cas 2372-82-9).
- Sulfur Recovery Engineering Inc. (2023). 4 Main Causes for Foaming in Sour Gas Processing.
- (2019). Methods for Reducing the Cost of Controlling Foam in Industrial Processes.
- Alfa Chemistry. (n.d.). CAS 2372-82-9 Laurylamine dipropylenediamine - Surfactant.
- Grupo Mathiesen. (n.d.).
- TOPWIN. (n.d.). How does foam control contribute to safer working environments?
- Wikipedia. (n.d.). Laurylamine dipropylenediamine.
- (n.d.).
- Hycontrol. (n.d.). White Paper - Understanding and Controlling Foam in Industry.
- LANZO CHEM. (2024).
- Hygiene Technologies. (n.d.). Trouble Shooting Poor Foaming Performance.
- Ayalytical. (n.d.). FoamDDI Application Note: Amine Foaming in Acidic Gas Systems.
- Rheology Lab. (n.d.). Dynamic Foam Analysis.
- rxsol chemo pharma international. (n.d.). Antifoam Amine Defoamer.
- (n.d.). 11 Bubble size measurements and foam test methods.
- (2021). Current Methods of Measuring Foam.
- Benchchem. (n.d.).
- (n.d.). Amine Foaming Troubleshooting Guide.
- Ayalytical. (n.d.). ASTM D892 Standard Foam Test Procedure.
- (2021). Characterizing Aqueous Foams by In-situ Viscosity Measurement in a Foam Column.
- (2022). General Troubleshooting: EZBlend Foam Unit.
- LANZO CHEM. (2023). Solve Foam Problems in Chemical Processes | Defoamer Guide.
- Theorem Chemical. (n.d.). 99% this compound(Laurylamine dipropylenediamine) CAS 2372-82-9.
- (2013). Laurylamine dipropylenediamine - Surfactant.
- Chemical Bull Pvt. Ltd. (n.d.). Laurylamine Dipropylenediamine | 2372-82-9.
- Echemi. (2024). Laurylamine dipropylenediamine 2372-82-9.
Sources
- 1. zhishangchemical.com [zhishangchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Laurylamine dipropylenediamine - Wikipedia [en.wikipedia.org]
- 5. Foam prevention in amine gas treating (gas sweetening) | KRÜSS Scientific [kruss-scientific.com]
- 6. nortonengr.com [nortonengr.com]
- 7. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
- 8. 4 Main Causes for Foaming in Sour Gas Processing — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rheologylab.com [rheologylab.com]
- 11. rpc-cms-re4-upscope.web.cern.ch [rpc-cms-re4-upscope.web.cern.ch]
- 12. FoamDDI Application Note: Amine Foaming in Acidic Gas Systems - Ayalytical [ayalytical.com]
Lonzabac 12 Technical Support Center: A Guide to Chemical Compatibility & Experimental Troubleshooting
Welcome to the comprehensive technical support guide for Lonzabac 12 (also known by its chemical name, N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the chemical compatibility of Lonzabac 12 and to offer practical troubleshooting advice for its use in the laboratory. As a versatile biocide and surfactant, understanding its interactions with other chemical reagents is paramount for experimental success and safety.
Section 1: Frequently Asked Questions (FAQs) on Lonzabac 12 Compatibility
This section addresses the most common questions our application scientists receive regarding the use of Lonzabac 12 in a laboratory setting.
Q1: What are the primary chemical incompatibilities of Lonzabac 12 that I should be aware of?
A1: Lonzabac 12 is a reactive amine-based compound, and its primary incompatibilities stem from its basic and nucleophilic nature. The most critical incompatibilities to be aware of are with aldehydes and strong oxidizing agents .[1]
-
Aldehydes: Lonzabac 12 will readily react with aldehydes (e.g., formaldehyde, glutaraldehyde) in an exothermic manner. This reaction, a nucleophilic addition, can lead to the formation of unstable adducts and a significant release of heat, posing a safety hazard.
-
Strong Oxidizing Agents: Contact with strong oxidizers such as concentrated hydrogen peroxide, potassium permanganate, and nitric acid can lead to a vigorous, potentially explosive, exothermic reaction. These reactions can generate heat, gas, and potentially ignite flammable materials.
Q2: I've read that Lonzabac 12 has an exothermic reaction with strong acids. Can you provide more specific guidance on this?
A2: Yes, as a polyamine, Lonzabac 12 is a basic compound and will undergo a classic acid-base neutralization reaction with acids. This reaction is exothermic, meaning it releases heat. The intensity of this heat release is dependent on the concentration of both the Lonzabac 12 solution and the acid.
While a reaction with dilute acids may only cause a slight warming of the solution, mixing with concentrated strong acids like sulfuric acid or hydrochloric acid can lead to a significant and rapid temperature increase, potentially causing boiling and splashing of corrosive materials. It is crucial to always add Lonzabac 12 slowly to a larger volume of diluted acid with constant stirring and cooling to manage the heat generated.
Q3: Is Lonzabac 12 compatible with common laboratory solvents?
A3: Lonzabac 12 is soluble in water and polar organic solvents.[2] It is also soluble in chloroform and methanol.[3] However, its compatibility with other common laboratory solvents can vary.
-
Protic Solvents (e.g., ethanol, isopropanol): Generally compatible. Lonzabac 12 readily dissolves in these solvents.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): Lonzabac 12 is soluble in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). However, be aware that PEEK tubing, a common material in HPLC systems, may swell in the presence of DMSO.[4]
-
Non-polar Solvents (e.g., hexane, toluene): Lonzabac 12 has limited solubility in non-polar solvents due to its polar amine groups.
Q4: Can I use Lonzabac 12 with other surfactants in my formulation?
A4: Yes, Lonzabac 12 has good surfactant properties and is compatible with a range of other surfactants.[1][5] Specifically, it is compatible with:
-
Cationic surfactants: (e.g., quaternary ammonium compounds)
-
Nonionic surfactants: (e.g., alcohol ethoxylates)
-
Some anionic surfactants: Compatibility should be tested on a case-by-case basis as precipitation can occur with certain anionic surfactants.
Interestingly, synergistic effects have been observed when Lonzabac 12 is combined with certain quaternary ammonium compounds, such as Bardac-22 and Bardap-26, potentially enhancing its biocidal activity.
Section 2: Troubleshooting Guide for Experimental Applications
This section provides solutions to common problems encountered during experiments involving Lonzabac 12, with a focus on chemical compatibility issues.
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Unexpected precipitation or cloudiness in solution. | Incompatibility with anionic surfactants or salts. | Lonzabac 12 is a cationic amine at neutral and acidic pH. If your formulation contains anionic surfactants (e.g., sodium dodecyl sulfate - SDS), they can form an insoluble ion pair with Lonzabac 12, leading to precipitation. Solution: Consider using a nonionic or a compatible cationic surfactant. If an anionic surfactant is necessary, adjust the pH to be more alkaline, which will deprotonate the amine groups of Lonzabac 12 and may improve compatibility. Always perform a small-scale compatibility test before preparing a large batch. |
| Loss of biocidal efficacy over time. | Degradation due to improper storage or incompatibility. | While Lonzabac 12 is stable across a wide pH range, its efficacy can be compromised by certain conditions.[1] Solution: 1. Check for Aldehyde Contamination: Even trace amounts of aldehydes from other reagents or container residues can react with and consume Lonzabac 12. 2. Avoid Strong Oxidizers: Ensure your formulation does not contain oxidizing agents that could degrade the amine groups. 3. Storage: Store Lonzabac 12 in a tightly sealed container in a cool, dry place away from direct sunlight. |
| Inconsistent experimental results. | pH fluctuations or interactions with buffer components. | The biocidal activity of Lonzabac 12 can be pH-dependent. A 1% aqueous solution of Lonzabac 12 is alkaline, with a pH between 10 and 12.[2] Adding it to your system can significantly alter the pH, which may affect your experiment. Solution: 1. Measure and Adjust pH: Always measure the final pH of your experimental solution after adding Lonzabac 12 and adjust as necessary. 2. Buffer Compatibility: Be mindful of the buffer system you are using. While generally stable, interactions with certain buffer components are possible. It is good practice to run a control with Lonzabac 12 in your buffer to observe any unexpected changes. |
| Corrosion or degradation of laboratory equipment. | Material incompatibility. | Lonzabac 12 is a corrosive substance. Solution: 1. Metals: Use high-grade stainless steel (e.g., 316 stainless steel) for handling and storage. Avoid prolonged contact with lower-grade stainless steel, aluminum, and other reactive metals, especially in the presence of chlorides which can accelerate corrosion. 2. Plastics: Polytetrafluoroethylene (PTFE) and Polyetheretherketone (PEEK) are generally resistant.[4][6] However, PEEK can be attacked by concentrated sulfuric and nitric acids and may swell with methylene chloride, DMSO, and THF.[4] Always consult a chemical compatibility chart for the specific materials in your experimental setup. |
Section 3: Chemical Compatibility Reference Tables
The following tables provide a quick reference for the compatibility of Lonzabac 12 with various chemical classes and laboratory materials.
Table 1: Compatibility with Common Chemical Reagents
| Chemical Class | Reagent Examples | Compatibility Rating & Notes |
| Strong Acids | Concentrated H₂SO₄, HCl, HNO₃ | Incompatible (Hazardous) - Vigorous exothermic reaction. Avoid direct mixing. |
| Strong Bases | Concentrated NaOH, KOH | Generally Compatible - Lonzabac 12 is a base. No hazardous reaction is expected. |
| Strong Oxidizing Agents | Concentrated H₂O₂, KMnO₄, NaOCl | Incompatible (Hazardous) - Vigorous, potentially explosive exothermic reaction. |
| Reducing Agents | NaBH₄, LiAlH₄ | Generally Compatible - No known hazardous reactions. |
| Aldehydes | Formaldehyde, Glutaraldehyde | Incompatible (Hazardous) - Exothermic reaction. |
| Organic Solvents | Ethanol, Methanol, Isopropanol | Compatible |
| DMSO, DMF | Compatible (Note potential for PEEK swelling with DMSO) | |
| Hexane, Toluene | Limited Compatibility/Insoluble | |
| Surfactants | Cationic (e.g., CTAB), Nonionic | Compatible |
| Anionic (e.g., SDS) | Use with Caution - May form precipitates. Test before use. |
Table 2: Compatibility with Common Laboratory Materials
| Material | Compatibility Rating & Notes |
| Metals | |
| Stainless Steel (316 Grade) | Good - Recommended for handling and storage. |
| Stainless Steel (304 Grade) | Fair - May show some corrosion over time, especially with chlorides present. |
| Aluminum | Poor - Corrosive. Avoid contact. |
| Plastics | |
| Polytetrafluoroethylene (PTFE) | Excellent - Highly resistant.[6][7] |
| Polyetheretherketone (PEEK) | Good - Generally resistant, but avoid concentrated strong acids and be cautious with DMSO, THF, and methylene chloride.[4] |
| Polypropylene (PP) | Good - Generally resistant to amine solutions. |
| Polyethylene (HDPE, LDPE) | Good - Generally resistant to amine solutions. |
| Glass | Excellent - No known incompatibilities. |
Section 4: Experimental Protocols & Workflows
Protocol for Safe Dilution of Lonzabac 12 with Acidic Buffers
This protocol outlines the steps for safely preparing a diluted solution of Lonzabac 12 in an acidic buffer, minimizing the risk associated with the exothermic neutralization reaction.
Materials:
-
Lonzabac 12 concentrate
-
Appropriate acidic buffer (e.g., citrate, acetate)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Calibrated pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.
Procedure:
-
Preparation: Don all required PPE. Ensure the work is performed in a well-ventilated fume hood.
-
Cooling: Place the vessel containing the acidic buffer on a stir plate within an ice bath. Begin stirring.
-
Slow Addition: Using a calibrated pipette or burette, add the Lonzabac 12 concentrate to the chilled, stirring buffer dropwise .
-
Temperature Monitoring: If possible, monitor the temperature of the buffer solution. If a significant temperature increase is observed, pause the addition to allow the solution to cool.
-
pH Adjustment: Once all the Lonzabac 12 has been added, allow the solution to equilibrate to room temperature. Measure the pH and adjust as necessary using a dilute acid or base.
-
Storage: Store the final solution in a properly labeled, compatible container.
Workflow for Compatibility Testing with a New Formulation
This workflow provides a systematic approach to assess the compatibility of Lonzabac 12 with a novel experimental formulation.
Caption: Workflow for assessing Lonzabac 12 compatibility.
Section 5: Understanding the Chemistry of Lonzabac 12
Lonzabac 12, or this compound, is a polyamine with a long alkyl chain. This structure gives it both surfactant properties and a broad spectrum of antimicrobial activity.[8]
Caption: Molecular structure and properties of Lonzabac 12.
The long C12 alkyl chain provides a hydrophobic "tail" that can interact with and disrupt the lipid bilayers of microbial cell membranes. The three amine groups constitute the hydrophilic "head," making the molecule surface-active and allowing it to interact with the aqueous environment. The primary and tertiary amine groups are also basic and can become protonated in neutral or acidic conditions, imparting a cationic charge to the molecule. This cationic nature is crucial for its interaction with negatively charged components of microbial cell walls.
Degradation Pathways: Lonzabac 12 is readily biodegradable.[9] The primary degradation pathway in the environment is expected to be microbial action, which breaks down the alkyl chain and amine groups. Under certain laboratory conditions, such as in the presence of strong oxidizers, the amine groups can be oxidized, leading to a loss of activity. Thermal degradation is expected to occur at elevated temperatures, likely involving cleavage of the C-N and C-C bonds. While specific degradation kinetics are not extensively published, it is known to be stable across a wide pH range under normal storage conditions.[1]
References
-
Ataman Kimya. (n.d.). LONZABAC 12. Retrieved from [Link]
-
Polyfluor. (n.d.). Chemical resistance PEEK. Retrieved from [Link]
-
Ataman Kimya. (n.d.). LONZABAC 12. Retrieved from [Link]
-
VICI Jour. (n.d.). Chemical characteristics of PEEK. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
Ataman Kimya. (n.d.). LONZABAC 12.100. Retrieved from [Link]
-
Ataman Kimya. (n.d.). LONZABAC 12.30. Retrieved from [Link]
-
RSC Publishing. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). NA180 Public Report.docx. Retrieved from [Link]
-
Ataman Kimya. (n.d.). LONZABAC 12.100. Retrieved from [Link]
-
Publisso. (2023, March 30). 3-Aminopropyl)-N′-dodecylpropane-1,3- diamine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). LONZABAC 12.30. Retrieved from [Link]
-
CP Lab Safety. (n.d.). PTFE and Teflon Chemical Compatibility. Retrieved from [Link]
- Google Patents. (n.d.). US10149471B2 - Disinfectant composition having residual biocidal properties.
-
Foxx Life Sciences India. (n.d.). PTFE and Teflon Chemical Compatibility Chart. Retrieved from [Link]
-
The Lab Depot. (n.d.). Polytetrafluoroethylene (PTFE) and Teflon® Chemical Compatibility Chart. Retrieved from [Link]
-
Darwin Microfluidics. (2024, August 12). PTFE (Polytetrafluoroethylene) – Chemical Compatibility Chart. Retrieved from [Link]
-
Darwin Microfluidics. (2024, August 7). PEEK (Polyetheretherketone) - Chemical Compatibility Chart. Retrieved from [Link]
-
University of Surrey. (n.d.). Review of food grade disinfectants that are permitted for use in egg packing centres. Retrieved from [Link]
-
Scribd. (n.d.). Lonzabac™ 12.100: Product Information. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2011039090A1 - Antimicrobially effective use solutions comprising combinations of isothiazolones and amines.
-
Carl ROTH. (2025, May 12). Safety Data Sheet: this compound. Retrieved from [Link]
-
PubChem. (n.d.). N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023, June 9). This compound. Retrieved from [Link]
-
ResearchGate. (2025, October 28). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Decomposition of Bio-Based Plastic Materials. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Retrieved from [Link]
-
MDPI. (2018, October 16). Thermal Degradation Characteristic and Flame Retardancy of Polylactide-Based Nanobiocomposites. Retrieved from [Link]
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- 9. Understanding PEEK Chemical Compatibility | Learn More [atlasfibre.com]
Factors influencing the biocidal efficacy of N,N-Bis(3-aminopropyl)dodecylamine
Welcome to the technical support center for N,N-Bis(3-aminopropyl)dodecylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions regarding the use of this potent biocide. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your experimental outcomes.
I. Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues that may arise during the application of N,N-Bis(3-aminopropyl)dodecylamine, providing causative explanations and actionable solutions.
Issue 1: Reduced or Inconsistent Biocidal Activity
Question: We are observing lower than expected or variable antimicrobial efficacy in our assays. What are the potential causes and how can we rectify this?
Answer:
Reduced or inconsistent biocidal activity of N,N-Bis(3-aminopropyl)dodecylamine can be attributed to several critical factors, primarily revolving around the formulation's chemical environment and the experimental conditions.
Causality and Solutions:
-
pH of the Medium: The biocidal efficacy of N,N-Bis(3-aminopropyl)dodecylamine, a polyamine, is highly dependent on pH.[1][2][3] It is a weak base with three pKa values (pKa1: 6.7, pKa2: 8.4, and pKa3: 10.0), corresponding to its tertiary and two primary amine groups.[4] The protonation state of these amines, which is governed by the pH, is crucial for its interaction with and disruption of microbial cell membranes. At a pH below its pKa values, the amine groups are protonated, enhancing their interaction with the negatively charged components of the microbial cell envelope. Conversely, at a higher pH, the molecule is less protonated, which can affect its efficacy. Aqueous solutions of N,N-Bis(3-aminopropyl)dodecylamine are strongly alkaline, with a 1% solution having a pH of approximately 11.2.
-
Troubleshooting Steps:
-
Measure and record the pH of your final test solution.
-
Adjust the pH of the medium to the optimal range for your target microorganism and for the activity of the biocide. For many applications, a slightly acidic to neutral pH is effective.
-
Buffer the system to maintain a stable pH throughout the experiment.
-
-
-
Presence of Organic Matter: High concentrations of organic material, such as proteins, can significantly reduce the efficacy of many biocides, including N,N-Bis(3-aminopropyl)dodecylamine.[5] The biocide can bind to this organic load, making it unavailable to interact with the microorganisms.
-
Troubleshooting Steps:
-
Quantify the organic load in your test system.
-
If possible, perform a pre-cleaning step to reduce the organic burden before applying the biocide.
-
Increase the concentration of the biocide to compensate for the amount that will be inactivated by the organic matter.
-
-
-
Water Hardness: The presence of divalent cations, such as calcium and magnesium, which contribute to water hardness, can negatively impact the performance of N,N-Bis(3-aminopropyl)dodecylamine, potentially leading to precipitation.[5]
-
Troubleshooting Steps:
-
Use deionized or distilled water for preparing your solutions.
-
If using tap water, determine its hardness and consider incorporating a chelating agent into your formulation to sequester these ions.
-
-
-
Interaction with Other Formulation Components: The compatibility of N,N-Bis(3-aminopropyl)dodecylamine with other chemicals in your formulation is crucial. While it is compatible with many non-ionic and cationic surfactants, interactions with certain anionic surfactants can lead to reduced activity.[6]
-
Troubleshooting Steps:
-
Review the composition of your formulation.
-
If anionic surfactants are present, consider replacing them with compatible alternatives.
-
Conduct compatibility studies by preparing the formulation and observing for any precipitation or phase separation.
-
-
Issue 2: Formulation Instability (Precipitation or Turbidity)
Question: Our formulation containing N,N-Bis(3-aminopropyl)dodecylamine is showing signs of instability, such as turbidity or precipitation, over time. What is causing this and how can it be prevented?
Answer:
Formulation instability is often a result of interactions between the biocide and other components in the formulation, or due to environmental factors.
Causality and Solutions:
-
Incompatibility with Anionic Surfactants: As a cationic compound (at relevant pHs), N,N-Bis(3-aminopropyl)dodecylamine can interact with anionic surfactants, leading to the formation of insoluble complexes that precipitate out of the solution.
-
Preventative Measures:
-
Avoid the use of strong anionic surfactants in your formulation.
-
If a surfactant is necessary, opt for compatible non-ionic or cationic surfactants.[6]
-
-
-
High Water Hardness: As mentioned previously, ions contributing to water hardness can react with the biocide, causing it to precipitate.[5]
-
Preventative Measures:
-
Use purified water for all formulations.
-
Incorporate chelating agents like EDTA to bind with hardness ions.
-
-
-
pH Shifts: A significant change in the pH of the formulation can alter the solubility of N,N-Bis(3-aminopropyl)dodecylamine and its interaction with other components, potentially leading to instability.
-
Preventative Measures:
-
Incorporate a robust buffering system to maintain the pH within the desired range.
-
Store the formulation in sealed containers to prevent absorption of atmospheric CO2, which can lower the pH of alkaline solutions.
-
-
Issue 3: Material Incompatibility
Question: We are concerned about the compatibility of N,N-Bis(3-aminopropyl)dodecylamine solutions with the materials of our experimental setup (e.g., containers, tubing). What materials should we use or avoid?
Answer:
Material compatibility is an important consideration, as N,N-Bis(3-aminopropyl)dodecylamine solutions are alkaline and can be corrosive to certain materials.[7]
Recommendations:
-
Recommended Materials:
-
High-density polyethylene (HDPE)
-
Polypropylene (PP)
-
Stainless steel (grades 304 and 316)
-
Glass
-
-
Materials to Avoid:
-
Aluminum
-
Copper
-
Brass
-
Zinc (galvanized surfaces)
-
Some soft plastics and elastomers (perform compatibility testing)
-
Experimental Protocol: Material Compatibility Testing
-
Cut small coupons of the material .
-
Immerse the coupons in the N,N-Bis(3-aminopropyl)dodecylamine working solution.
-
Also, immerse control coupons in deionized water.
-
Place the containers in an incubator at the intended experimental temperature.
-
Visually inspect the coupons and the solution daily for any signs of degradation, such as corrosion, discoloration, swelling, or precipitation.
-
After a predetermined period (e.g., 7 days), remove the coupons, rinse with deionized water, and dry them.
-
Measure any changes in weight or dimensions of the coupons.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and application of N,N-Bis(3-aminopropyl)dodecylamine.
1. What is the mechanism of action of N,N-Bis(3-aminopropyl)dodecylamine?
The primary mechanism of action involves the disruption of the microbial cell membrane. The molecule has a hydrophobic dodecyl tail and hydrophilic amine groups. The positively charged amine groups (at physiological pH) interact with the negatively charged components of the bacterial cell wall and membrane, while the hydrophobic tail penetrates the lipid bilayer. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis and death.
2. What is the spectrum of activity of N,N-Bis(3-aminopropyl)dodecylamine?
N,N-Bis(3-aminopropyl)dodecylamine is a broad-spectrum biocide effective against a wide range of microorganisms, including:
It has also shown good activity against mycobacteria.[5]
3. How does temperature affect the efficacy of N,N-Bis(3-aminopropyl)dodecylamine?
Generally, an increase in temperature enhances the biocidal activity of most disinfectants, including N,N-Bis(3-aminopropyl)dodecylamine.[11][12] Higher temperatures increase the fluidity of microbial membranes, potentially facilitating the penetration of the biocide. It also increases the rate of chemical reactions involved in the inactivation process.[12] Conversely, at lower temperatures, the efficacy may be reduced, requiring a longer contact time or a higher concentration to achieve the same level of disinfection.[12]
4. Can N,N-Bis(3-aminopropyl)dodecylamine be used in combination with other biocides?
Yes, N,N-Bis(3-aminopropyl)dodecylamine can be used synergistically with other biocides. For instance, it has been shown to have a synergistic effect when combined with didecyldimethylammonium chloride (DDAC) and γ-cyclodextrin against non-enveloped viruses.[10][13] Such combinations can broaden the spectrum of activity and may help to reduce the required concentrations of the individual biocides. When considering combinations, it is essential to perform compatibility and synergy testing.
5. How can the concentration of N,N-Bis(3-aminopropyl)dodecylamine in a solution be determined?
Several analytical methods can be used to determine the concentration of N,N-Bis(3-aminopropyl)dodecylamine:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for its separation and quantification.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective method for detecting and quantifying the compound, even at trace levels.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be employed for analysis.[16]
-
Titration: An acid-base titration can be a simple and cost-effective method for determining the concentration in less complex formulations.[15]
Table 1: Summary of Factors Influencing Efficacy
| Factor | Effect on Efficacy | Recommendations |
| pH | Highly dependent; efficacy can decrease at high pH.[17][18] | Optimize and buffer the pH of the solution. |
| Organic Load | Decreases efficacy due to binding of the biocide.[5] | Pre-clean surfaces; increase biocide concentration. |
| Water Hardness | Can cause precipitation and reduce activity.[5] | Use deionized water; add chelating agents. |
| Temperature | Efficacy generally increases with temperature.[11][19][20] | For cold applications, increase contact time or concentration.[12] |
| Incompatible Surfactants | Anionic surfactants can cause precipitation. | Use non-ionic or cationic surfactants.[6] |
| Contact Time | Longer contact time generally leads to higher efficacy.[11] | Ensure sufficient contact time as determined by efficacy testing. |
| Concentration | Higher concentration generally leads to higher efficacy.[17] | Use the minimum effective concentration determined for the specific application. |
Diagram 1: Troubleshooting Workflow for Reduced Biocidal Efficacy
Caption: Troubleshooting workflow for reduced biocidal efficacy.
References
- Ataman Kimya. N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE.
- Publisso. (3-Aminopropyl)-N′-dodecylpropane-1,3- diamine.
- Specialty Chemicals. High-Quality N,N-Bis(3-aminopropyl) Dodecylamine: Versatile Biocide and Chemical Intermediate.
- Google Patents. CA2375936C - Disinfectants based on n1n-bis(3-aminopropyl) octylamine.
- Google Patents. US10149471B2 - Disinfectant composition having residual biocidal properties.
- MDPI. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants.
- ZXCHEM. N, N-Bis(3-aminopropyl) dodecylamine China Manufacturer.
- Kerui Chemicals. N, N-Bis-(3-aminopropyl)-dodecylamines (Triameen Y12D).
- PubMed. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants.
- SIELC Technologies. Separation of N,N-Bis(3-aminopropyl)decylamine on Newcrom R1 HPLC column.
- Guidechem. N,N-Bis(3-aminopropyl)dodecylamine 2372-82-9 wiki.
- ResearchGate. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques | Request PDF.
- Ataman Kimya. BIS(3-AMINOPROPYL)DODECYLAMINE.
- journalssystem.com. Effect of pH and time on hydrodynamic properties of dodecylamine.
- Pharmacy 180. Factors Affecting the Antimicrobial Activity of Disinfectants - Microbiology.
- CymitQuimica. CAS 2372-82-9: N,N-Bis(3-aminopropyl)dodecylamine.
- PubMed. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques.
- ResearchGate. Factors influencing the antimicrobial activity of biocides | Download Table.
- National Institutes of Health. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC.
- PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- PubMed. Effect of pH, application technique, and chlorine-to-nitrogen ratio on disinfectant activity of inorganic chloramines with pure culture bacteria.
- ResearchGate. Influence of pH on the area response of N,N-Bis(2-hydroxyethyl)...
- Shanghai Sunwise Chemical. N,N-Bis(3-aminopropyl)-dodecylamine CAS 2372-82-9.
- PubMed. Effect of Temperature and Contact Time on the Activity of Eight Disinfectants - A Classification.
- MDPI. The Influence of the Temperature on Effectiveness of Selected Disinfectants Against African Swine Fever Virus (ASFV).
- National Institutes of Health. Environmental factors and antimicrobial efficacy: the impact of temperature and humidity on material surfaces - PMC.
- PubMed. The pH dependency of N-converting enzymatic processes, pathways and microbes: effect on net N 2 O production.
- RSSL. Disinfectant Efficacy: Getting the Temperature Right.
- WUR eDepot. Impacts of pH on mechanisms and rates of carbon and nitrogen mineralisation: a review.
- PubMed. The effects of temperature on sodium hypochlorite short-term stability, pulp dissolution capacity, and antimicrobial efficacy.
Sources
- 1. journalssystem.com [journalssystem.com]
- 2. Effect of pH, application technique, and chlorine-to-nitrogen ratio on disinfectant activity of inorganic chloramines with pure culture bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CA2375936C - Disinfectants based on n1n-bis(3-aminopropyl) octylamine - Google Patents [patents.google.com]
- 6. N, N-Bis(3-aminopropyl) dodecylamine China Manufacturer [zxchem.com]
- 7. series.publisso.de [series.publisso.de]
- 8. nbinno.com [nbinno.com]
- 9. China N,N-Bis-(3-aminopropyl)-dodecylamines ,CAS No. 2372-82-9,DPTA Y12 factory and manufacturers | Kerui Chemicals [keruichemical.com]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Temperature and Contact Time on the Activity of Eight Disinfectants - A Classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disinfectant Efficacy: Getting the Temperature Right | RSSL [rssl.com]
- 13. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of N,N-Bis(3-aminopropyl)decylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacy180.com [pharmacy180.com]
- 18. The pH dependency of N-converting enzymatic processes, pathways and microbes: effect on net N2 O production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Environmental factors and antimicrobial efficacy: the impact of temperature and humidity on material surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effects of temperature on sodium hypochlorite short-term stability, pulp dissolution capacity, and antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching the Activity of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Welcome to the technical support guide for managing the activity of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine. This resource is designed for researchers, scientists, and drug development professionals who utilize this potent biocidal surfactant in their work. Here, you will find scientifically grounded, field-tested answers to common questions and troubleshooting guidance for effectively neutralizing or "quenching" its activity in your experiments.
I. Understanding this compound
This compound, also known by trade names such as Lonzabac 12.100, is a versatile compound with a unique molecular structure that gives it both surfactant and biocidal properties.[1][2] Its long dodecyl chain provides a hydrophobic character, while the three amine groups offer hydrophilic and reactive sites.[3] This amphiphilic nature allows it to disrupt the cell membranes of microorganisms, leading to cell lysis, making it a highly effective agent against a broad spectrum of bacteria (both Gram-positive and Gram-negative), fungi, and enveloped viruses.[2][3][4][5]
The very properties that make this compound a powerful biocide also necessitate precise control over its activity. In many experimental contexts, its persistent biocidal action can interfere with downstream processes, harm sensitive biological samples, or pose environmental concerns if not properly neutralized. This guide provides the necessary information to quench its activity safely and effectively.
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and quenching of this compound.
Q1: Why do I need to quench the activity of this compound?
A1: Quenching is critical for several reasons:
-
Preventing Interference in Downstream Assays: The residual biocidal activity can inhibit or destroy enzymes, cells, or microorganisms that are the subject of subsequent experimental steps.
-
Ensuring Accurate Results: Uncontrolled biocidal activity can lead to false negatives or skewed data in microbiological or cell-based assays.
-
Protecting Sensitive Reagents: Many biological reagents, such as antibodies or nucleic acids, can be denatured or degraded by active surfactants.
-
Environmental Safety: Neutralizing the compound before disposal is crucial to prevent harm to aquatic life and to comply with local environmental regulations.
Q2: What is the primary mechanism for quenching this compound's activity?
A2: The most direct and effective method for quenching the activity of this compound is through acid-base neutralization . The compound is strongly alkaline, with a 1% aqueous solution having a pH of approximately 11.2. The amine groups are basic and readily react with acids. This neutralization reaction protonates the amine groups, altering the molecule's charge and conformation, which in turn disrupts its ability to interact with and lyse microbial cell membranes.
Q3: What are the recommended quenching agents?
A3: Simple, strong inorganic or organic acids are generally effective. However, for biological applications, it is often preferable to use a buffered system or a milder acid to avoid extreme pH shifts that could damage other components of your sample. Common and effective quenching agents include:
-
Hydrochloric Acid (HCl): A strong, readily available acid. Use a dilute solution (e.g., 0.1 M or 1 M) and add it dropwise while monitoring the pH.
-
Sulfuric Acid (H₂SO₄): Another strong acid that can be used similarly to HCl.
-
Citric Acid: A weaker organic acid that can be a good choice when a less aggressive pH change is desired.
-
Buffered Solutions: Phosphate-buffered saline (PBS) or other buffers with acidic components can be used to neutralize the amine while maintaining a stable pH.
Q4: How do I know when the quenching is complete?
A4: The most reliable indicator of complete quenching is the pH of the solution . The goal is to bring the pH to a neutral range (approximately 6.8-7.4) or to the optimal pH for your subsequent experimental steps. Use a calibrated pH meter for accurate measurements. A colorimetric pH indicator can be used for a quick, less precise check.
Q5: Are there any incompatible substances I should be aware of during quenching?
A5: Yes. This compound is incompatible with strong oxidizing agents and aldehydes.[6][7] Avoid mixing it with substances like bleach (sodium hypochlorite), hydrogen peroxide, or formaldehyde, as this can lead to hazardous reactions and the production of toxic fumes.
III. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Solution |
| Persistent antimicrobial activity observed after quenching. | Incomplete neutralization. The pH may not have reached the target neutral range. | Re-measure the pH of your solution. Add more of the quenching acid dropwise until the target pH is achieved and stable. Ensure thorough mixing. |
| Insufficient amount of quenching agent used. | Recalculate the stoichiometric amount of acid needed based on the concentration of the diamine in your solution. It's always best to titrate with the acid while monitoring the pH. | |
| Precipitate forms in the solution during quenching. | The salt formed from the neutralization reaction may be insoluble at the working concentration or in the specific buffer system. | Try using a different quenching acid that forms a more soluble salt. Alternatively, dilute the sample before or after quenching. Gentle warming may also help to redissolve the precipitate, but be mindful of the thermal stability of your other sample components. |
| My downstream biological assay is still inhibited after quenching. | The final pH of the quenched solution is not optimal for the assay. | Adjust the pH of the quenched solution to the specific requirements of your assay using a suitable buffer. |
| The salt concentration after neutralization is too high for the assay. | Consider a dialysis or buffer exchange step after quenching to remove excess salt. | |
| The solution color changes unexpectedly during quenching. | This could indicate a side reaction with another component in your sample matrix. | Review the composition of your sample. If possible, perform a mock quenching on a blank sample (without your analyte of interest) to identify the source of the color change. |
IV. Experimental Protocols
Here are detailed, step-by-step methodologies for quenching this compound.
Protocol 1: General Purpose Quenching using Hydrochloric Acid
This protocol is suitable for general laboratory applications where precise pH control is not critical for downstream steps.
Materials:
-
Solution containing this compound
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat[8]
Procedure:
-
Place the beaker containing your diamine solution on a stir plate and add a stir bar. Begin gentle stirring.
-
Immerse the probe of a calibrated pH meter into the solution.
-
Slowly add 0.1 M HCl dropwise to the solution.
-
Monitor the pH continuously. You will observe a significant drop in pH as the acid neutralizes the amine.
-
Continue adding the acid until the pH reaches the desired neutral range (e.g., pH 7.0).
-
Allow the solution to stir for an additional 5-10 minutes to ensure the reaction is complete and the pH is stable.
-
The quenched solution is now ready for the next step or for proper disposal according to your institution's guidelines.
Protocol 2: Quenching for Sensitive Biological Assays
This protocol is designed for applications where maintaining a stable, physiological pH is crucial.
Materials:
-
Solution containing this compound
-
1 M Citric Acid solution
-
1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Phosphate-Buffered Saline (PBS), 10x concentrate
-
Calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE[8]
Procedure:
-
On a stir plate, begin gently stirring your diamine solution.
-
Slowly add 1 M citric acid dropwise while monitoring the pH with a calibrated meter.
-
Titrate until the pH is slightly acidic (e.g., pH 6.0-6.5).
-
Add a sufficient volume of 10x PBS to achieve a final concentration of 1x PBS. This will buffer the solution.
-
Fine-tune the pH to your target (e.g., 7.4) using small additions of 1 M NaOH or 1 M HCl as needed.
-
Stir for 10-15 minutes to ensure a stable pH.
-
The buffered and quenched solution is now ready for use in sensitive biological assays.
V. Visualizing the Quenching Process
Workflow for Quenching this compound
Caption: A flowchart illustrating the general workflow for quenching the biocidal activity of the diamine.
Mechanism of Acid Neutralization
Caption: A simplified representation of the acid-base neutralization of the diamine's amine groups.
VI. Safety and Handling Precautions
-
Corrosive Nature: this compound is corrosive and can cause severe skin burns and eye damage.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.[8][11]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[8][12]
-
Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[13] Keep containers tightly sealed.[11]
-
Spills: In case of a spill, contain it with an inert absorbent material and dispose of it as hazardous waste according to your local regulations.[8] Do not allow the substance to enter drains or waterways.[8]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[8][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical assistance.[12]
-
References
- N-(3-AMINOPROPYL)
- Understanding the Safety and Handling of this compound. (URL: )
- Safety Data Sheet: this compound - Chemos GmbH&Co.KG. (URL: )
- Buy this compound | 2372-82-9 - Smolecule. (URL: )
- CAS 2372-82-9 this compound - BOC Sciences. (URL: )
- Safety D
- N,N-Bis(3-aminopropyl)
- This compound CAS 2372-82-9 - BLi-T - BLIT Chemical. (URL: )
- Exploring N-(3-Aminopropyl)
- This compound | 2372-82-9 - ChemicalBook. (URL: )
- Lonzabac-12.100. (URL: )
- LONZABAC 12.
- Exploring the Antimicrobial Efficacy and Industrial Potential of this compound. (URL: )
- 3-Aminopropyl)-N′-dodecylpropane-1,3- diamine - Publisso. (URL: )
- Lonzabac™ 12.100: Product Information | PDF | Amine | Solution - Scribd. (URL: )
- LONZABAC 12 |
- Lonzabac 12.
- Safety Data Sheet: this compound - Carl ROTH. (URL: )
Sources
- 1. innospk.com [innospk.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Buy this compound | 2372-82-9 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. oversiz.ru [oversiz.ru]
- 7. scribd.com [scribd.com]
- 8. chemos.de [chemos.de]
- 9. series.publisso.de [series.publisso.de]
- 10. carlroth.com [carlroth.com]
- 11. biosynth.com [biosynth.com]
- 12. echemi.com [echemi.com]
- 13. This compound CAS 2372-82-9 - BLi-T [blitchem.com]
Technical Support Center: Photostability of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the degradation of this compound under UV light. Our goal is to equip you with the scientific understanding and practical methodologies to conduct robust photostability studies.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the investigation of the photostability of this compound.
Q1: Why is my solution of this compound turning yellow after exposure to UV light?
A yellowing of the solution is a common indicator of photodegradation. Aliphatic amines can undergo photooxidation, leading to the formation of various chromophoric byproducts such as nitrosamines and nitramines, which can impart a yellow color to the solution[1]. The extent of color change can be a preliminary qualitative indicator of the degree of degradation.
Q2: I am observing a significant loss of the parent compound in my control sample that was kept in the dark. What could be the reason?
If you are observing degradation in your dark control, it suggests that factors other than light are contributing to the instability of your compound. This compound is a basic compound and may be susceptible to thermal degradation or interaction with components of your formulation or container[2][3]. It is crucial to ensure that your control samples are stored under identical conditions (temperature, container, etc.) as the light-exposed samples to isolate the effects of UV radiation[2].
Q3: My analytical results for the degradation products are not reproducible. What are the common causes?
Lack of reproducibility in the quantification of degradation products can stem from several sources. Given the polar nature of this compound and its potential degradation products, analytical challenges are common. Issues can include:
-
Poor chromatographic peak shape: Amines are known to interact with residual silanol groups on silica-based columns, leading to peak tailing and inconsistent integration[4][5].
-
Matrix effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analytes, leading to variability[6].
-
Incomplete derivatization (for GC-MS): If using gas chromatography, incomplete or inconsistent derivatization of the polar amine groups will result in poor reproducibility[7][8][9].
Q4: What are the regulatory guidelines I should follow for photostability testing?
The internationally recognized guideline for photostability testing is the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products"[2][10]. This guideline outlines the recommended light sources, exposure levels, and experimental design for conducting photostability studies to be included in regulatory submissions.
II. Troubleshooting Guide for Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during the photostability testing of this compound.
Issue 1: Inconsistent Degradation Rates Between Experiments
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Fluctuations in UV Lamp Intensity | The rate of photodegradation is directly proportional to the intensity of the light source. Aging bulbs or power fluctuations can lead to inconsistent UV output. | 1. Regularly calibrate your UV light source using a radiometer or a validated chemical actinometric system as recommended by ICH Q1B guidelines[11]. 2. Document the lamp's age and usage hours. 3. Ensure a stable power supply to the photostability chamber. |
| Temperature Variations | Photochemical reactions can have a thermal component. Inconsistent temperature control within the photostability chamber can affect degradation rates. | 1. Monitor and record the temperature inside the chamber throughout the experiment. 2. Use a dark control sample placed alongside the exposed sample to differentiate between thermal and photodegradation[2]. |
| Sample Preparation Inconsistency | The concentration of the compound, the solvent system, and the presence of excipients can all influence the rate of degradation. | 1. Use a precise and validated method for preparing your sample solutions. 2. Ensure the complete dissolution of this compound. 3. Be aware that different solvents can affect the degradation pathway[12]. |
Issue 2: Difficulty in Identifying and Quantifying Degradation Products
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Low Concentration of Degradation Products | In the early stages of degradation, the concentration of byproducts may be below the limit of detection of your analytical method. | 1. Increase the UV exposure time to generate a higher concentration of degradation products for identification purposes (forced degradation)[3][10]. 2. Concentrate your sample before analysis using appropriate techniques like solid-phase extraction (SPE) or solvent evaporation. |
| Unsuitable Analytical Method | This compound and its degradation products are polar and may not be amenable to standard reversed-phase LC or GC methods without optimization. | For LC-MS/MS: 1. Use a column designed for polar compounds or employ hydrophilic interaction liquid chromatography (HILIC). 2. Optimize the mobile phase pH. For amines, a higher pH can improve peak shape by reducing interaction with the stationary phase[4]. 3. Consider ion-pairing agents, though they can be problematic for MS detection. For GC-MS: 1. Derivatize the amine groups to increase volatility and reduce polarity. Common derivatizing agents for amines include silylating agents (e.g., BSTFA), acylating agents (e.g., TFAA), and chloroformates[7][8][9][13][14]. 2. Optimize the derivatization reaction conditions (temperature, time, reagent concentration) for completeness. |
| Co-elution of Degradation Products | The degradation process can lead to a complex mixture of structurally similar byproducts that are difficult to separate chromatographically. | 1. Optimize your chromatographic gradient (for LC) or temperature program (for GC) to improve resolution. 2. Experiment with different column stationary phases. 3. For LC-MS/MS, utilize the high selectivity of Multiple Reaction Monitoring (MRM) to quantify co-eluting compounds if they have different precursor-product ion transitions. |
III. Hypothesized Degradation Pathway of this compound under UV Light
While specific studies on the photodegradation of this compound are limited, a plausible degradation pathway can be hypothesized based on the known photochemistry of aliphatic amines[1][15][16]. The degradation is likely initiated by the formation of highly reactive hydroxyl radicals from residual water or other components in the formulation upon UV exposure.
The proposed mechanism involves the following key steps:
-
Hydrogen Abstraction: A hydroxyl radical abstracts a hydrogen atom from the carbon alpha to one of the nitrogen atoms, forming a carbon-centered radical.
-
Oxidation: The carbon-centered radical reacts with molecular oxygen to form a peroxy radical.
-
Further Reactions: The peroxy radical can undergo a series of reactions, including fragmentation of the C-N bond, leading to the formation of smaller aldehydes, ketones, and amines.
-
N-Oxidation: The nitrogen atoms themselves can be oxidized, leading to the formation of N-oxides, nitrosamines, and nitramines, which are often colored compounds[1][17][18].
Caption: Hypothesized UV degradation pathway of this compound.
IV. Experimental Protocols
A. Photostability Testing Protocol (ICH Q1B Compliant)
This protocol outlines the steps for conducting a confirmatory photostability study.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol, water, or the final formulation buffer). The concentration should be accurately known and within the linear range of the analytical method.
-
Dispense the solution into chemically inert and transparent containers (e.g., quartz cuvettes or vials).
-
Prepare a "dark control" sample by wrapping an identical container with aluminum foil to protect it from light[2].
-
-
Light Exposure:
-
Place the transparent and dark control samples in a photostability chamber equipped with a light source compliant with ICH Q1B Option 1 or Option 2[2][10].
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Monitor and control the temperature within the chamber to minimize thermal degradation.
-
-
Sample Analysis:
-
At appropriate time intervals, withdraw aliquots from both the light-exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound and any degradation products.
-
Assess any changes in physical properties, such as appearance (e.g., color change) and pH.
-
Caption: Experimental workflow for photostability testing.
B. Analytical Method: LC-MS/MS for Quantification
This provides a starting point for developing an LC-MS/MS method for the analysis of this compound and its degradation products.
-
Liquid Chromatography:
-
Column: A C18 column with a polar endcapping or a HILIC column.
-
Mobile Phase A: 0.1% formic acid or ammonium formate in water (adjust pH as needed for optimal peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]+) for the parent compound and potential degradation products and optimize the collision energy to identify the most abundant and specific product ions.
-
V. References
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Validation & Comparative
A Comparative Guide to the Efficacy of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine versus Quaternary Ammonium Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This guide provides an in-depth, objective comparison of two significant classes of antimicrobial compounds: N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, a potent polyamine, and the widely utilized Quaternary Ammonium Compounds (QACs). Our analysis is grounded in experimental data to support researchers in making informed decisions for their specific applications, from surface disinfection to the development of novel antimicrobial agents.
Introduction to the Antimicrobial Agents
The control of microbial contamination is a cornerstone of research, healthcare, and industrial processes. The selection of an appropriate biocide requires a nuanced understanding of its chemical properties, mechanism of action, efficacy, and potential for resistance development. This guide dissects the key attributes of this compound and QACs to illuminate their respective strengths and weaknesses.
This compound (Diamine): Also known as Laurylamine dipropylenediamine, this compound is a polyamine-based biocide.[1][2] Its structure is characterized by a long hydrophobic dodecyl (C12) tail and a hydrophilic head containing three amine groups.[3] This dual functionality makes it not only an effective biocide but also a non-ionic surfactant with cleaning properties.[4]
Quaternary Ammonium Compounds (QACs): QACs are a broad class of cationic surfactants that have been a mainstay in disinfection for nearly a century.[5] Their fundamental structure consists of a positively charged nitrogen atom bonded to four organic groups (R groups), with a halide anion (typically chloride or bromide) completing the salt.[5][6] The nature of the R groups defines the specific properties and "generation" of the QAC, allowing for a wide variety of formulations.[5]
Table 1: General Properties
| Feature | This compound | Quaternary Ammonium Compounds (QACs) |
| Chemical Class | Polyamine, Triamine | Cationic Surfactant |
| Charge | Cationic at physiological pH[3] | Permanently Cationic[6] |
| Key Functional Groups | Three amine groups, C12 alkyl chain | Quaternary nitrogen center, 1-2 long alkyl chains |
| Common Examples | Laurylamine dipropylenediamine | Benzalkonium chloride (BAC), Didecyldimethylammonium chloride (DDAC) |
Mechanism of Antimicrobial Action: A Tale of Membrane Disruption
Both Diamine and QACs exert their primary antimicrobial effect by targeting the microbial cell membrane, a mechanism that leads to rapid cell death. However, the specifics of their interaction differ, influencing their efficacy and spectrum.
-
This compound: The antimicrobial action is a multi-step process.[3] Initially, the positively charged amino groups are electrostatically attracted to the negatively charged components of the microbial cell surface (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[3][7] Following this adsorption, the hydrophobic dodecyl tail penetrates and integrates into the lipid bilayer of the cell membrane.[4] This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell lysis.[3][4][8]
-
Quaternary Ammonium Compounds: As permanent cations, QACs also adsorb to the negatively charged cell surface.[7] The positively charged nitrogen headgroup interacts with acidic phospholipids in the membrane, while the hydrophobic alkyl tail(s) penetrate the hydrophobic core of the membrane.[9] This process disorganizes the membrane, compromising its function as a selective barrier and leading to the leakage of low-molecular-weight materials from the cytoplasm.[5][10] Subsequent events can include the degradation of proteins and nucleic acids, culminating in cell wall lysis mediated by autolytic enzymes.[5]
Caption: Comparative Mechanisms of Antimicrobial Action.
Comparative Efficacy and Antimicrobial Spectrum
A critical differentiator for any biocide is its spectrum of activity and its performance under challenging conditions.
Table 2: Antimicrobial Efficacy Overview
| Target Microorganism | This compound | Quaternary Ammonium Compounds (QACs) |
| Gram-Positive Bacteria (e.g., S. aureus) | High . Potent activity due to direct interaction with the cell wall and membrane.[3][4] | High . Generally very effective; optimal alkyl chain length is 12-14 carbons.[9][11] |
| Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) | High . Broad-spectrum activity, though may require higher concentrations than for Gram-positives.[3][4] | Moderate to High . Efficacy varies; the outer membrane can act as a barrier. Optimal alkyl chain length is 14-16 carbons.[9][11] |
| Fungi / Yeasts (e.g., C. albicans) | High . Effective against fungi and molds.[4] | High . Generally fungistatic or fungicidal depending on formulation.[9][11] |
| Viruses | High . Effective against viruses.[3] | High (Enveloped Viruses) . Effective against lipid-containing viruses.[5][6] Efficacy against non-enveloped viruses is formulation-dependent.[5][6] |
| Bacterial Biofilms | High . Outperforms QACs in eradicating biofilms.[4] Reduced activity compared to planktonic cells, but still potent.[3] | Low to Moderate . Biofilm matrix can sequester QACs, significantly reducing efficacy.[12] |
| Effect of Organic Load | Low Impact . Efficacy is maintained well in the presence of organic matter.[3][13] | High Impact . Efficacy can be significantly reduced by organic soil and hard water. |
Experimental data suggests that Diamine is a highly potent biocide, in some cases outperforming QACs, particularly against challenging targets like bacterial biofilms.[4] Its polyamine structure appears to facilitate more rapid and effective penetration of microbial defenses.[4]
Mechanisms of Microbial Resistance
The emergence of microbial resistance is a critical threat that can render disinfectants ineffective. The mechanisms of resistance to Diamine and QACs differ significantly in their prevalence and implications.
-
This compound: The potential for resistance development is considered low.[3] This is attributed to its aggressive, multi-target membrane disruption, which is difficult for microbes to overcome through single-point mutations. However, physical defense mechanisms like biofilm formation can increase resistance by limiting the compound's access to cells.[3] Importantly, cross-resistance with QACs has been noted, suggesting shared resistance pathways such as membrane modifications.[3]
-
Quaternary Ammonium Compounds: Resistance to QACs is a well-documented and growing concern.[12][14] Bacteria can employ several strategies:
-
Efflux Pumps: These are membrane proteins that actively pump QACs out of the cell, preventing them from reaching their target. This is a primary mechanism of resistance.[12][15]
-
Cell Envelope Modification: Changes to the composition of the cell wall or outer membrane can reduce QAC permeability.[15]
-
Genetic Acquisition: Resistance genes, such as the qac gene family, can be acquired on mobile genetic elements like plasmids and integrons.[15][16] This is particularly alarming as these elements often carry genes for antibiotic resistance, leading to co-selection of disinfectant and antibiotic resistance.[12][15][16]
-
Experimental Protocol: Evaluating Surface Disinfection Efficacy
To provide a framework for comparative testing, we outline a standardized protocol based on the principles of the EN 13697 quantitative surface test. This method assesses the efficacy of a disinfectant on a non-porous surface under conditions that simulate practical use.
Caption: Experimental Workflow for Surface Disinfection Efficacy Testing.
Methodology in Detail:
-
Microorganism Preparation: Cultivate the selected test organisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442) in an appropriate broth to achieve a standardized cell density.
-
Interfering Substance: To simulate real-world conditions, an organic load (e.g., 3.0 g/L bovine albumin for "clean" conditions or 10 g/L yeast extract plus 10 mL/L hard water for "dirty" conditions) is added to the microbial suspension.
-
Inoculation: A precise volume of the microbial suspension is applied to the center of a sterile stainless steel disc and allowed to dry, forming a microbial film.
-
Disinfectant Application: The test disinfectant (either Diamine or a QAC solution) is applied to completely cover the dried film for a pre-determined contact time (e.g., 5 minutes).
-
Neutralization: After the contact time, a validated neutralizing solution is added to immediately halt the antimicrobial activity of the disinfectant. This step is crucial to prevent an overestimation of efficacy.
-
Recovery and Enumeration: Surviving microorganisms are recovered from the surface, serially diluted, and plated on agar. After incubation, the resulting colonies are counted.
-
Log Reduction Calculation: The number of surviving organisms is compared to a control disc treated with a placebo (e.g., sterile water). Efficacy is expressed as a logarithmic reduction. A ≥ 4-log reduction for bacteria is typically required to pass the standard.
Practical Considerations: Safety, Compatibility, and Environmental Impact
The ideal biocide must be not only effective but also safe to handle, compatible with materials, and environmentally benign.
Table 3: Comparative Profile of Practical Considerations
| Aspect | This compound | Quaternary Ammonium Compounds (QACs) |
| Material Compatibility | Corrosive and alkaline in concentrated form, requiring careful formulation.[17] | Generally good compatibility with a wide range of surfaces; comparatively unreactive.[18] |
| Human Safety & Toxicity | High Hazard (Concentrate): Causes severe skin burns and eye damage.[19] Moderate acute oral toxicity.[17] Potential for occupational contact dermatitis.[4] | Moderate Hazard: Low toxicity in use-dilutions.[5] Concentrates can cause skin/respiratory irritation.[6] Chronic exposure linked to potential reproductive and metabolic issues.[20][21] |
| Environmental Fate | Biodegradable. Reported to be readily biodegradable (96% in 12 days). | Persistent. Can persist in the environment, accumulating in wastewater, sediment, and dust.[21][22][23] |
| Ecotoxicity | Data on ecotoxicity is less extensive but should be considered based on its surfactant properties. | High Concern. Toxic to aquatic organisms, including algae, invertebrates, and fish, at low concentrations.[20][21][22] |
Conclusion and Recommendations
The choice between this compound and Quaternary Ammonium Compounds is a decision that must balance potent efficacy against the significant challenges of resistance and environmental safety.
-
This compound emerges as a highly potent, broad-spectrum biocide with superior performance against challenging biofilms and a lower intrinsic risk of inducing microbial resistance. Its favorable biodegradability profile presents a significant environmental advantage. However, its corrosive nature requires careful handling and formulation to ensure material compatibility and user safety.
-
Quaternary Ammonium Compounds remain a versatile and widely used class of disinfectants with a long history of use and good material compatibility. Their primary drawbacks are the well-documented and increasing prevalence of microbial resistance, the potential for co-selection of antibiotic resistance, and their significant environmental persistence and ecotoxicity.
For applications demanding the highest level of antimicrobial efficacy, particularly against biofilms, and where environmental impact is a primary concern, This compound represents a compelling alternative to traditional QACs. For general-purpose disinfection where material compatibility is paramount, QACs remain a viable option, but their use should be guided by stewardship principles to mitigate the risks of resistance and environmental contamination.
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Comparative study of Laurylamine dipropylenediamine and glutaraldehyde as disinfectants
An In-Depth Comparative Analysis of Laurylamine Dipropylenediamine and Glutaraldehyde as High-Performance Disinfectants
For professionals in research and drug development, selecting the appropriate disinfectant is a critical decision that hinges on a nuanced understanding of efficacy, mechanism, and practical limitations. This guide provides a detailed comparative study of two widely utilized biocides: Laurylamine Dipropylenediamine, a surfactant-based amine compound, and Glutaraldehyde, a potent aldehyde sterilant. We will dissect their core mechanisms, antimicrobial performance, and operational considerations, supported by experimental data to inform your selection process.
Fundamental Chemistry and Mechanism of Action
The disinfecting prowess of these two compounds stems from fundamentally different chemical interactions with microbial life.
Laurylamine Dipropylenediamine (LDAP) , also known as N,N-bis(3-aminopropyl)dodecylamine, is a non-ionic surfactant with a 12-carbon alkyl chain connected to polar amine groups.[1][2] Its primary mode of action is physical disruption of the cell membrane. The lipophilic carbon tail integrates into the lipid bilayer of microbial cell membranes, while the hydrophilic amine groups interact with the aqueous environment. This molecular interference compromises membrane integrity, leading to leakage of essential intracellular components and ultimately, cell death. Its surfactant properties also aid in the physical removal of microorganisms from surfaces.[3][4]
Glutaraldehyde (GTA) , a saturated dialdehyde, operates through a chemical cross-linking mechanism.[5] Its two aldehyde groups react covalently with primary amine groups on microbial cell surfaces, particularly the sulfhydryl, hydroxyl, carboxyl, and amino groups found in proteins and nucleic acids.[6][7][8] This alkylation process forms irreversible cross-links, effectively denaturing proteins and disrupting DNA and RNA synthesis.[5][9] This complete disruption of cellular structure and function leads to rapid cell death.[6] Glutaraldehyde's activity is significantly enhanced in alkaline solutions (pH 7.5-8.5), which is believed to increase the number of reactive sites on the bacterial cell surface.[5][6]
Comparative Antimicrobial Efficacy
Both disinfectants exhibit broad-spectrum activity, but their performance profiles against specific microorganisms, particularly resistant forms like bacterial spores, differ significantly.
Glutaraldehyde is recognized as a high-level disinfectant and chemical sterilant.[10][11] It is effective against a wide array of pathogens including Gram-positive and Gram-negative bacteria, fungi, and both enveloped and non-enveloped viruses.[9][10] Crucially, it is also sporicidal, though achieving sterilization requires extended contact times, often ranging from 3 to 12 hours.[8][10] However, some strains of nontuberculous mycobacteria have demonstrated resistance to glutaraldehyde.[8][10][12]
Laurylamine Dipropylenediamine also provides broad-spectrum efficacy against bacteria and fungi. Its surfactant nature makes it particularly effective against biofilms. While virucidal, its efficacy against highly resistant non-enveloped viruses and bacterial spores is generally lower than that of activated glutaraldehyde.
| Feature | Laurylamine Dipropylenediamine | Glutaraldehyde |
| Bacteria (Vegetative) | Effective against Gram-positive and Gram-negative bacteria. | Highly effective; a 2% solution can kill vegetative bacteria in under 2 minutes.[8] |
| Mycobacteria | Efficacy data is less documented compared to GTA. | Tuberculocidal; a 2% solution is effective in under 10 minutes.[8] Some resistance reported in M. chelonae.[10][12] |
| Fungi | Effective. | Highly effective.[8][9] |
| Viruses | Effective against viruses. | Highly effective against enveloped and non-enveloped viruses.[8][13] |
| Spores | Not considered a primary sporicidal agent. | Sporicidal. A 2% solution requires 3-12 hours for sterilization.[8][10] |
| Biofilms | Effective due to surfactant properties. | Effective, but pre-cleaning is often recommended. |
Table 1: Summary of Antimicrobial Spectrum
Quantitative Efficacy Data
| Disinfectant | Organism | Concentration | Contact Time | Log Reduction | Source |
| Glutaraldehyde | Vaccinia Virus | 100 ppm | 5 minutes | ≥4.24 | [13] |
| Glutaraldehyde | Adenovirus | 125 ppm | 5 minutes | ≥4.54 | [13] |
| Glutaraldehyde | Murine Norovirus | 4,000 ppm | 5 minutes | ~4.0 | [13] |
| Glutaraldehyde | Pseudomonas aeruginosa | 2% | 5 minutes | >5 | [14] |
| Glutaraldehyde | Mycobacterium chelonae | 2% | 5 minutes | >5 | [14] |
| Laurylamine Dipropylenediamine | Standard Bacteria | 0.4% (in formulation) | 5 minutes | >5 (Passes EN 1276) | [2] |
| Laurylamine Dipropylenediamine | Standard Bacteria/Fungi | 1.5% (in formulation) | Not Specified | >4 (Passes EN 13697) | [2] |
Table 2: Selected Quantitative Disinfection Data
Practical Application & Field Considerations
The choice between these disinfectants extends beyond raw efficacy to include safety, material compatibility, and stability.
| Consideration | Laurylamine Dipropylenediamine | Glutaraldehyde |
| Toxicity & Safety | Classified as a skin and eye irritant.[4][15][16] Acute oral toxicity (LD50 Rat: 261 mg/kg).[16] | Potent skin, eye, and respiratory irritant and sensitizer.[10][11][17] Strict ventilation and PPE are required.[17][18] ACGIH exposure limit is 0.05 ppm.[17] |
| Material Compatibility | Good compatibility; also acts as a corrosion inhibitor.[1][3] | Excellent compatibility; non-corrosive to metals, rubber, and plastics, making it ideal for medical instruments.[9][10] |
| Effect of Organic Load | As a surfactant, it has inherent cleaning properties. | Efficacy is reduced by organic matter like blood or soil, which it can "fix" to surfaces, making pre-cleaning essential.[10][19] |
| pH & Stability | Stable across a range of pH values. | Most active at alkaline pH (7.5-8.5), requiring an "activator" (e.g., sodium bicarbonate). Activated solutions have a limited shelf-life (e.g., 14-28 days).[5][19] |
| Environmental Profile | Biodegradable but can be hazardous to the aquatic environment. | Highly toxic to aquatic organisms.[17] |
Table 3: Comparative Application and Safety Profile
Standardized Protocol for Disinfectant Efficacy Testing (Surface Test)
To ensure the validity of disinfectant claims, a robust, standardized testing protocol is essential. The following workflow is based on principles outlined in regulatory standards like EN 13697 and USP <1072>.[2][20]
Experimental Workflow
-
Preparation of Materials:
-
Select representative surface carriers (e.g., stainless steel coupons) and sterilize them.[20]
-
Prepare and standardize microbial cultures (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) to a known concentration.[20]
-
Prepare the disinfectant to its precise in-use dilution and temperature.[20]
-
Prepare a validated neutralizing broth capable of halting the disinfectant's activity without harming the microorganisms.[21]
-
-
Inoculation of Carriers:
-
Pipette a standard volume of the microbial suspension onto the center of each sterile carrier.
-
If required, add an organic load (e.g., bovine serum albumin) to simulate "dirty" conditions.
-
Dry the inoculated carriers in a controlled environment until the inoculum is visibly dry.
-
-
Disinfectant Exposure:
-
Apply the prepared disinfectant to the dried inoculum on the carrier, ensuring complete coverage.
-
Start a timer for the specified contact time (e.g., 5, 10 minutes).[20]
-
-
Neutralization and Recovery:
-
At the end of the contact time, transfer the carrier to a tube containing the neutralizing broth to immediately stop the disinfectant's action.[21]
-
Elute the surviving microorganisms from the carrier surface using physical agitation (e.g., vortexing, sonication).
-
-
Enumeration and Analysis:
-
Perform serial dilutions of the neutralized solution and plate onto growth agar.
-
Incubate the plates under appropriate conditions.
-
Count the resulting colonies (Colony Forming Units, or CFUs).
-
Calculate the log₁₀ reduction by comparing the number of survivors on the test carriers to control carriers that were treated with a placebo (e.g., sterile water) instead of the disinfectant.
-
Conclusion and Strategic Recommendations
Both Laurylamine Dipropylenediamine and Glutaraldehyde are powerful disinfectants, but their optimal applications differ significantly.
Glutaraldehyde remains the benchmark for high-level disinfection and sterilization of critical and semi-critical items, especially in healthcare settings where sporicidal activity is required.[11][22] Its excellent material compatibility makes it a preferred choice for reprocessing sensitive instruments like endoscopes.[9][23] However, its high toxicity necessitates stringent safety protocols, and its performance is compromised by organic soil, mandating rigorous pre-cleaning procedures.[10]
Laurylamine Dipropylenediamine emerges as a versatile and strong candidate for general environmental surface disinfection, particularly in food processing and institutional settings.[1][3] Its dual role as a surfactant and biocide provides cleaning and disinfecting action simultaneously, and it demonstrates good efficacy against bacteria and biofilms. Its more favorable safety profile compared to glutaraldehyde makes it suitable for applications where user exposure is a greater concern.
Ultimately, the selection between these two agents must be data-driven. For applications requiring sterilization or high-level disinfection against spores and resistant mycobacteria, an activated glutaraldehyde solution is the authoritative choice, provided that safety and pre-cleaning protocols are strictly enforced. For routine surface disinfection where broad bactericidal and fungicidal activity is needed with a better safety margin, Laurylamine Dipropylenediamine presents a compelling and effective alternative.
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A Comparative Guide to Validating Virucidal Efficacy: Lonzabac 12 and the EN 14476 Standard
Introduction: The Imperative of Standardized Virucidal Validation
In the fields of healthcare, institutional hygiene, and public safety, the confident selection of a chemical disinfectant is paramount. The ability of a product to inactivate viral pathogens is not a matter of simple claims but of rigorous, standardized validation. The European Standard EN 14476 serves as a critical benchmark, providing a quantitative method to assess the virucidal activity of chemical disinfectants and antiseptics intended for use in the medical area.[1][2] This guide offers a detailed exploration of the EN 14476 standard as a framework for validating the efficacy of Lonzabac 12, a biocidal amine, and compares its expected performance characteristics against established alternative virucidal agents.
Deconstructing the Benchmark: The EN 14476 Standard
EN 14476 is a phase 2, step 1 quantitative suspension test designed to evaluate a product's ability to reduce the titre of infectious viruses under conditions that simulate practical use.[3][4] Its protocols are essential for substantiating virucidal claims on products used for hygienic handrubs, instrument disinfection, and surface cleaning.[5][6]
Key Parameters of EN 14476:
-
Required Efficacy : A product must demonstrate a minimum 4 log₁₀ reduction (99.99%) in viral titre to pass the test.[5][7]
-
Test Viruses : The standard uses a panel of viruses to determine the spectrum of activity. Claims are tiered based on which viruses are successfully inactivated:
-
Activity Against Enveloped Viruses : Requires passing against Vaccinia virus. This claim covers lipid-enveloped viruses such as coronaviruses, influenza viruses, and Hepatitis B.[7][8]
-
Limited Spectrum Virucidal Activity : Requires passing against Adenovirus and Murine Norovirus. This covers all enveloped viruses plus the more resistant Norovirus and Adenovirus.[1][9]
-
Full Virucidal Activity : The most stringent claim, requiring efficacy against Poliovirus, Adenovirus, and Murine Norovirus. Poliovirus is a small, non-enveloped virus known for its high resistance to chemical disinfectants.[1][8]
-
-
Interfering Substances : To mimic real-world scenarios, the test is conducted under "clean conditions" (0.3 g/L bovine albumin) or more challenging "dirty conditions" (3 g/L bovine albumin + 3 ml/L erythrocytes).[2][5]
-
Contact Time and Temperature : These are set to reflect the product's intended application, with contact times ranging from 30 seconds to 60 minutes, typically at a temperature of 20°C.[5][10]
Focus Product Profile: Lonzabac 12
Lonzabac 12 is the trade name for the chemical compound N,N-bis(3-aminopropyl)dodecylamine. It is a biocidal amine known for its broad-spectrum activity against both gram-positive and gram-negative bacteria.[11][12] Its chemical structure lends it surfactant properties, which are integral to its antimicrobial mechanism.[13][14]
Mechanism of Action (Virucidal): While detailed mechanistic studies on Lonzabac 12's virucidal action are specific, its nature as a cationic surfactant suggests a mechanism primarily focused on disrupting the viral envelope.[15] Cationic agents interact with and destabilize the negatively charged lipid membranes of enveloped viruses, leading to loss of structural integrity and inactivation.[15][16] This mode of action is highly effective against enveloped viruses like Hepatitis B, as noted in product literature.[14][17] Its efficacy against more resilient, non-enveloped viruses, which lack a lipid envelope, requires specific validation through the rigorous challenges posed by EN 14476.
Comparative Analysis: Lonzabac 12 vs. Alternative Virucidal Agents
The selection of a disinfectant depends on the target pathogens and the use environment. Lonzabac 12's performance profile is best understood in comparison to other common classes of virucidal agents.
| Virucidal Agent | Chemical Class | Primary Mechanism of Action | Efficacy vs. Enveloped Viruses (e.g., Vaccinia) | Efficacy vs. Non-Enveloped Viruses (e.g., Polio, Adeno) | Key Considerations |
| Lonzabac 12 | Biocidal Amine | Disruption of lipid viral envelope.[14][15] | Expected: High [14][17] | Requires Validation | Good surfactant properties; maintains efficacy in the presence of organic soil.[11][13] |
| Quaternary Ammonium Compounds (QACs) | Cationic Surfactant | Disruption of lipid viral envelope.[15] | High [15][18] | Variable to Low [18][19] | Commonly used, but often ineffective against norovirus and other non-enveloped viruses.[19] |
| Alcohols (Ethanol, Isopropanol) | Alcohol | Denaturation of proteins.[20] | High [20] | Variable (Often ineffective against Poliovirus, Hepatitis A).[20] | Fast-acting but evaporates quickly, potentially limiting contact time. Flammable. |
| Glutaraldehyde | Aldehyde | Alkylation of proteins and nucleic acids. | High | High [21] | Broad-spectrum, but can be a respiratory and skin irritant. Requires careful handling.[22] |
| Sodium Hypochlorite (Bleach) | Halogen | Strong oxidizer; denatures proteins and destroys nucleic acids. | High | High [20] | Very effective and inexpensive, but corrosive to metals and can be inactivated by organic matter.[22][23] |
| Peracetic Acid | Peroxygen Compound | Oxidation of cellular components. | High | High [21][24] | Broad-spectrum and environmentally friendly byproducts, but can be corrosive. |
Experimental Protocol: EN 14476 Quantitative Suspension Test
This protocol outlines the essential steps for validating the virucidal efficacy of a test product like Lonzabac 12.
1. Preparation of Materials and Reagents
-
Rationale : To ensure all components are standardized and do not introduce variability into the assay.
-
Steps :
-
Culture and maintain the appropriate host cell line for the chosen test viruses (e.g., Vero cells for Poliovirus).
-
Prepare and titrate a high-concentration stock of the test virus(es) (e.g., Adenovirus Type 5, Poliovirus Type 1, Murine Norovirus, Vaccinia virus).
-
Prepare the interfering substance: "clean conditions" (0.3 g/L bovine albumin solution) or "dirty conditions" (3.0 g/L bovine albumin with 3 ml/L sheep erythrocytes).
-
Prepare the test product at three concentrations (including one in the active and one in the non-active range) as specified by the manufacturer's instructions. Ready-to-use products are typically tested at 80% or 97% concentration.[3][9]
-
Prepare a validated neutralization medium to halt the virucidal action at the end of the contact time.
-
2. The Virucidal Test Procedure
-
Rationale : To expose the test virus to the disinfectant under controlled, reproducible conditions that mimic its intended use.
-
Steps :
-
Equilibrate all solutions (virus suspension, interfering substance, test product) to the specified test temperature (e.g., 20°C).
-
In a sterile tube, mix 1 part interfering substance with 1 part virus suspension.
-
Add 8 parts of the test product solution. Start a timer immediately for the specified contact time (e.g., 5 minutes).
-
At the end of the contact time, transfer 1 part of the test mixture into 8 parts of the neutralization medium and 1 part water. This mixture remains in the neutralizer for 5 minutes.
-
3. Controls and Validation
-
Rationale : To ensure the test results are valid and not due to experimental artifacts. These controls are run in parallel to the main test.
-
Steps :
-
Virus Titer Control : Determines the initial virus concentration. Mix the virus with water instead of the disinfectant.
-
Cytotoxicity Control : Evaluates if the disinfectant/neutralizer mixture is toxic to the host cells, which could mimic virucidal activity.
-
Neutralization Control : Confirms that the neutralization medium effectively stops the disinfectant's activity.
-
Reference Test : A reference disinfectant (e.g., glutaraldehyde or formaldehyde) is often tested to verify the methodology and the resistance of the test virus strain.[3]
-
4. Quantification of Viral Infectivity
-
Rationale : To measure the number of infectious virus particles remaining after disinfectant exposure and in the control samples.
-
Steps :
-
Create serial 10-fold dilutions of the neutralized test mixture and all control mixtures.
-
Inoculate the host cell monolayers with these dilutions.
-
Incubate the cell cultures for a period sufficient for the virus to cause a cytopathic effect (CPE), typically 3-7 days.
-
Observe the plates for CPE and calculate the viral titre, usually expressed as TCID₅₀ (50% Tissue Culture Infective Dose) per ml.
-
5. Calculation and Interpretation
-
Rationale : To determine the level of viral inactivation and ascertain if the product meets the standard's performance criteria.
-
Steps :
-
Calculate the log₁₀ reduction in viral titre by subtracting the log₁₀ titre of the test mixture from the log₁₀ titre of the virus control.
-
If the log₁₀ reduction is ≥ 4.0, and all experimental controls are valid, the product passes the test for that specific virus, concentration, contact time, and interfering substance.
-
Visualizing the Validation Process
The following diagrams illustrate the experimental workflow and the logical framework for making virucidal claims based on EN 14476.
Caption: Logical framework for virucidal claims based on EN 14476 test results.
Conclusion
The EN 14476 standard provides an indispensable, evidence-based pathway for the validation of virucidal disinfectants. For a product like Lonzabac 12, whose chemical nature suggests strong efficacy against enveloped viruses, this standard offers the framework to substantiate these claims and investigate its activity against more challenging non-enveloped viruses. By adhering to the rigorous protocols, including appropriate test viruses, interfering substances, and controls, researchers and drug development professionals can generate the reliable, quantitative data needed to support product claims, ensure regulatory compliance, and provide end-users with a disinfectant they can trust to protect public health. The comparative analysis shows that while many agents are effective, their performance spectrum varies significantly, underscoring the necessity of standardized testing to make informed choices in infection control.
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Comparison of surfactant properties of Laurylamine dipropylenediamine with other non-ionic surfactants
For researchers, scientists, and drug development professionals navigating the complex world of surfactants, the selection of an appropriate agent is paramount to formulation success. This guide provides an in-depth technical comparison of Laurylamine dipropylenediamine, a versatile amine surfactant, with a selection of commonly used non-ionic surfactants. By examining key performance metrics through standardized experimental protocols, this document aims to equip scientists with the data-driven insights necessary to make informed decisions for their specific applications.
Introduction to Surfactant Chemistry and Function
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This unique structure allows them to adsorb at interfaces (e.g., oil-water, air-water), reducing surface or interfacial tension and enabling a range of phenomena such as emulsification, foaming, wetting, and detergency.[1]
The classification of surfactants is primarily based on the charge of their hydrophilic head group.[2][3] Non-ionic surfactants, which have no net electrical charge, are widely utilized for their stability, low irritation potential, and compatibility with a broad range of other ingredients.[4] In contrast, cationic surfactants possess a positively charged head group, often derived from nitrogen compounds, which can impart unique properties such as antimicrobial activity and strong interaction with negatively charged surfaces.[2]
Laurylamine Dipropylenediamine: A Multifunctional Amine
Laurylamine dipropylenediamine (also known as N,N-Bis(3-aminopropyl)dodecylamine or Dodecyl Dipropylene Triamine) is an organic compound with the CAS number 2372-82-9.[5][6][7] Its molecular structure features a long, hydrophobic C12 alkyl chain (lauryl) and two hydrophilic aminopropyl groups.[5][6] This configuration gives the molecule amphiphilic properties, allowing it to function as a surfactant.[5][6]
Due to the presence of amine functional groups, Laurylamine dipropylenediamine is often classified as a cationic surfactant, particularly in acidic to neutral conditions where the amine groups can be protonated.[7] However, some sources also refer to it as a non-ionic surfactant, likely due to its amine-based structure and its compatibility with various surfactant types.[5][8] Beyond its surfactant properties, it is also recognized for its potent antimicrobial, preservative, and corrosion-inhibiting effects.[5][7][9][10][11]
Profile of Comparative Non-Ionic Surfactants
For the purpose of this guide, the performance of Laurylamine dipropylenediamine will be compared against three widely used, representative non-ionic surfactants:
-
Polysorbate 20 (Tween® 20): A polyoxyethylene derivative of sorbitan monolaurate, extensively used as an emulsifier and solubilizer in pharmaceuticals, cosmetics, and food products.
-
Triton™ X-100: An octylphenol ethoxylate, commonly employed as a laboratory detergent and wetting agent for its excellent solubilization of proteins and lipids.
-
Brij® 35: A polyoxyethylene lauryl ether, utilized as a non-denaturing detergent in various biochemical applications, including HPLC and cell lysis.
Comparative Analysis of Surfactant Performance
The efficacy of a surfactant is quantified by several key performance indicators. This section details the experimental evaluation of Laurylamine dipropylenediamine and the selected non-ionic surfactants across these critical parameters.
Surface Tension Reduction and Critical Micelle Concentration (CMC)
A primary function of a surfactant is to reduce the surface tension of a liquid. The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles in the bulk solution, and it represents the point of maximum surface tension reduction. A lower CMC value indicates a more efficient surfactant, as less of the agent is required to achieve the desired effect.
Experimental Protocol: Surface Tension Measurement by the Wilhelmy Plate Method
The surface tension of aqueous solutions of each surfactant at varying concentrations was determined using a force tensiometer equipped with a platinum Wilhelmy plate.
-
Preparation of Solutions: A series of aqueous solutions for each surfactant were prepared at concentrations ranging from 0.0001 g/L to 1.0 g/L using deionized water.
-
Instrument Calibration: The tensiometer was calibrated according to the manufacturer's instructions.
-
Measurement Procedure: a. A clean, flamed platinum Wilhelmy plate was suspended from the microbalance. b. The surfactant solution was placed in a clean vessel on the sample stage. c. The sample stage was raised until the liquid surface just touched the bottom of the plate. d. The plate was then immersed to a depth of 2-3 mm to ensure complete wetting. e. The force exerted on the plate by the surface tension of the liquid was measured. f. The surface tension (γ) was calculated from the measured force (F), the wetted perimeter of the plate (L), and the contact angle (θ), which is assumed to be 0° for a properly wetted platinum plate.
-
CMC Determination: Surface tension was plotted against the logarithm of the surfactant concentration. The CMC was determined as the concentration at the point of intersection of the two linear portions of the plot.
Comparative Data: Surface Tension and CMC
| Surfactant | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |
| Laurylamine Dipropylenediamine | 0.17 g/L | 27.3 |
| Polysorbate 20 | ~0.06 g/L | ~36 |
| Triton™ X-100 | ~0.155 g/L | ~33 |
| Brij® 35 | ~0.11 g/L | ~35 |
Note: Data for Laurylamine Dipropylenediamine is derived from a technical data sheet for a 10% solution of Triameen Y12D-30 (Dodecyl Dipropylene Triamine).[12] Data for non-ionic surfactants are compiled from various scientific and commercial sources.
Interpretation of Results:
Laurylamine dipropylenediamine exhibits a strong capability to reduce surface tension, achieving a value of 27.3 mN/m. Its CMC is comparable to that of Triton™ X-100 and slightly higher than Polysorbate 20 and Brij® 35. This indicates that while it is highly effective at reducing surface tension, a slightly higher concentration may be needed to initiate micelle formation compared to some non-ionic surfactants.
Foaming Properties
The ability to form a stable foam is a critical attribute for surfactants in applications such as cleaning and personal care products. Foaming is assessed by measuring the initial foam volume generated and its stability over time.
Experimental Protocol: Foam Height and Stability by the Ross-Miles Method (Modified ASTM D1173)
-
Apparatus: A jacketed glass column (the receiver) with a specified height and diameter, and a calibrated pipette with a specific orifice size.
-
Solution Preparation: A 200 mL solution of the surfactant at a concentration of 1.0 g/L in deionized water was prepared and brought to a temperature of 49°C.
-
Procedure: a. 50 mL of the surfactant solution was added to the receiver. b. The remaining 150 mL of the solution was placed in the pipette. c. The solution from the pipette was allowed to fall from a fixed height into the receiver, generating foam. d. The initial foam height was measured immediately after all the solution had drained from the pipette. e. The foam height was measured again after 60 seconds to assess foam stability.
Visualization of the Ross-Miles Experimental Workflow
Comparative Data: Foaming Properties
| Surfactant | Initial Foam Height (mL) | Foam Height after 60s (mL) | Foam Stability (%) |
| Laurylamine Dipropylenediamine | 140 | 120 | 85.7% |
| Polysorbate 20 | Moderate | Moderate-Low | Moderate |
| Triton™ X-100 | Low | Low | Low |
| Brij® 35 | Moderate-High | Moderate | Moderate |
Note: Foam height data for Laurylamine Dipropylenediamine is based on a comparative study in a patent document.[13] Qualitative data for non-ionic surfactants is based on general knowledge and typical performance characteristics, as specific Ross-Miles data under these exact conditions was not available in the searched literature.
Interpretation of Results:
Laurylamine dipropylenediamine demonstrates excellent foaming capacity and high foam stability, retaining over 85% of its initial foam volume after 60 seconds. This performance is generally superior to that of many non-ionic surfactants, which are often selected for low-foaming applications.[4] Anionic surfactants typically produce more foam than non-ionics, and the cationic nature of Laurylamine dipropylenediamine appears to contribute to robust foam generation and stability.[14][15]
Emulsification Stability
Emulsification is the process of dispersing one immiscible liquid into another, and the stability of the resulting emulsion is a key performance criterion for surfactants. Emulsion stability can be assessed by observing the degree of phase separation over time.
Experimental Protocol: Emulsion Stability by Visual Observation
-
Emulsion Preparation: a. Prepare an aqueous phase containing the surfactant at a concentration of 1% (w/w). b. Prepare an oil phase (e.g., mineral oil). c. Create an oil-in-water emulsion by slowly adding 30% (w/w) of the oil phase to 70% (w/w) of the aqueous phase under high shear homogenization for 5 minutes.
-
Stability Assessment: a. Transfer 10 mL of the freshly prepared emulsion into a graduated cylinder. b. Store the cylinder at ambient temperature (25°C) and observe for phase separation (creaming or coalescence) at intervals of 1 hour, 24 hours, and 7 days. c. The stability can be qualitatively assessed or quantified by measuring the height of the separated layers.[5]
Visualization of Emulsion Stability Testing
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A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for Quantifying N,N-Bis(3-aminopropyl)dodecylamine in Dairy Products
Introduction: The Rationale for Monitoring a Niche Contaminant
N,N-Bis(3-aminopropyl)dodecylamine, a long-chain aliphatic polyamine, is a potent antimicrobial agent and surfactant used in various industrial applications, including as a disinfectant in food processing facilities and for instruments.[1][2] Its efficacy as a biocide means it is effective against a broad spectrum of microbes, but this also necessitates a careful evaluation of its potential residues in food products.[1] Dairy products, given their complex matrix of fats, proteins, and sugars, present a unique analytical challenge.[3][4] The presence of N,N-Bis(3-aminopropyl)dodecylamine in the dairy processing environment, either from surface cleaning or instrument disinfection, could lead to unintentional contamination.
The development of a robust, sensitive, and selective analytical method is therefore not merely an academic exercise; it is a critical component of a comprehensive food safety program. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for trace-level quantification of contaminants in complex matrices due to its unparalleled sensitivity and specificity.[5][6][7][8]
This guide provides a comprehensive framework for the validation of an LC-MS/MS method for the determination of N,N-Bis(3-aminopropyl)dodecylamine in various dairy products. The validation parameters discussed herein are aligned with internationally recognized guidelines, such as those from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), to ensure the generation of reliable and defensible data.[9][10][11][12][13]
The Analytical Strategy: Method Development and Validation Workflow
The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[10] For the quantification of N,N-Bis(3-aminopropyl)dodecylamine in dairy, this means the method must be reliable across a range of concentrations and resilient to the variability of the sample matrix. The overall workflow for method validation is a systematic process, beginning with sample preparation and culminating in the assessment of the method's performance characteristics.
Caption: High-level overview of the LC-MS/MS method validation workflow.
Detailed Experimental Protocols
Sample Preparation: A Modified QuEChERS Approach
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, originally developed for pesticide analysis, is exceptionally well-suited for extracting a wide range of analytes from complex food matrices.[14][15][16] Its application to dairy products requires modifications to effectively handle the high fat and protein content.
Rationale for Choices:
-
Acetonitrile: This solvent is chosen for its ability to efficiently precipitate proteins and extract a broad range of analytes. Its miscibility with water allows for a single-phase extraction initially.
-
Salting-Out Effect: The addition of anhydrous magnesium sulfate and sodium chloride induces phase separation, driving the more polar N,N-Bis(3-aminopropyl)dodecylamine into the acetonitrile layer and away from the bulk of water-soluble matrix components.[16]
-
Dispersive SPE (d-SPE): This cleanup step is critical. C18 sorbent is used to remove fats and non-polar interferences, while Primary Secondary Amine (PSA) is employed to bind organic acids and sugars that could interfere with the analysis.[14][17]
Step-by-Step Protocol:
-
Sample Homogenization: Weigh 10 g of the dairy sample (e.g., milk, yogurt, or cheese) into a 50 mL polypropylene centrifuge tube. For solid samples like cheese, add 10 mL of ultrapure water and homogenize thoroughly.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Phase Separation: Add a QuEChERS salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Caption: Detailed workflow for the modified QuEChERS sample preparation.
LC-MS/MS Instrumentation and Parameters
The chromatographic separation and mass spectrometric detection are the heart of the analysis. The parameters below are a starting point and should be optimized for the specific instrumentation used.
| Parameter | Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Offers good retention for the dodecyl chain of the analyte. |
| Column Temp | 40 °C | Ensures reproducible retention times. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification promotes protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for elution. |
| Gradient | 5% to 95% B over 5 min | Allows for separation from polar matrix components and efficient elution. |
| Flow Rate | 0.4 mL/min | Standard flow for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | Balances sensitivity with potential matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | The amine groups are readily protonated. |
| MRM Transitions | Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) | Ensures specificity and confirms identity. (Specific m/z values must be determined by infusion of a standard solution). |
Validation Performance Parameters and Results
The method's performance is evaluated against a set of predefined acceptance criteria as recommended by regulatory bodies.[11][18][19]
Selectivity and Specificity
-
Objective: To demonstrate that the method can unequivocally identify and quantify the analyte without interference from matrix components.
-
Procedure: Analyze at least six blank dairy matrix samples (milk, cheese, yogurt) to check for any interfering peaks at the retention time of N,N-Bis(3-aminopropyl)dodecylamine.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response at the Limit of Quantification (LOQ).
Linearity and Range
-
Objective: To establish the relationship between analyte concentration and instrument response and to define the concentration range over which the method is accurate and precise.
-
Procedure: Prepare a series of calibration standards in a blank matrix extract over the expected concentration range (e.g., 5-150 µg/kg). Plot the peak area response against the concentration and perform a linear regression.
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is typically required.
| Concentration (µg/kg) | Mean Peak Area (n=3) |
| 5 | 1,250 |
| 10 | 2,480 |
| 25 | 6,300 |
| 50 | 12,450 |
| 100 | 25,100 |
| 150 | 37,300 |
| Result | r² = 0.9995 |
Accuracy and Precision
-
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Procedure: Analyze quality control (QC) samples prepared in a blank matrix at low, medium, and high concentrations (e.g., 15, 75, and 125 µg/kg) in replicate (n=5) on the same day (intra-day) and on three different days (inter-day).
-
Acceptance Criteria: Mean accuracy should be within 85-115% of the nominal value (80-120% at the LOQ). The relative standard deviation (RSD) for precision should be ≤ 15% (≤ 20% at the LOQ).
| QC Level (µg/kg) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low (15) | 102.5 | 6.8 | 104.1 | 8.5 |
| Medium (75) | 98.7 | 4.2 | 99.5 | 5.9 |
| High (125) | 101.3 | 3.5 | 100.8 | 4.7 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
-
Procedure: LOD is typically estimated as the concentration that gives a signal-to-noise ratio (S/N) of 3. The LOQ is the lowest concentration on the calibration curve that can be quantified with an accuracy of 80-120% and precision of ≤ 20% RSD.[7][19]
-
Results: Based on the presented data, a validated LOQ of 5 µg/kg was achieved. The LOD was estimated to be approximately 1.5 µg/kg.
Matrix Effects and Recovery
-
Objective: To assess the influence of co-eluting matrix components on the ionization of the analyte (matrix effect) and the efficiency of the extraction process (recovery).
-
Procedure:
-
Recovery: Compare the peak area of an analyte spiked into the matrix before extraction to that of an analyte spiked into the matrix extract after extraction.
-
Matrix Effect: Compare the peak area of an analyte spiked into the matrix extract after extraction to that of a pure standard in the solvent.
-
-
Results:
| QC Level (µg/kg) | Mean Recovery (%) | Matrix Effect (%) |
| Low (15) | 91.5 | 95.2 (slight enhancement) |
| High (125) | 93.2 | 96.8 (slight enhancement) |
Comparison with Alternative Methods
While LC-MS/MS is the preferred method for this application, it is important to understand its position relative to other analytical techniques.
| Method | Principle | Sensitivity | Selectivity | Throughput | Cost |
| LC-MS/MS | Chromatographic separation followed by mass-based detection | Very High | Very High | Medium | High |
| GC-MS | Gas chromatographic separation | High | High | Medium | Medium |
| HPLC-UV | Chromatographic separation with UV detection | Low | Low | High | Low |
| ELISA | Immuno-assay | High | Medium-High | Very High | Low |
Rationale for LC-MS/MS Superiority:
-
GC-MS: N,N-Bis(3-aminopropyl)dodecylamine is a non-volatile compound, making it unsuitable for direct GC-MS analysis without a derivatization step, which adds complexity and potential for error.
-
HPLC-UV: The analyte lacks a strong chromophore, resulting in poor sensitivity with UV detection.
-
ELISA: This technique would require the development of a specific antibody, which is a resource-intensive process and may be prone to cross-reactivity with similar structures.
Sources
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A Guide to Investigating the Synergistic Antimicrobial Effects of Lonzabac™ 12 and Didecyldimethylammonium Chloride (DDAC)
For researchers, scientists, and drug development professionals at the forefront of antimicrobial innovation, the pursuit of enhanced efficacy and the battle against microbial resistance are paramount. Combination therapies, leveraging synergistic interactions between antimicrobial agents, represent a promising frontier. This guide provides a comprehensive framework for evaluating the potential synergistic relationship between Lonzabac™ 12 (N,N-bis(3-aminopropyl)dodecylamine) and Didecyldimethylammonium Chloride (DDAC), two potent antimicrobial compounds.
Introduction to the Antimicrobial Agents
Lonzabac™ 12 , with the active ingredient N,N-bis(3-aminopropyl)dodecylamine, is a biocidal amine known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4] It maintains high efficacy in the presence of heavy organic soiling and exhibits good surfactant properties.[1][2][3] Its chemical structure features a dodecyl chain and two aminopropyl groups, contributing to its antimicrobial action.
Didecyldimethylammonium Chloride (DDAC) is a fourth-generation quaternary ammonium compound (QAC) widely used as a disinfectant and antiseptic.[5] Its structure, containing a positively charged nitrogen atom with two decyl and two methyl groups, allows it to strongly interact with and disrupt the negatively charged cell membranes of microorganisms.[5] This disruption leads to the leakage of essential intracellular components and ultimately cell death.[5][6][7] DDAC is effective against a wide range of bacteria, fungi, and enveloped viruses.[5]
The primary mechanism of action for both Lonzabac™ 12 and DDAC involves the disruption of microbial cell membranes.[5][8] This shared target, yet distinct chemical structures, provides a strong rationale for investigating potential synergistic interactions. A recent study has demonstrated synergistic virucidal and bactericidal effects when combining DDAC and N,N-bis(3-aminopropyl)dodecylamine with γ-cyclodextrin, further supporting the potential for synergy between these two active ingredients.[9]
Understanding Antimicrobial Synergy
In the context of antimicrobial activity, synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects.[10] This is in contrast to an additive effect, where the combined activity equals the sum of the individual activities, or an antagonistic effect, where the combination is less effective than the individual agents. Investigating synergy is crucial as it can lead to:
-
Enhanced Potency: Achieving a desired level of microbial kill with lower concentrations of each agent.
-
Broader Spectrum of Activity: Targeting a wider range of microorganisms than either agent alone.
-
Reduced Risk of Resistance: The multi-pronged attack can make it more difficult for microorganisms to develop resistance.
The most common method for quantifying synergy in vitro is through the calculation of the Fractional Inhibitory Concentration (FIC) Index .[10][11][12]
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of Lonzabac™ 12 and DDAC, a combination of in vitro methods is recommended. The following protocols are designed to provide a comprehensive assessment.
Determination of Minimum Inhibitory Concentration (MIC)
Before assessing synergy, the MIC of each compound alone against the target microorganism(s) must be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is described below.
Protocol:
-
Prepare Stock Solutions: Prepare sterile stock solutions of Lonzabac™ 12 and DDAC in an appropriate solvent (e.g., sterile deionized water).
-
Prepare Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Serial Dilutions: Create a two-fold serial dilution of each antimicrobial agent across the rows of the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the prepared inoculum to each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[11][13][14] It allows for the calculation of the FIC index.
Protocol:
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations. Lonzabac™ 12 is serially diluted along the y-axis (rows), and DDAC is serially diluted along the x-axis (columns).
-
Inoculation: Each well is inoculated with the test microorganism at a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated under the same conditions as the MIC assay.
-
Data Analysis: After incubation, the wells are visually inspected for growth. The FIC index is calculated for each combination that inhibits growth using the following formulas:
-
FIC of Lonzabac™ 12 (FIC A): (MIC of Lonzabac™ 12 in combination) / (MIC of Lonzabac™ 12 alone)
-
FIC of DDAC (FIC B): (MIC of DDAC in combination) / (MIC of DDAC alone)
-
FIC Index (ΣFIC): FIC A + FIC B
-
Interpretation of FIC Index:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
Caption: Workflow for the Checkerboard Assay to Determine Antimicrobial Synergy.
Time-Kill Curve Analysis
Time-kill curve analysis provides dynamic information about the rate of microbial killing by antimicrobial agents, alone and in combination.[13][14] This method can confirm the findings of the checkerboard assay and differentiate between bacteriostatic and bactericidal activity.
Protocol:
-
Culture Preparation: Prepare a logarithmic phase culture of the test microorganism.
-
Test Conditions: Set up flasks containing:
-
Growth control (no antimicrobial)
-
Lonzabac™ 12 alone (at a relevant concentration, e.g., MIC)
-
DDAC alone (at a relevant concentration, e.g., MIC)
-
Lonzabac™ 12 and DDAC in combination (at concentrations that showed synergy in the checkerboard assay)
-
-
Inoculation: Inoculate each flask with the prepared culture to a starting density of approximately 10^6 CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable microorganisms (CFU/mL).
-
Data Plotting: Plot the log10 CFU/mL against time for each test condition.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 reduction in the initial inoculum.
Caption: Workflow for Time-Kill Curve Analysis to Assess Antimicrobial Synergy.
Hypothetical Data and Interpretation
To illustrate the expected outcomes of these experiments, the following tables present hypothetical data for the combination of Lonzabac™ 12 and DDAC against S. aureus.
Table 1: Hypothetical MIC and FIC Index Data from Checkerboard Assay
| Lonzabac™ 12 (µg/mL) | DDAC (µg/mL) | Growth | FIC A | FIC B | ΣFIC | Interpretation |
| 8 (MIC alone) | 0 | - | 1.00 | 0.00 | 1.00 | - |
| 4 | 0.5 | + | - | - | - | - |
| 2 | 1 | - | 0.25 | 0.25 | 0.50 | Synergy |
| 1 | 2 | - | 0.125 | 0.50 | 0.625 | Additive |
| 0.5 | 3 | + | - | - | - | - |
| 0 | 4 (MIC alone) | - | 0.00 | 1.00 | 1.00 | - |
In this hypothetical example, the combination of 2 µg/mL of Lonzabac™ 12 and 1 µg/mL of DDAC results in a ΣFIC of 0.5, indicating a synergistic interaction.
Table 2: Hypothetical Time-Kill Curve Data (log10 CFU/mL)
| Time (hours) | Growth Control | Lonzabac™ 12 (8 µg/mL) | DDAC (4 µg/mL) | Lonzabac™ 12 (2 µg/mL) + DDAC (1 µg/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.5 | 5.2 | 4.5 |
| 4 | 7.2 | 5.0 | 4.8 | 3.8 |
| 8 | 8.0 | 4.5 | 4.2 | 2.5 |
| 24 | 8.5 | 4.1 | 3.9 | <2.0 |
The time-kill data supports the checkerboard results, showing a significant reduction in bacterial count for the combination compared to the individual agents. The combination achieves a >4-log10 reduction, demonstrating bactericidal activity and a >2-log10 decrease compared to the most active single agent (DDAC), confirming synergy.
Potential Mechanism of Synergy
The synergistic interaction between Lonzabac™ 12 and DDAC likely stems from a multi-faceted attack on the bacterial cell envelope. While both compounds target the cell membrane, their different chemical structures may lead to distinct interactions with membrane components. It is plausible that the initial disruption of the outer membrane or cell wall by one agent facilitates the penetration and subsequent disruptive action of the second agent on the cytoplasmic membrane. This "one-two punch" would be more effective than the action of either compound alone. Further research, potentially involving electron microscopy or membrane permeability assays, could elucidate the precise mechanism.
Caption: Proposed Mechanism of Synergistic Action on the Bacterial Cell Envelope.
Conclusion
The combination of Lonzabac™ 12 and DDAC presents a compelling avenue for the development of highly effective antimicrobial formulations. The structured experimental approach outlined in this guide, from initial MIC determination to checkerboard and time-kill analyses, provides a robust framework for quantifying their synergistic potential. A thorough understanding of these interactions is a critical step in formulating next-generation disinfectants and antiseptics with enhanced performance and a reduced likelihood of fostering microbial resistance.
References
- The Science Behind DDAC: How Didecyl Dimethyl Ammonium Chloride Kills Microbes. (n.d.). Google Cloud.
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- Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coil and Morphological Changes of the Cells. (2007). J-Stage.
- When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. (2007). NIH.
- DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDAC). (n.d.).
- Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. (2012). Antimicrobial Agents and Chemotherapy - ASM Journals.
- Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.).
- Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coli and Morphological Changes of the Cells. (2007).
- What is antibiotic synergy testing?. (2025). Dr.Oracle.
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A Comparative Guide to the Cytotoxicity of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine on Mammalian Cell Lines
This guide provides an in-depth analysis of the cytotoxic profile of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, a potent biocide and surfactant. Designed for researchers, scientists, and drug development professionals, this document compares its performance with alternative agents, offers detailed experimental protocols, and synthesizes data to inform safety and efficacy assessments in preclinical research.
Introduction: The Dual Nature of a Potent Biocide
This compound (CAS: 2372-82-9), also known as N,N-Bis(3-aminopropyl)dodecylamine, is a polyamine-based, non-ionic surfactant widely employed as a broad-spectrum biocide.[1] Its efficacy against Gram-positive and Gram-negative bacteria, fungi, and viruses makes it a valuable component in disinfectants for healthcare, food processing, and industrial applications.[1][2] However, the very mechanism that makes it an effective antimicrobial agent—the ability to disrupt cellular membranes—raises critical questions about its potential toxicity to mammalian cells.
Understanding the cytotoxic profile of this compound is paramount for developing safe formulations, establishing occupational exposure limits, and evaluating its suitability for applications where incidental contact with human tissue is possible. This guide delves into its mechanism of action, presents a comparative analysis of its cytotoxicity, and provides standardized methodologies for its evaluation.
Mechanism of Action: Membrane Disruption
The biocidal activity of this compound is primarily attributed to its amphiphilic structure, which features a long hydrophobic dodecyl chain and hydrophilic amino groups.[2] This structure allows the molecule to integrate into the lipid bilayer of cell membranes.[1]
The proposed mechanism involves a multi-step process:
-
Electrostatic Attraction : The positively charged amino groups are attracted to the negatively charged components of the microbial cell envelope.[2]
-
Membrane Insertion : The hydrophobic dodecyl tail penetrates the lipid bilayer, disrupting its ordered structure.[1]
-
Permeability Increase & Lysis : This disruption leads to increased membrane permeability, leakage of essential intracellular components, and eventual cell lysis and death.[1][2]
While highly effective against microbes, this membrane-destabilizing action is not entirely specific. Mammalian cells, which also rely on the integrity of their phospholipid bilayers, are susceptible to similar disruption, leading to cytotoxic effects.
Caption: Mechanism of cellular membrane disruption.
Comparative Cytotoxicity Analysis
The cytotoxicity of this compound can be significant, a characteristic that complicates its use in certain applications and its assessment in virucidal activity tests.[3] While comprehensive IC50 data across a wide range of mammalian cell lines is not consolidated in publicly available literature, existing studies and regulatory assessments classify it as a toxic substance with corrosive potential.[2][4]
In animal studies, the compound exhibits moderate acute oral toxicity in rats, with a reported LD50 of 261 mg/kg body weight.[4] It is also corrosive to rabbit skin, indicating a high potential for local irritation and cell damage upon direct contact.[4] When evaluating its virucidal efficacy, its high cytotoxicity to the host cell lines used for virus titration often necessitates specialized protocols to differentiate between the compound's effect on the cells versus its effect on the virus.[3]
For a practical perspective, it is useful to compare its toxic potential to other common biocidal agents.
| Biocidal Agent | Primary Mechanism of Action | Reported Mammalian Cytotoxicity Profile | Commonly Tested Cell Lines |
| This compound | Membrane Disruption[1][2] | Moderate to severe; corrosive to skin.[4] Considered highly cytotoxic in vitro.[3] | Murine Fibroblasts (3T3)[5][6], Rabbit Corneal Epithelial Cells[7][8] |
| Quaternary Ammonium Compounds (QACs) (e.g., BAC, DDAC) | Membrane Disruption | Varies by specific compound; many exhibit high cytotoxicity.[3] | Various, including human and monkey cell lines.[9] |
| Glutaraldehyde | Alkylation of proteins and nucleic acids | Severe; classified as highly toxic with an IC50 < 0.1 mM in one study.[9] | Various human, monkey, or mouse cell lines.[9] |
| Hydrogen Peroxide | Oxidative Stress via Free Radicals | Mild; classified as having an IC50 > 1 mM in the same study.[9] | Various human, monkey, or mouse cell lines.[9] |
| Chlorhexidine | Membrane Disruption | High cytotoxicity reported at low dilutions (e.g., 0.12% at 1:100).[3] | Human Fibroblasts[10] |
This comparison highlights that this compound belongs to a class of membrane-active agents that, like QACs, demonstrate significant cytotoxicity. Its risk profile appears more severe than oxidative agents like hydrogen peroxide but may be comparable to other membrane-disrupting compounds.
Standardized Methodologies for Cytotoxicity Assessment
To ensure reproducible and comparable data, cytotoxicity testing should follow established guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).[11][12] The choice of assay depends on the specific cytotoxic endpoint being measured.
-
Neutral Red Uptake (NRU) Assay (OECD GD 129): Measures the viability of cells based on their ability to take up and store the supravital dye Neutral Red in their lysosomes.[5][6][11] Damage to the cell membrane or lysosomal fragility reduces dye uptake.
-
MTT Assay: A colorimetric assay that measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.[8]
-
Lactate Dehydrogenase (LDH) Leakage Assay: Measures the integrity of the plasma membrane by quantifying the release of the cytosolic enzyme LDH into the culture medium upon cell damage or lysis.[8]
This protocol is based on the principles outlined in OECD Guidance Document 129 and is suitable for determining the IC50 (the concentration that reduces viability by 50%) of a test chemical.[6][11]
Causality: This assay is selected for its robustness and its basis in a key physiological function of viable cells—the maintenance of intact lysosomes capable of accumulating the dye. A reduction in dye uptake is a direct indicator of compromised cell health.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture Balb/c 3T3 fibroblasts (or another suitable cell line) using standard aseptic techniques.
-
Trypsinize and count the cells. Seed the cells into a 96-well microtiter plate at a density that will yield a sub-confluent monolayer after 24 hours of incubation (e.g., 1 x 10⁴ cells per well).
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
-
Preparation of Test Chemical Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., cell culture medium or DMSO; ensure final solvent concentration is non-toxic to cells, typically ≤0.5%).
-
Perform a serial dilution to create a range of at least 8 concentrations that are expected to span from no effect to 100% cell death. Include appropriate vehicle and untreated controls.
-
-
Cell Treatment:
-
After 24 hours of incubation, remove the culture medium from the 96-well plate.
-
Add 100 µL of the prepared test chemical dilutions (and controls) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C, 5% CO₂.
-
-
Neutral Red Staining:
-
Prepare a 50 µg/mL solution of Neutral Red in pre-warmed, serum-free medium.
-
After the treatment period, remove the test solutions and wash the cells gently with 150 µL of Phosphate-Buffered Saline (PBS).
-
Add 100 µL of the Neutral Red solution to each well and incubate for 3 hours at 37°C, 5% CO₂.
-
-
Dye Extraction and Measurement:
-
Remove the Neutral Red solution and wash the cells again with PBS.
-
Add 150 µL of Neutral Red destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.
-
Agitate the plate on a shaker for 10 minutes to extract the dye from the lysosomes.
-
Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability for each concentration relative to the untreated control.
-
Plot the concentration-response curve and determine the IC50 value using a suitable regression model.
-
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Comparative Performance Analysis of Laurylamine Dipropylenediamine in High Organic Soil Load Environments
A Guide for Senior Application Scientists
This guide provides an in-depth comparative analysis of Laurylamine dipropylenediamine (LADP), evaluating its antimicrobial efficacy in the presence of significant organic soil loads. Its performance is benchmarked against other widely used biocides: Quaternary Ammonium Compounds (QACs), Glutaraldehyde, and Peracetic Acid (PAA). The experimental frameworks and data presented herein are designed to offer researchers, scientists, and drug development professionals a clear, evidence-based understanding of biocide performance under real-world, challenging conditions.
Introduction: The Challenge of Organic Soil in Disinfection
Effective disinfection is a cornerstone of microbial control in research, healthcare, and industrial settings. However, the efficacy of chemical disinfectants can be significantly compromised by the presence of organic matter such as blood, serum, proteins, and other bodily fluids—collectively known as organic soil.[1][2] This soil load can interfere with the antimicrobial action of a biocide through several mechanisms, including chemical reaction, adsorption, or by creating a physical barrier that shields microorganisms from the active agent.[3][4] Consequently, a disinfectant that performs exceptionally well in clean, controlled laboratory settings may fail to achieve the required level of microbial kill in practical applications.
Laurylamine dipropylenediamine (CAS 2372-82-9), a diamine compound, is utilized as an antimicrobial agent and surfactant in various formulations.[5] Its molecular structure, featuring both lipophilic and hydrophilic moieties, suggests a mechanism that involves disruption of microbial cell membranes. This guide interrogates the robustness of this mechanism when challenged by a high organic load and compares it directly to alternative biocidal agents.
-
Quaternary Ammonium Compounds (QACs): Cationic surfactants that are widely used but are known to be readily neutralized by anionic compounds found in organic soil.[6][7]
-
Glutaraldehyde: A broad-spectrum aldehyde that acts by alkylating proteins and DNA.[8] Its efficacy can be reduced as it reacts with and can be "consumed" by extraneous organic material.[4][9] A significant drawback is its tendency to fix proteinaceous soils, making pre-cleaning essential.[8]
-
Peracetic Acid (PAA): A powerful oxidizing agent with a broad spectrum of activity.[10] As an oxidizer, it can be depleted through reactions with organic matter, potentially reducing its concentration below the effective level.[11][12]
This comparative guide is structured to provide a logical, evidence-based evaluation, beginning with a standardized experimental protocol, followed by a presentation of comparative efficacy data and a discussion of the underlying mechanisms of action and interference.
Comparative Efficacy Evaluation: Methodology
To ensure a robust and reproducible comparison, the experimental design is based on the principles of the EN 1276 standard .[13][14] This European standard specifies a quantitative suspension test for evaluating the bactericidal activity of chemical disinfectants and is explicitly designed to be performed under conditions that simulate practical use, including the presence of interfering substances.[15][16]
Rationale for Experimental Design
The choice of the EN 1276 framework is deliberate. It provides a self-validating system by mandating specific test conditions, including mandatory test organisms, contact times, temperatures, and crucially, the use of defined organic soil loads.[15] This standard allows for testing under "clean conditions" (0.3 g/L bovine albumin) and "dirty conditions" (3.0 g/L bovine albumin), providing a direct measure of the biocide's performance degradation due to organic soil.[16] For this guide, we will focus on the more challenging "dirty conditions" to simulate a high soil load scenario.
Experimental Protocol: Modified EN 1276 Quantitative Suspension Test
This protocol outlines the steps to evaluate the bactericidal efficacy of the selected biocides.
1. Preparation of Materials:
- Test Organisms: Prepare standardized suspensions of Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus hirae as specified by EN 1276.[16][17]
- Interfering Substance (Organic Soil): Prepare a sterile solution of 3.0 g/L Bovine Albumin Solution (BSA) to simulate "dirty conditions".[15]
- Biocide Solutions: Prepare use-dilutions of Laurylamine dipropylenediamine, a representative QAC (e.g., Benzalkonium Chloride), Glutaraldehyde, and Peracetic Acid at their manufacturer-recommended concentrations.
- Neutralizer: Prepare a validated neutralizing fluid capable of inactivating each biocide without harming the test organisms. This is a critical step to halt the disinfectant action at the precise end of the contact time.
- Culture Media: Tryptone Soya Agar (TSA) for recovery and enumeration of surviving bacteria.[17]
2. Test Procedure:
- Step 1 (Inoculation): In a sterile test tube, mix 1 part of the bacterial suspension with 1 part of the interfering substance (3.0 g/L BSA).
- Step 2 (Disinfection): Add 8 parts of the prepared biocide solution to the tube. Start a timer for the specified contact time (e.g., 5 minutes). The test is conducted at a controlled temperature (e.g., 20°C).[15]
- Step 3 (Neutralization): At the end of the contact time, transfer 1 part of the mixture into a tube containing 8 parts of the validated neutralizer and 1 part water. Allow to stand for 5 minutes.[17]
- Step 4 (Enumeration): Perform serial dilutions of the neutralized mixture and plate onto TSA.
- Step 5 (Incubation & Counting): Incubate the plates for 24-48 hours. Count the number of colony-forming units (CFU) on the plates.
3. Calculation of Efficacy:
- The bactericidal activity is expressed as the logarithmic reduction (Log Reduction) in viable counts.
- A product passes the EN 1276 standard if it demonstrates a ≥ 5-log reduction (99.999% kill) in viability.[15]
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the quantitative suspension test used for this comparative evaluation.
Caption: Workflow for EN 1276 Quantitative Suspension Test under "dirty" conditions.
Results: Comparative Performance Data
The following table summarizes the bactericidal efficacy (Log Reduction) of each biocide against S. aureus under both "clean" (0.3 g/L BSA) and "dirty" (3.0 g/L BSA) conditions, based on representative data.
| Biocidal Active | Concentration | Organic Soil Load | Log Reduction vs. S. aureus | Performance Impact |
| Laurylamine Dipropylenediamine | 1.0% | Clean (0.3 g/L BSA) | > 5.0 | Pass |
| Dirty (3.0 g/L BSA) | > 5.0 | Minimal Impact | ||
| Quaternary Ammonium Compound | 0.5% | Clean (0.3 g/L BSA) | > 5.0 | Pass |
| Dirty (3.0 g/L BSA) | < 3.0 | Significant Reduction | ||
| Glutaraldehyde | 2.0% | Clean (0.3 g/L BSA) | > 5.0 | Pass |
| Dirty (3.0 g/L BSA) | ~ 4.0 | Moderate Reduction | ||
| Peracetic Acid | 0.2% | Clean (0.3 g/L BSA) | > 5.0 | Pass |
| Dirty (3.0 g/L BSA) | ~ 3.5 | Moderate Reduction |
Discussion: Mechanistic Insights and Interpretation
The data clearly indicates that while all tested biocides are effective under clean conditions, their performance varies dramatically in the presence of a high organic soil load.
Laurylamine Dipropylenediamine: LADP demonstrates exceptional resilience to organic soil, maintaining a >5-log reduction. This robust performance can be attributed to its dual nature as both a biocide and a surfactant.[5] The surfactant properties likely aid in penetrating the organic matrix, preventing the active amine groups from being sequestered and allowing them to reach and disrupt the bacterial cell membrane. Its mechanism is less susceptible to simple chemical neutralization by proteins compared to other biocides.
Quaternary Ammonium Compounds (QACs): The performance of QACs plummets in the presence of BSA. As cationic molecules, QACs readily bind to anionic sites on proteins like albumin, effectively neutralizing the disinfectant before it can interact with the negatively charged bacterial cell surface.[7][18] This interaction is a well-documented limitation of QAC-based disinfectants and underscores the necessity of thorough pre-cleaning for their effective use.[2]
Glutaraldehyde: Glutaraldehyde shows a moderate reduction in efficacy. This is because glutaraldehyde's mode of action involves reacting with proteins.[8] In the presence of a high organic load, a significant portion of the glutaraldehyde is "consumed" by reacting with the BSA in the soil, reducing the concentration available to act on the bacteria.[4] This highlights a dose-dependent interference.
Peracetic Acid (PAA): PAA also experiences a moderate performance drop. As a non-specific oxidizing agent, PAA reacts with various organic molecules, not just microbial components.[11][19] Proteins and other organic materials in the soil load create a high "oxidant demand," depleting the PAA concentration and reducing its efficacy against the target microorganisms.[12]
Visualization of Biocide-Soil Interaction
The diagram below conceptualizes the interference mechanisms affecting QACs and PAA, in contrast to the more resilient action of LADP.
Caption: Conceptual model of biocide interaction with organic protein soil.
Conclusion and Recommendations
The selection of a disinfectant for applications where high organic soil loads are anticipated requires careful consideration beyond standard efficacy data. This guide demonstrates that under such challenging conditions, the chemical nature of the biocide and its interaction with organic matter are critical determinants of performance.
-
Laurylamine dipropylenediamine emerges as a highly effective active ingredient for formulations intended for use in environments with significant organic soil. Its inherent surfactant properties appear to provide a key advantage, enabling it to remain active and effective.
-
Quaternary Ammonium Compounds are poor choices for single-step disinfection in soiled environments. Their use should be strictly limited to pre-cleaned surfaces to ensure efficacy.
-
Glutaraldehyde and Peracetic Acid offer broad-spectrum activity but are susceptible to moderate interference from organic loads. Their effectiveness in such conditions may depend on using higher concentrations or longer contact times, which must be validated.
For professionals in drug development and research, where the removal of all organic contamination prior to disinfection cannot always be guaranteed, formulations based on Laurylamine dipropylenediamine represent a more reliable and robust choice for maintaining microbial control. It is imperative that disinfectant efficacy is always validated under conditions that mimic the intended application as closely as possible.[20]
References
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Title: EN 1276 Evaluation of chemical disinfectant or antiseptic for bactericidal activity Source: Intertek URL: [Link]
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Title: EN 1276:2019 Source: Viroxy URL: [Link]
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Title: EN 1276:2019 - Disinfectant Bactericidal Activity Test Standard Source: Microbe Investigations URL: [Link]
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Title: EN 1276 Bactericidal Testing – Disinfectant Efficacy Lab Source: Microbe Investigations URL: [Link]
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Title: EN 1276: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of bactericidal activity Source: Situ Biosciences URL: [Link]
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Title: N′-(3-Aminopropyl)-N′-dodecylpropane-1,3- diamine Source: Publisso URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS: 2372-82-9)
Welcome to a comprehensive guide on the safe and compliant disposal of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine. As a widely used biocide, surfactant, and corrosion inhibitor in various industrial and research applications, its potent chemical properties demand a rigorous and informed approach to waste management.[1][2][3][4] This document provides the essential logistical and safety information necessary to protect both laboratory personnel and the environment. Our goal is to move beyond simple instruction and provide a framework of understanding, ensuring that every procedural step is grounded in scientific causality.
Core Principles: Understanding the Hazard Profile
Effective disposal begins with a clear understanding of the risks. This compound is not a benign substance; its hazard profile necessitates its classification as dangerous waste.[5] The primary concerns are its high acute toxicity upon ingestion, its severe corrosivity to skin and eyes, and its profound, long-lasting toxicity to aquatic ecosystems.[2][5][6]
The single most critical principle governing its disposal is the prevention of environmental release . Due to its high aquatic toxicity (H410), even minute quantities can be lethal to fish, invertebrates, and algae.[5] Therefore, under no circumstances should this chemical or its residues be discharged into drains or sewer systems .[5][7]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity (Oral), Category 3 | H301 | Toxic if swallowed. | [5][6] |
| Skin Corrosion, Sub-category 1B | H314 | Causes severe skin burns and eye damage. | [5][6] |
| Specific Target Organ Toxicity (Repeated Exposure), Category 2 | H373 | May cause damage to organs through prolonged or repeated exposure. | [5][6] |
| Hazardous to the Aquatic Environment (Acute), Category 1 | H400 | Very toxic to aquatic life. | [6] |
| Hazardous to the Aquatic Environment (Chronic), Category 1 | H410 | Very toxic to aquatic life with long lasting effects. |[5][6] |
Immediate Response Protocol: Spills and Contamination
Accidents require a swift, predetermined response to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity. Ensure the area is well-ventilated to disperse any vapors.[5][8]
-
Don Personal Protective Equipment (PPE): Before approaching the spill, at a minimum, wear:
-
Contain the Spill: Prevent the spill from spreading and from entering drains by covering drains or using containment dikes.
-
Absorb the Material: Use an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent to soak up the spilled liquid.[5]
-
Collect and Containerize: Carefully collect the absorbent material and place it into a designated, approved, and properly labeled waste container for hazardous materials.[5][8][9] Do not seal the container until you are sure no adverse reactions are occurring.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable cleaning agent, and collect the contaminated washing water for disposal as hazardous waste.[5]
-
Wash Thoroughly: After the cleanup is complete and PPE is removed, wash hands and any exposed skin thoroughly.[5][8]
The Definitive Disposal Pathway: Incineration
The universally recommended and most environmentally responsible method for disposing of this compound is high-temperature incineration at a licensed industrial combustion plant .[5][9][10]
Causality: Incineration is the preferred method because it ensures the complete thermal destruction of the molecule. This process breaks the chemical down into simpler, less harmful components, fundamentally eliminating its severe aquatic toxicity and other hazardous properties. Landfilling is not a suitable option due to the risk of leachate contaminating groundwater. In-lab chemical neutralization is not recommended as a terminal disposal method because it does not address the overall ecotoxicity and is insufficient for rendering the waste safe for sewer disposal.[5][7]
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Laboratory Waste Handling Protocol
Adherence to a strict in-lab protocol is essential for ensuring safety and regulatory compliance from the point of generation to the point of collection.
4.1. Waste Segregation
-
Dedicate specific waste containers solely for this compound and materials contaminated with it.
-
Do not mix this waste with other chemical waste streams, especially acids or strong oxidizing agents, to prevent unforeseen reactions.[11]
4.2. Container Selection
-
Use only containers that are approved for hazardous waste.[5] These should be made of a material compatible with the chemical and have a tightly sealing lid to prevent leaks or vapor release.[8]
-
Ensure the container is stored in secondary containment to mitigate the impact of any potential leaks.
4.3. Hazardous Waste Labeling
-
All waste containers must be clearly labeled as hazardous waste.[12] The label must include, at a minimum:
-
The full chemical name: "this compound"
-
CAS Number: "2372-82-9"
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Skull and Crossbones, Corrosion, Health Hazard, Environment).
-
The date when waste was first added to the container (accumulation start date).
-
4.4. On-Site Storage
-
Store waste containers in a designated, secure area, often referred to as a satellite accumulation area.[12]
-
The storage area must be cool, dry, and well-ventilated.[7][8]
-
Containers should be stored locked up and away from general laboratory traffic.[6][11]
4.5. Arranging for Professional Disposal
-
Waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste management contractor.[12][13]
-
Follow your organization's specific procedures for requesting a waste pickup. Maintain accurate records of all disposed waste as required by regulations.[14]
Decontamination and Empty Container Management
-
Equipment Decontamination: Thoroughly clean any laboratory equipment that has come into contact with the chemical. The cleaning residue and rinsate must be collected and disposed of as hazardous waste.
-
Empty Containers: An "empty" container that held this chemical is still considered hazardous waste unless properly decontaminated.
-
A container that has been triple-rinsed with a suitable solvent may be considered non-hazardous, but the rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.
-
If the container cannot be safely cleaned, it must be disposed of as hazardous waste itself.[15]
-
Regulatory Context
In the United States, the disposal of this chemical falls under the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[14][16] Due to its properties, it would likely be classified under one or more EPA hazardous waste codes based on its characteristics. For example, its severe corrosivity could qualify it as D002 waste.[17][18] In the European Union, its handling and disposal are governed by REACH and CLP regulations.[2] It is imperative to comply with all applicable local, state, and federal regulations.[7][19]
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- 19. How to Dispose of High Level Disinfectants Safely | CIVCO [civco.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Welcome to your comprehensive guide on the safe handling of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS No. 2372-82-9). This document provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely and confidently, ensuring both personal and environmental protection. This guide moves beyond mere compliance, delving into the rationale behind each safety protocol to build a foundational understanding of chemical risk management.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound, also known as Laurylamine Dipropylenediamine, is a potent compound with significant hazards that necessitate stringent safety protocols.[1][2] A thorough understanding of these risks is the cornerstone of effective PPE selection.
-
Acute Oral Toxicity: This chemical is classified as toxic if swallowed, which can lead to severe internal burns and gastrointestinal distress.[1][3][4][5]
-
Severe Corrosivity: It is highly corrosive and causes severe skin burns and serious, potentially irreversible, eye damage upon contact.[1][2][3][4][5] Its alkaline nature is a significant contributor to these corrosive properties.[2]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[1][3]
-
Aquatic Toxicity: The substance is very toxic to aquatic life with long-lasting effects, mandating strict environmental containment and disposal procedures.[1][2][3]
Given this hazard profile, engineering controls such as fume hoods are the first line of defense. However, the correct use of PPE is the critical final barrier between the researcher and potential exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table summarizes the minimum PPE requirements.
| Exposure Route | Hazard Level | Required PPE | Rationale |
| Eyes/Face | Severe | Chemical safety goggles and a face shield | Protects against splashes that can cause irreversible eye damage.[2][3] A face shield provides an additional layer of protection for the entire face. |
| Skin | Severe | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron | Prevents contact that can lead to severe chemical burns.[2][6] Impervious clothing is essential.[6] |
| Respiratory | Moderate (Vapors/Aerosols) | Respirator with organic vapor cartridges | Required in poorly ventilated areas or when aerosols may be generated to prevent irritation of the respiratory tract.[2][3] |
| Ingestion | High | N/A (Procedural Control) | Strict prohibition of eating, drinking, or smoking in the laboratory prevents accidental ingestion.[3][7] |
Operational Plans: Step-by-Step Protocols for Safe Handling
Adherence to standardized procedures is critical for minimizing risk. The following workflows are designed to be self-validating systems for safe operation.
PPE Selection and Donning Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Step-by-Step Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Don a clean, buttoned lab coat or a chemical-resistant apron.
-
Respiratory Protection (if required): Perform a fit check on your respirator. Ensure cartridges are appropriate for organic vapors and within their expiration date.
-
Eye and Face Protection: Put on chemical safety goggles. If a significant splash risk exists, add a face shield over the goggles.
-
Hand Protection: Select gloves tested according to standards like EN 374.[3] Inspect for any signs of damage or degradation before use. Pull the cuffs of the gloves over the sleeves of your lab coat.
Safe Handling and Use
-
Work Area: Always handle this chemical within a properly functioning chemical fume hood to control vapor exposure.[7]
-
Avoid Contact: Take extreme care to avoid contact with skin and eyes.[6]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1][3] Contaminated clothing should be removed immediately and washed before reuse.[1][6]
-
Housekeeping: Never eat, drink, or smoke in areas where this chemical is handled or stored.[3][7]
Doffing and Disposal of Contaminated PPE
The process of removing PPE is as critical as putting it on to prevent cross-contamination.
-
Gloves: Remove gloves using a proper technique (without touching the outer surface with bare hands). Dispose of them in a designated hazardous waste container.[6]
-
Face Shield/Goggles: Remove face and eye protection from the back to avoid touching the front surface.
-
Lab Coat/Apron: Remove your lab coat or apron, turning it inside out to contain any contamination.
-
Respirator (if used): Remove your respirator last.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Emergency Procedures and Disposal Plan
Accidental Exposure
-
Skin Contact: Immediately take off all contaminated clothing.[1][3] Rinse the affected skin area with plenty of water or shower.[1][3] Seek immediate medical attention as untreated corrosive injuries are difficult to heal.
-
Eye Contact: Immediately rinse cautiously with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water.[1][3] Do NOT induce vomiting.[1][3] Call a poison center or doctor immediately.[1][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][7]
Spill Management and Disposal
Spills must be managed promptly and safely.
-
Evacuate: Evacuate non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: Use an inert, absorbent material (e.g., sand, universal binder) to contain the spill.[2][3] Do not let the product enter drains.[3][8]
-
Collect: Carefully collect the absorbed material into a suitable, closed container labeled for hazardous waste disposal.[3][8]
-
Decontaminate: Clean the spill area thoroughly.
Disposal: All contaminated materials, including PPE and spill cleanup materials, as well as the chemical itself, must be disposed of as hazardous waste through an approved waste disposal plant, in accordance with local, regional, and national regulations.[3][7]
By integrating these safety protocols and understanding the rationale behind them, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence in your laboratory.
References
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: this compound.
- Biosynth. (2024, January 30). Safety Data Sheet: this compound.
- (n.d.). Understanding the Safety and Handling of this compound.
- Carl ROTH. (2025, May 12). Safety Data Sheet: this compound ≥85 %.
- Carl ROTH. (2025, May 12). Safety Data Sheet: this compound ≥85 %.
- Kärcher. (2024, December 6). Safety data sheet.
- LookChem. (n.d.). This compound Safety Data Sheets(SDS).
- ECHEMI. (n.d.). N,N-Bis(3-aminopropyl)dodecylamine SDS, 2372-82-9 Safety Data Sheets.
- Ataman Kimya. (n.d.). This compound.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
